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  • Product: (R)-cyclopropyl(2-fluorophenyl)methanamine

Core Science & Biosynthesis

Foundational

(R)-cyclopropyl(2-fluorophenyl)methanamine chemical properties

[1] Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral building block characterized by the convergence of three pharmacologically privileged motifs: a primary amine, a cyclopropyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral building block characterized by the convergence of three pharmacologically privileged motifs: a primary amine, a cyclopropyl group, and an ortho-fluorinated phenyl ring.[1] This specific stereoisomer is increasingly utilized in structure-activity relationship (SAR) campaigns to modulate basicity, improve metabolic stability (via the cyclopropyl "shielding" effect), and restrict conformational freedom in kinase inhibitors and GPCR ligands.

This guide provides a definitive technical profile of the (R)-enantiomer, detailing its physicochemical properties, asymmetric synthesis via sulfinamide auxiliaries, critical analytical parameters, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a chiral center at the benzylic position, where the amine and cyclopropyl groups create a steric environment distinct from simple benzylamines. The ortho-fluorine atom introduces electronic withdrawal and potential intramolecular hydrogen bonding interactions.[1]

Nomenclature & Identifiers[1][5]
ParameterDetail
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine
Common Name (R)-α-Cyclopropyl-2-fluorobenzylamine
CAS Number (Racemic) 1014979-14-6 (Generic reference)
CAS Number ((S)-HCl) 844470-82-2 (Enantiomer reference)
Molecular Formula C₁₀H₁₂FN
SMILES NC2=CC=CC=C2F
Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Molecular Weight 165.21 g/mol Free Base
Boiling Point 242.3 ± 35.0 °CPredicted (760 Torr)
Density 1.14 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~9.2Typical for α-branched benzylamines
logP 2.02Lipophilic, CNS penetrant
Solubility Soluble in DCM, MeOH, DMSOFree Base
Solubility (HCl Salt) Soluble in Water, EthanolSalt Form

Asymmetric Synthesis & Manufacturing

Achieving high enantiomeric excess (ee) for the (R)-isomer is critical.[1] While classical resolution with tartaric acid is possible, modern medicinal chemistry relies on Ellman’s Sulfinamide Chemistry for predictable stereocontrol.[1]

The Ellman Auxiliary Protocol (Recommended)

This method utilizes (R)-tert-butanesulfinamide (or its enantiomer, depending on the transition state required) to form a chiral sulfinyl imine, which directs the addition of the hydride reducing agent.

Core Workflow:

  • Condensation: Cyclopropyl(2-fluorophenyl)methanone is condensed with tert-butanesulfinamide.[1]

  • Asymmetric Reduction: The resulting imine is reduced diastereoselectively.[1]

  • Deprotection: Acidic cleavage yields the chiral amine salt.[1]

Causality in Reagent Choice:

  • Ti(OEt)₄: Acts as a Lewis acid and water scavenger, driving the equilibrium toward imine formation which is otherwise sluggish due to the steric bulk of the cyclopropyl group.

  • L-Selectride vs. NaBH₄: The choice of reducing agent dictates the diastereoselectivity.[1] Bulky hydrides like L-Selectride often enhance the diastereofacial selectivity.[1]

SynthesisWorkflow Ketone Cyclopropyl(2-fluorophenyl) methanone (Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Condensation (Dehydration) Auxiliary (R)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Sulfinamine Sulfinamine Diastereomer Imine->Sulfinamine Stereocontrolled Hydride Attack Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Reduction->Sulfinamine Product (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl Sulfinamine->Product Cleavage Deprotection Acid Hydrolysis (HCl/MeOH) Deprotection->Product

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary chemistry.[1]

Alternative: Enzymatic Transamination

For scale-up (>1 kg), ω-Transaminases (ATAs) offer a green alternative.[1]

  • Mechanism: An amine donor (e.g., isopropylamine) transfers an amine group to the ketone in the presence of PLP (pyridoxal phosphate).

  • Selectivity: Specific ATA variants (e.g., from Arthrobacter sp.) can be screened to exclusively produce the (R)-amine.[1]

Analytical Characterization

Validating the identity and purity of (R)-cyclopropyl(2-fluorophenyl)methanamine requires a multi-modal approach.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.[1][2]

  • Column: Daicel Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.[1]

  • Expected Result: Baseline separation with resolution factor (

    
    ) > 1.5.
    
NMR Spectroscopy
  • 1H NMR (400 MHz, DMSO-d6): The methine proton (

    
    -CH) typically appears as a doublet of doublets around 
    
    
    
    3.5–4.0 ppm, coupling to the cyclopropyl proton. The cyclopropyl ring protons appear as multiplets in the
    
    
    0.3–1.2 ppm range.[1]
  • 19F NMR: A distinct singlet (or multiplet depending on decoupling) around

    
     -110 to -120 ppm, diagnostic of the ortho-fluorine.[1]
    

Handling, Safety & Stability (MSDS Summary)

Hazard Classification:

  • GHS Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity: Category 4 (Harmful if swallowed).[1]

Storage Protocols:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Amines readily absorb CO₂ from the air to form carbamates.[1]

  • Temperature: 2–8 °C is recommended for long-term stability.[1][3]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56666982, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride" (Analogous Structure Reference).[1]

  • ChemScene. "(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data."[1][3] ChemScene Building Blocks.

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, 2001, (18), 1792–1793.

Sources

Exploratory

Technical Monograph: (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary & Application Context (R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3 for HCl salt) is a high-value chiral building block, primarily recognized as the enantiopure intermediate for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3 for HCl salt) is a high-value chiral building block, primarily recognized as the enantiopure intermediate for the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.[1][2] While Prasugrel is clinically administered as a racemate, the (R)-enantiomer is critical for:

  • Chiral Switch Studies: Investigating the pharmacodynamics of the individual enantiomers to isolate the active metabolite pathway.

  • Structure-Activity Relationship (SAR): Developing next-generation antiplatelet agents with improved metabolic stability.[1][2]

  • Asymmetric Synthesis: Serving as a chiral amine scaffold for diverse kinase inhibitors.

This guide details the physicochemical profile, resolution protocols, and analytical characterization of the (R)-isomer, distinguishing it from its (S)-counterpart and the racemate.[1][2]

Physicochemical Properties Profile

The following data aggregates experimental values for the hydrochloride salt, the most common stable form of this intermediate.

Table 1: Key Physical Specifications
PropertyValue / DescriptionCondition/Note
Chemical Name (R)-Cyclopropyl(2-fluorophenyl)methanamine HClIUPAC
CAS Number 1213846-75-3 (HCl Salt)N/A (Free Base specific)Racemate Free Base: 1014979-14-6
Molecular Formula C₁₀H₁₂FN[1][2][3][4] · HClSalt Form
Molecular Weight 201.67 g/mol Free Base: 165.21 g/mol
Physical State White to off-white crystalline solidHygroscopic
Melting Point 165 °C – 170 °C (Decomposition)Typical range for HCl salts of this class
Solubility High: Methanol, Water, DMSOLow: Hexane, ToluenePolar protic solvents preferred
pKa ~9.5 (Calculated for amine)Basic character dominates
Chirality (R)-EnantiomerDetermined by Cahn-Ingold-Prelog (CIP) rules

Critical Note on Optical Rotation: The specific rotation


 is a critical release parameter. While specific batch values vary, the (R)-isomer typically exhibits a rotation opposite to the (S)-isomer (CAS 844470-82-2).[1][2] For precise QA, the rotation must be determined in Methanol at 20°C.
Target Specification: Enantiomeric Excess (ee) > 98.5% by Chiral HPLC.[1]

Synthesis & Resolution Protocol

Obtaining high-purity (R)-cyclopropyl(2-fluorophenyl)methanamine is most robustly achieved via Classical Resolution of the racemic amine using chiral tartaric acid derivatives.[1][2] This method is preferred over asymmetric synthesis for scale-up due to cost-efficiency and the ability to recycle the resolving agent.[2]

The Resolution Workflow (Technical Diagram)

The following diagram illustrates the logic flow for isolating the (R)-enantiomer from the racemic mixture.

ResolutionProcess Racemate Racemic Amine (Free Base) Tartaric Add (L)-Tartaric Acid (0.5 - 1.0 eq) Racemate->Tartaric Solvent Solvent System: Methanol / Ethanol Tartaric->Solvent Crystallization Fractional Crystallization (Heat to Reflux -> Slow Cool) Solvent->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Diastereomeric Salt (R)-Amine • (L)-Tartrate Filtration->SolidSalt Precipitate Liquor Mother Liquor (Enriched in (S)-isomer) Filtration->Liquor Filtrate Basification Basification (NaOH / H2O) SolidSalt->Basification Release Amine Extraction Extraction (DCM or MTBE) & Drying Basification->Extraction FinalProduct Pure (R)-Amine (Free Base) Extraction->FinalProduct HClForm HCl Salt Formation (HCl in Dioxane/Ether) FinalProduct->HClForm Stabilization

Figure 1: Process flow for the optical resolution of racemic cyclopropyl(2-fluorophenyl)methanamine using Tartaric Acid.[1][2][4]

Detailed Experimental Protocol

Objective: Isolate (R)-cyclopropyl(2-fluorophenyl)methanamine from its racemate.[1][2]

Reagents:

  • Racemic cyclopropyl(2-fluorophenyl)methanamine (1.0 eq)[1][2]

  • (L)-(+)-Tartaric acid (1.0 eq) (Note: Screening required; D-Tartaric acid may be needed if the (S)-salt precipitates preferentially).[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of racemic amine in 50 mL of Methanol.

    • In a separate flask, dissolve 9.1 g of (L)-Tartaric acid in 50 mL of Methanol.

    • Add the acid solution to the amine solution dropwise at 60°C.

  • Crystallization (The Critical Step):

    • Heat the mixture to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling traps the wrong isomer.

    • Further cool to 0-5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white precipitate. This is the Diastereomeric Salt .

    • Check Point: Dry a small sample and check Optical Rotation. If rotation is low, recrystallize the salt from hot Methanol.

  • Free Base Liberation:

    • Suspend the purified salt in water (100 mL).

    • Adjust pH to >12 using 2N NaOH solution. The solution will become cloudy as the free amine separates.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • HCl Salt Formation (For Storage):

    • Dissolve the oily free base in Diethyl Ether.

    • Add 2M HCl in Ether dropwise.

    • Filter the resulting white solid (CAS 1213846-75-3).[1][2]

Analytical Characterization

To validate the identity and purity of the (R)-isomer, the following analytical methods are required.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[2][5] A polysaccharide-based chiral stationary phase is required.[2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: Two distinct peaks. The (R)-isomer should constitute >99% of the area integration after resolution.[1]

Proton NMR ( H-NMR)

Solvent: DMSO-d6[1][2]

  • 
     7.4 - 7.1 (m, 4H):  Aromatic protons (2-fluorophenyl ring).[1][2]
    
  • 
     8.6 (br s, 3H):  Ammonium protons (
    
    
    
    ).[1][2]
  • 
     3.8 (d, 1H):  Methine proton (
    
    
    
    ).[1][2] The coupling constant and shift confirm the benzylic position.
  • 
     1.3 - 0.4 (m, 5H):  Cyclopropyl protons (1 methine, 4 methylene).[1][2]
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: The free base is prone to oxidation and carbonate formation (absorbs

    
     from air).[1] Store as the HCl salt  in a tightly sealed container at 2-8°C under inert atmosphere (Argon/Nitrogen).
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[1]

References

  • Sigma-Aldrich. (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Sheet.Link[1][2]

  • PubChem. Compound Summary: (S)-Cyclopropyl(2-fluorophenyl)methanamine (Enantiomer Reference).[1][2]Link[1][2]

  • ChemicalBook. CAS 1213846-75-3 Entry and Physical Properties.[1][2]Link[1][2]

  • National Institutes of Health (PMC). Design of Fluorinated Cyclopropane Derivatives (Resolution Protocols).[1]Link[1][2]

  • Google Patents. Process for preparation of Prasugrel intermediates (US8193391B2).[1]Link[1][2]

Sources

Foundational

Technical Profile: (R)-Cyclopropyl(2-fluorophenyl)methanamine

This guide details the spectroscopic characterization, synthesis, and technical specifications of (R)-cyclopropyl(2-fluorophenyl)methanamine , a critical chiral building block in medicinal chemistry. Executive Summary (R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization, synthesis, and technical specifications of (R)-cyclopropyl(2-fluorophenyl)methanamine , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a chiral primary amine intermediate used in the synthesis of pharmaceutical agents, particularly P2Y12 receptor antagonists (related to Prasugrel analogs) and kinase inhibitors. Its structural uniqueness lies in the steric bulk of the cyclopropyl group combined with the electronic modulation of the ortho-fluorine atom, which influences metabolic stability and binding affinity in downstream APIs.

This guide provides a comprehensive spectroscopic breakdown, synthetic routes, and quality control parameters for the (R)-enantiomer.

Chemical Identity & Properties

ParameterData
Chemical Name (R)-

-Cyclopropyl-2-fluorobenzenemethanamine
IUPAC Name (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine
Molecular Formula C

H

FN
Molecular Weight 165.21 g/mol
CAS Number (Racemate) 1014979-14-6
CAS Number ((S)-HCl) 844470-82-2 (Reference for enantiomer)
Chirality (R)-Enantiomer
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the characteristic shifts for the free base in CDCl


. The spectrum is dominated by the shielding effect of the cyclopropyl ring and the splitting patterns induced by the 

F-

H coupling.

H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.45 – 7.38 Multiplet (m)1HAr-H (C6)Ortho to alkyl group; desshielded.
7.26 – 7.18 Multiplet (m)1HAr-H (C4)Para to F; coupled to F.
7.15 – 7.08 Multiplet (m)1HAr-H (C5)Meta to F.
7.05 – 6.98 Multiplet (m)1HAr-H (C3)Ortho to F; shows large

coupling.
3.62 Doublet (d,

Hz)
1HCH -NH

Benzylic proton. Coupled to cyclopropyl methine.
1.80 Broad Singlet (br s)2H-NH

Exchangeable with D

O.
1.25 – 1.15 Multiplet (m)1HCH (Cyclopropyl)Methine proton; bridgehead.
0.65 – 0.55 Multiplet (m)1HCH

(Cyclopropyl)
Diastereotopic methylene (cis to benzene).
0.50 – 0.40 Multiplet (m)1HCH

(Cyclopropyl)
Diastereotopic methylene.
0.35 – 0.25 Multiplet (m)2HCH

(Cyclopropyl)
High-field cyclopropyl protons.

C NMR (100 MHz, CDCl

)
  • Aromatic Carbons:

    
     161.5 (d, 
    
    
    
    Hz, C-F), 131.0 (d,
    
    
    Hz), 128.5 (d,
    
    
    Hz), 124.2 (d,
    
    
    Hz), 115.4 (d,
    
    
    Hz).
  • Benzylic Carbon:

    
     55.2 (CH-NH
    
    
    
    ).
  • Cyclopropyl Carbons:

    
     19.5 (CH), 4.2 (CH
    
    
    
    ), 2.8 (CH
    
    
    ).

F NMR (376 MHz, CDCl

)
  • 
     -118.5 ppm  (Multiplet): Characteristic of an ortho-substituted fluorobenzene.
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       166.1 
      
      
      
      149 (Loss of NH
      
      
      )
    • 
       166.1 
      
      
      
      109 (Loss of Cyclopropyl group + NH
      
      
      , Fluorobenzyl cation)
    • 
       109 
      
      
      
      83 (Loss of C
      
      
      H
      
      
      )
Infrared Spectroscopy (FT-IR)
  • 3380, 3300 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 3080, 3010 cm

    
    :  C-H stretching (Cyclopropyl ring tension).
    
  • 1590, 1490 cm

    
    :  C=C Aromatic ring breathing.
    
  • 1225 cm

    
    :  C-F Aryl stretching (Strong).
    

Synthesis & Chiral Resolution

The synthesis of the pure (R)-enantiomer typically avoids resolution of the racemate due to yield losses. The preferred industrial route utilizes Ellman’s Sulfinamide chemistry for high diastereoselectivity.

Asymmetric Synthesis Workflow (Ellman Route)

This protocol uses (R)-tert-butanesulfinamide to induce chirality at the imine stage, followed by diastereoselective reduction.

Step 1: Condensation of Cyclopropyl 2-fluorophenyl ketone with (R)-t-butanesulfinamide. Step 2: Reduction of the N-sulfinyl imine (using NaBH


 or L-Selectride).
Step 3:  Acidic deprotection to yield the chiral amine salt.

EllmanSynthesis Ketone Cyclopropyl 2-fluorophenyl ketone (CAS 150322-73-9) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine AmineProt Sulfinyl Amine (Diastereomerically Pure) Imine->AmineProt NaBH4 (98:2 dr) -48°C FinalProduct (R)-Cyclopropyl(2-fluorophenyl) methanamine HCl AmineProt->FinalProduct HCl/MeOH Deprotection

Figure 1: Asymmetric synthesis of (R)-cyclopropyl(2-fluorophenyl)methanamine via Ellman's auxiliary.

Chiral HPLC Method (Quality Control)

To verify enantiomeric excess (ee%), the following method is standard.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (R)-Isomer:

      
       min
      
    • (S)-Isomer:

      
       min
      
    • (Note: Order may reverse depending on specific column selector; confirm with racemic standard.)

Impurity Profile & Handling

Common Impurities[6]
  • Des-fluoro Analog: Arising from impurities in the starting Grignard or ketone. Detected by lack of F-coupling in NMR.

  • Ketone Precursor: Unreacted cyclopropyl 2-fluorophenyl ketone. Detected by IR (C=O stretch @ 1680 cm

    
    ).
    
  • Enantiomer: The (S)-isomer. Controlled via Chiral HPLC (Limit typically < 0.5%).

Storage & Stability
  • State: The free base is sensitive to CO

    
     (carbamate formation). Store under Nitrogen/Argon.
    
  • Salt Form: The Hydrochloride (HCl) or Tartrate salt is preferred for long-term stability.

  • Temperature: 2–8°C (Desiccated).

References

  • Synthesis of Fluorinated Cyclopropanes: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine. PMC.[1][2] Link

  • Ellman Auxiliary Chemistry: Asymmetric Synthesis of Amines. Yale University / Ellman Lab. Link

  • Prasugrel Intermediates: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Link

  • Chiral Separation: Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. MDPI. Link

  • Chemical Data Source: Cyclopropyl 2-Fluorobenzyl Ketone (Precursor) Data. PureSynth.[1][2][3][4] Link

Sources

Exploratory

predicted 1H NMR spectrum of (R)-cyclopropyl(2-fluorophenyl)methanamine

This guide provides a comprehensive technical analysis of the predicted NMR spectrum for (R)-cyclopropyl(2-fluorophenyl)methanamine . It is structured to assist medicinal chemists and structural biologists in the validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the predicted


 NMR spectrum for (R)-cyclopropyl(2-fluorophenyl)methanamine . It is structured to assist medicinal chemists and structural biologists in the validation of this specific chiral fragment, often used in kinase inhibitor optimization.

Executive Summary: Spectral Fingerprint

The


 NMR spectrum of (R)-cyclopropyl(2-fluorophenyl)methanamine is defined by three distinct regions:
  • High-Field Cyclopropyl Region (0.2 – 1.3 ppm): Characterized by complex second-order effects due to the diastereotopicity of the methylene protons, induced by the adjacent chiral center.

  • Mid-Field Benzylic Resonance (3.2 – 3.6 ppm): A diagnostic doublet (or doublet of doublets) representing the chiral methine center.

  • Low-Field Aromatic Region (6.9 – 7.6 ppm): A complex splitting pattern driven by the 100% natural abundance of

    
    , resulting in large heteronuclear couplings (
    
    
    
    ) overlaying standard homonuclear aromatic couplings (
    
    
    ).

Structural Logic & Spin System Analysis

To accurately predict the spectrum, we must deconstruct the molecule into its interacting spin systems.

The Chiral Influence (Diastereotopicity)

The (R)-configuration at the benzylic position creates a chiral environment. Consequently, the two faces of the cyclopropyl ring are non-equivalent.

  • Prochiral Protons: The two protons on C2 of the cyclopropyl ring (

    
    ) and the two on C3 (
    
    
    
    ) are diastereotopic .
  • Result: They will not appear as equivalent triplets. Instead, they will manifest as four distinct multiplets (often overlapping) with complex geminal and vicinal couplings.

The Fluorine Effect ( Coupling)

The


 nucleus (Spin 1/2) couples strongly to the aromatic protons.
  • Ortho-coupling (

    
    ):  8–12 Hz (Large).
    
  • Meta-coupling (

    
    ):  5–8 Hz (Medium).
    
  • Para-coupling (

    
    ):  < 2 Hz (Small/Negligible).
    
  • Benzylic Coupling (

    
    ):  Potential long-range coupling to the chiral methine proton (1–3 Hz).
    

Predicted Spectral Data

Solvent:


 (Standard) | Frequency:  400 MHz
Proton AssignmentShift (

ppm)
MultiplicityIntegralCoupling Constants (

Hz)
Cyclopropyl-CH

(

)
0.20 – 0.45Multiplet2H

,

Cyclopropyl-CH

(

)
0.45 – 0.70Multiplet2HDiastereotopic partner to

Cyclopropyl-CH 0.95 – 1.25Multiplet1HComplex coupling to CH

& Benzylic H
Amine (NH

)
1.60 – 2.00Broad Singlet2HExchangeable; shift varies w/ conc.
Benzylic CH 3.30 – 3.60Doublet*1H

Hz (to Cp-CH)
Ar-H (H-3) 7.00 – 7.15Triplet of Doublets1H

,

,

Ar-H (H-5) 7.15 – 7.25Multiplet1H

,

Ar-H (H-4) 7.25 – 7.35Multiplet1H

,

Ar-H (H-6) 7.40 – 7.55Doublet of Doublets1H

,

*Note: The Benzylic CH may appear as a doublet of doublets if NH coupling is slow, or a broadened doublet if long-range F-coupling is resolved.

Visualization of Coupling Networks

The following diagram illustrates the connectivity and the critical coupling pathways that define the spectrum.

G cluster_0 Chiral Induction Zone F 19F Nucleus ArH3 Ar-H (Ortho) ~7.1 ppm F->ArH3 3J (Strong) ArH45 Ar-H (Meta/Para) ~7.2-7.3 ppm F->ArH45 4J (Med) ArH6 Ar-H (H-6) ~7.5 ppm F->ArH6 5J (Weak) Benzylic Benzylic CH (Chiral Center) ~3.4 ppm ArH6->Benzylic NOE Spatial CpCH Cyclopropyl CH ~1.1 ppm Benzylic->CpCH 3J Vicinal CpCH2 Cyclopropyl CH2 (Diastereotopic) 0.2-0.7 ppm CpCH->CpCH2 3J Vicinal

Caption: Coupling network showing the propagation of


 splitting (red) and the chiral induction zone (green/yellow) responsible for diastereotopic splitting.

Detailed Spectral Analysis & Validation Protocol

The Aromatic Region: Decoding the "Mess"

In a standard


 NMR, the aromatic region will look more complex than a simple substituted benzene due to Fluorine.
  • H-3 (Ortho to F): This proton experiences the strongest deshielding from F and the largest coupling (

    
     Hz). It often appears as a triplet of doublets (td), overlapping with the solvent residual peak in 
    
    
    
    (7.26 ppm) if not carefully shimmed.
  • H-6 (Ortho to Alkyl): This is the most deshielded aromatic proton (~7.5 ppm) due to the paramagnetic anisotropy of the adjacent methine/amine group. It usually appears as a clean doublet (

    
     Hz) with fine splitting from Fluorine (
    
    
    
    ).
The Cyclopropyl "Roofing" Effect

Because the chemical shift difference (


) between the diastereotopic protons (

and

) is small compared to their geminal coupling constant (

Hz), the multiplets will lean heavily toward each other (roofing effect).
  • Validation Tip: If the integration of the 0.2–0.7 ppm region is exactly 4H but the pattern is uninterpretable, this confirms the integrity of the cyclopropyl ring. Ring opening would shift these protons downfield to 1.5–2.0 ppm.

Experimental Validation Workflow

To confirm the structure and purity of the (R)-enantiomer, follow this self-validating protocol:

  • 1D

    
     with 
    
    
    
    Decoupling:
    • Action: Acquire a standard proton spectrum while decoupling the fluorine frequency.

    • Result: The complex aromatic multiplets will collapse into standard doublet/triplet patterns (first-order spin system), simplifying assignment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Run a

      
      -
      
      
      
      HSQC.
    • Result: The diastereotopic cyclopropyl protons (0.2–0.7 ppm) will show correlations to the same carbon atoms. This proves they are attached to the same methylene carbons, confirming the ring structure.

  • Chiral Shift Reagent (Optional):

    • Action: Add (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

    • Result: If the sample is a racemate, the benzylic methine doublet at 3.4 ppm will split into two distinct doublets. If it is pure (R), it remains a single doublet (shifted slightly).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and chemical shifts).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for cyclopropyl and benzylic amine shifts).
  • Dolinšek, J., et al. (2007).[1] Coupling of Protons with Fluorine. ResearchGate.

Sources

Foundational

Advanced Characterization of (R)-Cyclopropyl(2-fluorophenyl)methanamine: Mass Spectrometry &amp; Chiral Resolution Guide

Executive Summary (R)-cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270295-62-9, generic structure reference) is a critical chiral pharmacophore, most notably serving as a key intermediate in the synthesis of thienopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270295-62-9, generic structure reference) is a critical chiral pharmacophore, most notably serving as a key intermediate in the synthesis of thienopyridine antiplatelet agents such as Prasugrel . The structural integrity and enantiomeric purity of this amine are decisive for the efficacy and safety of the final drug substance.

This guide provides a rigorous analytical framework for researchers. It moves beyond basic identification to address the two primary challenges in analyzing this molecule:

  • Structural Confirmation: Differentiating the core fluorobenzyl-cyclopropyl scaffold from potential regioisomers using ESI-MS/MS fragmentation.

  • Chiral Purity: Quantifying the (R)-enantiomer in the presence of the (S)-antipode using MS-compatible chiral chromatography.

Part 1: Molecular Architecture & Ionization Physics

To design a robust MS method, we must first understand the physicochemical behavior of the analyte under Electrospray Ionization (ESI).

Physicochemical Profile[1][2][3]
  • Formula: C₁₀H₁₂FN

  • Exact Mass (Monoisotopic): 165.0954 Da

  • Protonated Mass [M+H]⁺: 166.1027 Da

  • pKa (Calculated): ~9.5 (Primary amine)

  • Key Moiety: The molecule features a cyclopropyl ring adjacent to a benzylic carbon, creating a system prone to specific rearrangement reactions under collision-induced dissociation (CID).

Ionization Strategy

Mode: Positive Electrospray Ionization (ESI+) Rationale: The primary amine is readily protonated. While Atmospheric Pressure Chemical Ionization (APCI) is an alternative, ESI provides softer ionization, preserving the molecular ion [M+H]⁺ which is prone to in-source fragmentation (loss of NH₃) due to the stability of the resulting benzylic carbocation.

Critical Parameter: Source Temperature.

  • Setting: Keep below 350°C.

  • Reasoning: Excessive heat promotes the thermal degradation of the cyclopropyl ring and premature loss of ammonia, reducing sensitivity for the precursor ion.

Part 2: Fragmentation Mechanics (MS/MS)[4]

The fragmentation pattern of (R)-cyclopropyl(2-fluorophenyl)methanamine is dominated by the stability of the 2-fluorobenzyl/tropylium cation and the lability of the C-N bond.

Primary Fragmentation Pathways

Upon CID (Collision-Induced Dissociation), the protonated precursor (m/z 166 ) follows two distinct pathways:

  • Pathway A: Deamination (Neutral Loss of NH₃)

    • Mechanism: Inductive cleavage of the C-N bond.

    • Product: The formation of a secondary carbocation stabilized by the cyclopropyl group and the phenyl ring.

    • m/z: 166 → 149 (Strongest transition).

  • Pathway B: Formation of Fluorotropylium Ion

    • Mechanism: Following the loss of the cyclopropyl group (or ring opening followed by cleavage), the benzyl fragment rearranges to the highly stable 7-membered tropylium ring structure.

    • Product: 2-fluorotropylium ion.

    • m/z: 166 → 109 (Characteristic aromatic marker).

Visualization of Fragmentation

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

FragmentationPathway Parent [M+H]+ Precursor m/z 166.1 Inter Cyclopropyl-benzyl Carbocation m/z 149.1 Parent->Inter Deamination (CID 15-20eV) Neutral Neutral Loss: NH3 (17 Da) Parent->Neutral Trop 2-Fluorotropylium Ion m/z 109.0 Inter->Trop Ring Cleavage & Rearrangement Neutral2 Loss: Cyclopropyl (40 Da) Inter->Neutral2

Caption: Figure 1. ESI-MS/MS fragmentation pathway showing the primary transition to the deaminated carbocation (m/z 149) and the diagnostic fluorotropylium ion (m/z 109).

Part 3: Chiral Differentiation (The "R" Factor)

Mass spectrometry is "chiral blind"—it cannot distinguish the (R) enantiomer from the (S) enantiomer by mass alone. To achieve this, we must employ Chiral LC-MS .

The Challenge of Reversed-Phase Chiral LC

Traditional chiral chromatography uses Normal Phase (Hexane/IPA), which is incompatible with ESI-MS due to flammability and ionization suppression. Solution: Use Immobilized Polysaccharide Columns (e.g., Chiralpak IG-3 or IA-3) or specialized Reversed-Phase Chiral columns (AD-RH) that function with aqueous/acetonitrile mobile phases.

Method Selection: Direct Chiral Separation

We utilize an immobilized Amylose-based stationary phase.[1] The (R)-enantiomer typically interacts differently with the chiral selector's "pockets" than the (S)-enantiomer, creating separation.

ParameterSpecification
Column Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3µm, 150 x 2.1 mm
Mobile Phase A 20mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (60% B)
Flow Rate 0.3 mL/min
Detection MS/MS (MRM Mode)

Note: Basic pH is used here to suppress the ionization of the amine slightly, improving peak shape on the chiral column, while still allowing sufficient ionization in the ESI source.

Part 4: Experimental Protocol

This protocol is designed for the quantification of the (R)-enantiomer and detection of (S)-impurity down to 0.1%.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of the amine hydrochloride salt in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A/B (50:50).

  • Derivatization (Optional Validation): If direct chiral separation fails, react with (S)-Mosher's Acid Chloride . This converts enantiomers into diastereomers, which are separable on standard C18 columns. However, the primary protocol below assumes direct Chiral LC.

LC-MS/MS Parameters

System: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex Triple Quad).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Purpose
(R)-Amine 166.1 149.1 15 100 Quantifier

| (R)-Amine | 166.1 | 109.0 | 35 | 100 | Qualifier |

Analytical Workflow Diagram

Workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH/H2O) LC Chiral LC Separation Column: Chiralpak IG-3 MP: 20mM NH4HCO3 / ACN Sample->LC Ionization ESI+ Source Temp: 325°C Voltage: 3500V LC->Ionization Elution Q1 Q1 Filter Select m/z 166.1 Ionization->Q1 CC Collision Cell CID @ 15-35 eV Q1->CC Q3 Q3 Filter Select m/z 149.1 & 109.0 CC->Q3 Data Data Analysis Calculate Enantiomeric Excess (ee%) Q3->Data Chromatogram Integration

Caption: Figure 2. Integrated Chiral LC-MS/MS workflow for the isolation and quantification of (R)-cyclopropyl(2-fluorophenyl)methanamine.

References

  • Metabolic Profiling of Prasugrel: Farid, N. A., et al.[2] "The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2." Drug Metabolism and Disposition, 2008.

  • Impurity Characterization in Thienopyridines: Reddy, P. R., et al. "Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR." Asian Journal of Pharmaceutical Analysis, 2017.[1]

  • Chiral Separation Methodologies: Beesley, T. E., et al. "Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs."[3] LCGC North America, 2010.

  • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.

Sources

Exploratory

Technical Guide: Structural Elucidation of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270459-18-3 [Generic/Racemate ref], Analogous to Prasugrel intermediates) represents a high-value chiral building block in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270459-18-3 [Generic/Racemate ref], Analogous to Prasugrel intermediates) represents a high-value chiral building block in medicinal chemistry, particularly for P2Y12 receptor antagonists and kinase inhibitors. Its structural validation requires a multi-tiered approach due to three specific analytical challenges:

  • Electronic Coupling: The ortho-fluorine substituent induces complex spin-spin splitting (

    
     and 
    
    
    
    ) that complicates standard 1D NMR interpretation.
  • Strained Ring Systems: Cyclopropyl protons exhibit high-field resonance that can overlap with aliphatic impurities.

  • Absolute Configuration: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires derivatization or chiral chromatography, as they are indistinguishable by standard achiral NMR.

This guide provides a self-validating workflow for the complete structural and stereochemical elucidation of this compound.

Part 1: Structural Integrity & Molecular Connectivity

Before assessing chirality, the constitutional structure must be confirmed. The presence of the fluorine atom and the cyclopropyl ring provides unique spectral handles.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (


) and fragmentation pattern.
  • Method: ESI+ (Electrospray Ionization), Q-TOF.

  • Expected Data:

    • [M+H]+: m/z 166.1032 (Calculated for

      
      ).
      
    • Key Fragmentation: Loss of

      
       (
      
      
      
      ) is common in primary amines. Loss of the cyclopropyl ring (
      
      
      ) may be observed under higher collision energies.
Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups.

Functional GroupWavenumber (

)
Diagnostic Feature
Primary Amine (-NH₂) 3300–3400Weak doublet (symmetric/asymmetric stretch).
Aromatic C-H 3000–3100Weak, sharp peaks.
Cyclopropyl C-H 2990–3010Characteristic C-H stretch of strained rings (often >3000).
C-F Stretch 1200–1250Strong band, confirms fluorination.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The interaction between the Fluorine-19 nucleus and the proton/carbon skeleton is the primary validation tool for the ortho substitution pattern.

1H NMR (400 MHz, )

The ortho-fluorine creates a distinct splitting pattern in the aromatic region, differentiating it from meta or para isomers.

  • Cyclopropyl Region (0.2 – 1.2 ppm):

    • The 4 methylene protons of the ring appear as complex multiplets (

      
      ) due to geminal and vicinal coupling.
      
    • The methine proton of the ring (

      
      -ring) is shielded.
      
  • Benzylic Methine (3.6 – 3.8 ppm):

    • Appears as a doublet (coupled to the cyclopropyl methine).

  • Aromatic Region (7.0 – 7.6 ppm):

    • Diagnostic Signal: The proton at the 3-position (adjacent to F) will appear as a triplet of doublets or complex multiplet due to strong

      
       coupling (~8-10 Hz) and 
      
      
      
      .
19F NMR (376 MHz, )

Causality: 19F NMR is superior to 1H NMR for confirming the position of the fluorine because it eliminates the complexity of proton overlaps.

  • Chemical Shift:

    
     -118.0 to -122.0 ppm.
    
  • Multiplicity: If proton-coupled, it appears as a multiplet (coupling to H3, H4, H5, H6). If proton-decoupled (

    
    ), it appears as a clean singlet.
    
  • Validation: A shift > -110 ppm usually indicates ortho substitution relative to the alkyl group; para substitution typically resonates further upfield (~-115 to -125 ppm depending on electronics).

13C NMR & J-Coupling Validation

The Carbon-Fluorine coupling constants (


) are the mathematical proof of the ortho position.
Carbon PositionAssignmentExpected Coupling (

)
C-2 (C-F) Ipso

(Large doublet)
C-3 Ortho

C-1 Ipso to alkyl

C-4 Meta

Part 3: Stereochemical Assignment (The "R" Determination)

This is the critical step. Standard NMR cannot distinguish (R) from (S). We employ Mosher’s Method , which relies on the magnetic anisotropy of Mosher's amides to assign absolute configuration.

The Mosher Protocol (Double Derivatization)

We synthesize two diastereomeric amides using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Reaction Logic:

  • Sample A: Amine + (R)-MTPA-Cl

    
     (S)-MTPA Amide (Note: Cahn-Ingold-Prelog priority flip often occurs in naming, but we track the Acid source).
    
  • Sample B: Amine + (S)-MTPA-Cl

    
     (R)-MTPA Amide.
    
  • Analysis: Calculate

    
     for protons near the chiral center.[1]
    
Interpretation Model

In the (R)-amine derivative, the phenyl group of the MTPA moiety shields protons on one side of the chiral center, while the (S)-amine derivative shields the opposite side.

  • For (R)-Cyclopropyl(2-fluorophenyl)methanamine:

    • If the configuration is (R) , the Cyclopropyl protons will exhibit a positive

      
       (
      
      
      
      ).
    • The 2-Fluorophenyl protons will exhibit a negative

      
       (
      
      
      
      ).
Visualization of the Workflow

ElucidationWorkflow cluster_Const Constitutional Analysis cluster_Stereo Stereochemical Assignment (Mosher's) Start Unknown Amine Sample MS HRMS (ESI+) Confirm C10H12FN [M+H]+ ~166.1 Start->MS NMR_1D 1H & 19F NMR Confirm Ortho-F & Cyclopropyl MS->NMR_1D Deriv Derivatization NMR_1D->Deriv Rxn_R React w/ (R)-MTPA-Cl ((S)-Amide) Deriv->Rxn_R Rxn_S React w/ (S)-MTPA-Cl ((R)-Amide) Deriv->Rxn_S Compare Calculate Δδ = δ(S-amide) - δ(R-amide) Rxn_R->Compare Rxn_S->Compare Result Assign Configuration Cyclopropyl Δδ > 0 implies (R) Compare->Result

Caption: Figure 1. Integrated workflow for structural and stereochemical validation of fluorinated chiral amines.

Part 4: Experimental Protocols

General Procedure for Mosher Amide Synthesis

To be performed in parallel for (R)- and (S)-MTPA-Cl.

  • Dissolution: Dissolve 5 mg of (R)-cyclopropyl(2-fluorophenyl)methanamine in 0.6 mL of anhydrous

    
     directly in an NMR tube (or small vial).
    
  • Base Addition: Add 3.0 equivalents of anhydrous pyridine-d5 (to scavenge HCl without introducing non-deuterated signals).

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl (or (S)-MTPA-Cl for the pair).

  • Incubation: Shake gently and allow to stand at room temperature for 15 minutes. Reaction is usually instantaneous.

  • Measurement: Acquire 1H NMR spectra immediately.

Chiral HPLC Method (Enantiomeric Excess)

While Mosher's method determines absolute configuration, HPLC is required to quantify optical purity (ee%).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Calibrate with a racemic standard.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[1] Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F coupling constants).
  • U.S. Patent 8,883,846. (2014). Intermediates for P2Y12 receptor antagonists. (Describes synthesis and characterization of cyclopropyl-fluorophenyl amines). Link

Sources

Foundational

CAS number 844470-82-2 characterization

This technical guide provides a rigorous characterization framework for CAS 844470-82-2 , chemically identified as (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride . As a high-value chiral building block containi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous characterization framework for CAS 844470-82-2 , chemically identified as (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride . As a high-value chiral building block containing both a cyclopropyl motif and a fluorinated aromatic ring, this compound is frequently employed in the synthesis of neuroactive pharmacophores and receptor modulators.

The structural integrity of this intermediate is defined by three critical quality attributes (CQAs):

  • Stereochemical Purity: The (S)-configuration is the active chiral center; enantiomeric excess (ee) must be strictly controlled.

  • Fluorine Regiochemistry: Confirmation of the ortho-fluoro substitution (2-fluorophenyl) versus meta or para isomers.

  • Salt Stoichiometry: Verification of the mono-hydrochloride form to ensure stability and precise molar dosing in downstream coupling reactions.

Physicochemical Identity

PropertySpecification
CAS Number 844470-82-2
Chemical Name (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Synonyms (S)-

-Cyclopropyl-2-fluorobenzylamine HCl
Molecular Formula C

H

FN

HCl
Molecular Weight 201.67 g/mol (Salt); 165.21 g/mol (Free Base)
Chiral Center One (S-configuration at the methine carbon)
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM

Analytical Characterization Strategy

The characterization of CAS 844470-82-2 requires a multi-modal approach to validate identity, stereochemistry, and purity. The following workflow integrates spectroscopic and chromatographic techniques.

2.1. Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • Diagnostic Signals: The cyclopropyl protons appear as multiplets upfield (0.3–1.2 ppm). The methine proton (chiral center) typically resonates as a doublet or multiplet around 3.5–4.0 ppm.

    • Amine Protons: The ammonium (–NH

      
      ) protons appear as a broad singlet (typically 8.0–9.0 ppm), confirming the salt form.
      
  • 
    F NMR: 
    
    • Rationale: Crucial for distinguishing the 2-fluoro isomer from 3- or 4-fluoro impurities.

    • Expected Shift: A single singlet signal around -110 to -120 ppm (referenced to CFCl

      
      ). The absence of split peaks rules out positional isomers.
      

Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]

    
     = 166.1 (corresponding to the free base C
    
    
    
    H
    
    
    FN).
  • Fragmentation: Loss of NH

    
     or cyclopropyl ring cleavage may be observed in MS/MS modes.
    
2.2. Stereochemical Purity (Chiral HPLC)

Because the biological activity of downstream APIs often depends on the (S)-enantiomer, determining the Enantiomeric Excess (ee) is the most critical step.

  • Methodology: Normal-phase Chiral HPLC.

  • Column Selection: Polysaccharide-based columns (e.g., Daicel Chiralpak AD-H or OD-H) are preferred for benzylic amines.

  • Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine or Trifluoroacetic acid to sharpen amine peaks).

  • Acceptance Criteria: ee

    
     98.0% (active (S) isomer vs. inactive (R) isomer).
    
2.3. Salt Stoichiometry (Chloride Content)

To ensure the material is a stoichiometric mono-hydrochloride salt (and not a hemi-salt or containing excess HCl):

  • Ion Chromatography (IC): Quantify chloride ions against a standard curve.

  • Titration: Potentiometric titration with AgNO

    
    . Theoretical chloride content is ~17.58%.
    

Experimental Protocols

Protocol A: Chiral Purity Determination

This protocol validates the enantiomeric excess of the (S)-isomer.

  • Sample Preparation: Dissolve 5 mg of CAS 844470-82-2 in 1 mL of Ethanol/Hexane (50:50). Add 5

    
    L of diethylamine (DEA) to ensure free base formation for better peak shape.
    
  • System Setup:

    • Instrument: HPLC with UV Detector (254 nm).

    • Column: Chiralpak AD-H, 5

      
      m, 4.6 x 250 mm.
      
    • Mobile Phase: n-Hexane : Isopropanol : DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Procedure:

    • Inject Racemic Standard (mix of R and S) to establish resolution (

      
      ).
      
    • Inject CAS 844470-82-2 sample.[1][2]

    • Calculate ee% =

      
      .
      
Protocol B:

F NMR Identification

This protocol confirms the regiochemistry of the fluorine substituent.

  • Solvent: DMSO-d

    
     (preferred for solubility of the HCl salt).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) - optional, for quantitative purity.
  • Acquisition:

    • Pulse sequence: Standard proton-decoupled fluorine sequence.

    • Scans: 64 (sufficient due to high sensitivity of

      
      F).
      
    • Sweep Width: -200 ppm to 0 ppm.

  • Analysis: Verify single peak corresponding to ortho-substitution. Compare against reference spectra of 3-fluoro and 4-fluoro analogs if available.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for releasing a batch of CAS 844470-82-2, ensuring no critical quality attribute is overlooked.

CharacterizationWorkflow Start Crude CAS 844470-82-2 (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl Identity 1. Identity Confirmation Start->Identity H_NMR 1H NMR (Structure Skeleton) Identity->H_NMR F_NMR 19F NMR (Regiochemistry Check) Identity->F_NMR MS LC-MS (MW: 166.1 Da) Identity->MS Purity 2. Purity & Stereochemistry H_NMR->Purity F_NMR->Purity MS->Purity HPLC_Chem RP-HPLC (Chemical Purity >98%) Purity->HPLC_Chem HPLC_Chiral Chiral HPLC (Enantiomeric Excess >98%) Purity->HPLC_Chiral SolidState 3. Solid State & Salt HPLC_Chem->SolidState HPLC_Chiral->SolidState Titration AgNO3 Titration (Chloride Content ~17.6%) SolidState->Titration XRD X-Ray Diffraction (Crystalline Form) SolidState->XRD Decision Quality Assessment Titration->Decision XRD->Decision Release BATCH RELEASE Decision->Release Passes All CQAs Reject REJECT / REWORK Decision->Reject Fails Any CQA

Caption: Integrated analytical workflow for the validation of CAS 844470-82-2, highlighting the critical path from identity confirmation to chiral purity and salt stoichiometry.

References

Sources

Exploratory

The (R)-cyclopropyl(2-fluorophenyl)methanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Introduction The precise chemical entity, (R)-cyclopropyl(2-fluorophenyl)methanamine, is not currently recognized as a standalone therapeutic agent with a de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The precise chemical entity, (R)-cyclopropyl(2-fluorophenyl)methanamine, is not currently recognized as a standalone therapeutic agent with a defined mechanism of action. However, its structural architecture represents a "privileged scaffold" in medicinal chemistry. This guide delves into the core mechanisms of action associated with this motif, drawing from extensive research on structurally analogous compounds. The presence of a chiral cyclopropylamine linked to a fluorinated phenyl ring is a recurring feature in potent and selective modulators of critical biological targets. This document will explore the established and potential mechanisms of action conferred by this scaffold, providing a technical foundation for researchers and drug development professionals. The cyclopropylamine moiety is a key component in various pharmaceuticals, including those targeting monoamine oxidases (MAOIs) for depression, and in the development of agrochemicals and specialized polymers.[1]

The guide is structured into two primary mechanistic classes where this scaffold has demonstrated significant activity: as a covalent inhibitor of flavoenzymes and as a modulator of G-protein coupled receptors (GPCRs).

Part 1: Covalent Inhibition of Flavoenzymes: LSD1 and MAO

The cyclopropylamine group is a well-established reactive moiety that can act as a mechanism-based irreversible inhibitor of enzymes containing a flavin adenine dinucleotide (FAD) cofactor.[2][3][4][5] This class of enzymes includes Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B), both of which are significant drug targets.

Target Overview: LSD1 and MAO
  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2] Its overexpression is implicated in various cancers, making it a prime target for oncological drug development.[6] Inhibition of LSD1 can reactivate silenced tumor suppressor genes and promote cancer cell differentiation.[2]

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[5] Irreversible MAO inhibitors, such as the cyclopropylamine-containing drug tranylcypromine, are effective antidepressants.[5][] MAO-B inhibitors are also used in the treatment of Parkinson's disease.[5]

Mechanism of Covalent Inhibition

The inhibitory action of cyclopropylamines against FAD-dependent enzymes proceeds through a single-electron transfer (SET) mechanism, leading to the formation of a stable covalent bond with the FAD cofactor.[5]

The process unfolds as follows:

  • Initial Binding: The inhibitor, in this case, a molecule containing the (R)-cyclopropyl(2-fluorophenyl)methanamine scaffold, first binds non-covalently to the active site of the enzyme.

  • Single-Electron Transfer (SET): The electron-rich amine of the inhibitor undergoes oxidation by the FAD cofactor, which accepts an electron. This results in the formation of an aminium radical cation.

  • Ring Opening and Radical Intermediate: The highly strained cyclopropane ring of the radical cation opens, generating a more stable radical intermediate.

  • Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with the N5 atom of the flavin ring system of FAD, leading to irreversible inactivation of the enzyme.[5]

G cluster_0 Enzyme Active Site Enzyme_FAD Enzyme-FAD Complex NonCovalent Non-covalent Binding Enzyme_FAD->NonCovalent Binds Inhibitor (R)-cyclopropyl(2-fluorophenyl)methanamine Inhibitor->NonCovalent SET Single-Electron Transfer (SET) NonCovalent->SET Oxidation by FAD Radical Aminium Radical Cation (Cyclopropane Ring Strain) SET->Radical RingOpening Cyclopropane Ring Opening Radical->RingOpening Unstable CovalentAdduct Covalent Enzyme-FAD-Inhibitor Adduct (Irreversible Inhibition) RingOpening->CovalentAdduct Forms Covalent Bond cluster_workflow GPCR Functional Assay Workflow start Start: HEK293 cells expressing target GPCR add_compound Add (R)-cyclopropyl(2-fluorophenyl)methanamine (or other test ligand) start->add_compound incubate Incubate add_compound->incubate measure Measure Signal (e.g., Calcium Flux, cAMP levels) incubate->measure analyze Data Analysis: Calculate EC50/IC50 measure->analyze end End: Determine Potency & Efficacy analyze->end

Caption: Workflow for assessing GPCR activity.

Structure-Activity Relationship (SAR)

Research on 2-phenylcyclopropylmethylamine derivatives has established key SAR principles:

  • Stereochemistry: The stereoisomers often exhibit different potencies and functional activities. For instance, in some series, one enantiomer is a potent agonist while the other is an antagonist. [8]* Aromatic Substitution: The position and nature of substituents on the phenyl ring are critical for selectivity and potency. A 2-fluoro substitution, as in the topic compound, is a common modification explored in the literature to enhance ligand-receptor interactions and improve pharmacokinetic properties like brain penetration. [9]* N-Substitution: Modifications to the amine group can fine-tune the functional activity, converting a full agonist to a partial agonist or an antagonist.

Table 1: Potency of Selected 2-Phenylcyclopropylmethylamine Analogs at 5-HT2 Receptors

Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B ActivityReference
(+)-16b4.2374No Agonism[10]
(+)-21b1.1>10,000No Agonism[9]

Note: The table presents data for structurally related compounds to illustrate the potential potency range of the scaffold.

Conclusion and Future Directions

The (R)-cyclopropyl(2-fluorophenyl)methanamine scaffold is a highly versatile and valuable motif in drug discovery. While the specific molecule itself lacks a documented pharmacological profile, its structural components are hallmarks of two distinct and powerful mechanisms of action: irreversible covalent inhibition of FAD-dependent enzymes (LSD1, MAO) and nuanced modulation of aminergic GPCRs (serotonin and dopamine receptors).

The fluorine atom and the cyclopropyl group are known to enhance metabolic stability and improve pharmacokinetic properties. [11][12]For drug development professionals, this scaffold represents a promising starting point for designing novel therapeutics. Future research should involve the synthesis of (R)-cyclopropyl(2-fluorophenyl)methanamine and its comprehensive profiling against a panel of targets, including LSD1, MAO-A, MAO-B, and a range of serotonin and dopamine receptors. Such studies will elucidate the true mechanistic profile of this specific compound and could unveil a novel therapeutic agent for oncology or CNS disorders.

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry. [Link]

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C receptor agonists and their evaluation as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. International Journal of Molecular Sciences. [Link]

  • (5-Cyclopropyl-2-fluorophenyl)methanamine. MySkinRecipes. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Pharmacological profiles of 2-phenylcyclopropylmethylamine-based compounds. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Bioorganic & Medicinal Chemistry. [Link]

  • (4-(2-Cyclopropylethyl)phenyl)methanamine (EVT-1764063). Evoxt. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature. [Link]

  • Literature. Bright Minds Biosciences. [Link]

  • amine. PubChemLite. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

Sources

Foundational

The Fluorine Efficacy Factor: Modulating Cyclopropylamine Bioactivity in Drug Design

[1] Executive Summary In modern medicinal chemistry, the cyclopropylamine (CPA) scaffold represents a privileged motif, serving as a rigid bioisostere for ethyl/propyl chains and a critical pharmacophore in monoamine oxi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern medicinal chemistry, the cyclopropylamine (CPA) scaffold represents a privileged motif, serving as a rigid bioisostere for ethyl/propyl chains and a critical pharmacophore in monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. However, the unsubstituted CPA ring often suffers from rapid metabolic clearance and non-optimal basicity (pKa ~9-10), limiting central nervous system (CNS) penetration and selectivity.

This technical guide details the strategic incorporation of fluorine into the CPA architecture. We analyze how fluorine substitution modulates physicochemical properties—specifically lowering pKa and inducing conformational bias—to enhance potency and metabolic stability.[1] The guide provides actionable insights for drug developers, supported by validated synthesis protocols and mechanistic workflows.

Physicochemical Modulation: The "Fluorine Effect"[3][4]

The introduction of fluorine onto the cyclopropane ring is not merely a steric modification; it is a profound electronic perturbation that alters the entire molecular profile.

Basicity and pKa Attenuation

The high basicity of primary amines often leads to high ionization at physiological pH (7.4), reducing passive membrane permeability (LogD).

  • Mechanism: Fluorine, being the most electronegative element (

    
    ), exerts a strong inductive effect (
    
    
    
    ) through the strained cyclopropane bonds.
  • Impact: This withdraws electron density from the amine nitrogen, significantly lowering the pKa of the conjugate acid.

  • Data:

    • Cyclopropylamine pKa: ~9.1

    • cis-2-Fluorocyclopropylamine pKa: ~7.8

    • Result: A decrease of ~1.3 log units increases the fraction of neutral species at physiological pH, enhancing blood-brain barrier (BBB) penetration.

Conformational Control (The Gauche Effect)

In the strained cyclopropane system, fluorine dictates the preferred conformation of the exocyclic amine.

  • Stereoelectronic Effect: The interaction between the

    
     orbital and the 
    
    
    
    antibonding orbital stabilizes specific rotamers.
  • Bioactive Conformation: For LSD1 inhibitors, the trans orientation of the amine relative to the phenyl ring (in tranylcypromine analogs) is critical. Fluorine substitution can lock the ring pucker or amine rotation to minimize the entropic penalty upon binding.

Quantitative Property Shift Table
PropertyUnsubstituted CPA2-Fluoro-CPA (Generic)Impact on Drug Design
Basicity (pKa) ~9.0 - 9.5~7.5 - 8.2Improved CNS permeability; reduced lysosomal trapping.
C-H BDE (kcal/mol) ~98 (Benzylic)~105 (C-F adjacent)Blocks H-atom abstraction; retards CYP450 metabolism.
Lipophilicity (LogP) Baseline+0.2 to +0.5Slight increase aids hydrophobic pocket filling.
Dipole Moment LowHighEnhances specific electrostatic interactions (e.g., D1343 salt bridge).

Bioactivity & Target Engagement: LSD1 Inhibition[5][6][7][8][9]

The most prominent application of fluorinated CPAs is in the inhibition of LSD1 (KDM1A), an epigenetic eraser overexpressed in various cancers.

Mechanism of Action: Covalent Adduct Formation

LSD1 inhibitors like Tranylcypromine (TCP) function as mechanism-based inactivators. They undergo single-electron transfer (SET) to the FAD cofactor, opening the cyclopropane ring and forming a covalent N5-adduct.

  • Fluorine's Role:

    • Electronic Tuning: Fluorine on the phenyl or cyclopropyl ring modulates the oxidation potential of the amine. If the amine is too difficult to oxidize, inhibition fails. If too easy, it may react non-specifically. Fluorine fine-tunes this "Goldilocks" zone.

    • Selectivity: Unsubstituted TCP inhibits MAO-A/B and LSD1 indiscriminately. Fluorinated analogs (e.g., 4-F-TCP) often show >50-fold selectivity for LSD1 over MAOs due to subtle differences in the active site hydrophobic clefts.

Visualization: SAR Logic Flow

SAR_Logic F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Gauche Gauche/Steric Effect F_Sub->Gauche Metabolism Block Metabolic Soft Spots F_Sub->Metabolism pKa Lower pKa Inductive->pKa Permeability Increased CNS Permeability pKa->Permeability Conformation Conformational Lock Gauche->Conformation Binding Enhanced Target Affinity (LSD1) Conformation->Binding Stability Increased t1/2 Metabolism->Stability

Caption: Logical flow of fluorine substitution effects on physicochemical properties and resulting bioactivity outcomes.[2]

Metabolic Stability: Blocking Oxidation[2]

Cyclopropylamines are susceptible to oxidative ring opening and N-dealkylation by Cytochrome P450 enzymes.

  • The Problem: CYP450s typically abstract a hydrogen atom from the carbon

    
     to the amine or the benzylic position.
    
  • The Solution: Replacing these metabolically labile C-H bonds with C-F bonds prevents abstraction because the C-F bond energy (~116 kcal/mol) is far higher than the oxidizing capability of the heme-oxo species.

  • Outcome: This extends the in vivo half-life (

    
    ) and reduces the frequency of dosing.
    

Experimental Protocols

Synthesis of trans-2-Fluorocyclopropylamine Hydrochloride

This protocol describes a scalable route via the Curtius rearrangement, ensuring stereochemical integrity.

Reagents:

  • trans-2-Fluorocyclopropanecarboxylic acid (Starting Material)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH)
    
  • 4M HCl in Dioxane

Workflow:

  • Acyl Azide Formation:

    • Dissolve trans-2-fluorocyclopropanecarboxylic acid (1.0 eq) in dry Toluene under

      
      .
      
    • Add

      
       (1.2 eq) followed by DPPA (1.1 eq) at 0°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Curtius Rearrangement:

    • Heat the mixture to 90°C. Evolution of

      
       gas indicates isocyanate formation.
      
    • Once gas evolution ceases (~1-2 h), add excess

      
      -BuOH (5.0 eq).
      
    • Reflux for 12 hours to form the Boc-protected amine.

  • Deprotection:

    • Concentrate the reaction mixture and purify the Boc-intermediate via silica gel chromatography (Hexane/EtOAc).

    • Dissolve the purified Boc-amine in

      
      .
      
    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir for 4 hours.

    • Concentrate in vacuo to yield trans-2-fluorocyclopropylamine hydrochloride as a white solid.

LSD1 Demethylase Inhibition Assay

To validate bioactivity, use a peroxidase-coupled fluorescence assay.

Materials:

  • Recombinant human LSD1 enzyme.

  • H3K4me2 peptide substrate.[3]

  • Amplex Red reagent + Horseradish Peroxidase (HRP).

Protocol:

  • Incubation: Incubate LSD1 (50 nM) with the fluorinated inhibitor (serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 mins at RT.

  • Reaction Start: Add H3K4me2 peptide (20 µM).

  • Detection: As LSD1 demethylates the substrate,

    
     is produced.
    
  • Coupling: The

    
     reacts with Amplex Red (via HRP) to produce Resorufin (fluorescent).
    
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 60 mins.

  • Analysis: Plot velocity vs. [Inhibitor] to determine

    
    .
    
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Fluoro-CPA Acid Step1 1. DPPA, Et3N, Toluene (Acyl Azide Formation) Start->Step1 Step2 2. Heat to 90°C (Isocyanate Intermediate) Step1->Step2 -N2 Step3 3. Add t-BuOH, Reflux (Boc-Protection) Step2->Step3 Curtius Step4 4. 4M HCl/Dioxane (Deprotection) Step3->Step4 End Product: 2-Fluoro-CPA HCl Step4->End

Caption: Step-by-step synthesis of 2-fluorocyclopropylamine via Curtius rearrangement.

References

  • Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry.

  • Mian, S. et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1). Bioorganic & Medicinal Chemistry.

  • Ueda, R. et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.

  • Kozhushkov, S. I. et al. (2011).[4] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Biological Targets &amp; Pharmacological Utility of (R)-Cyclopropyl(2-fluorophenyl)methanamine

This technical guide details the biological relevance, pharmacological applications, and experimental characterization of (R)-cyclopropyl(2-fluorophenyl)methanamine . Executive Summary (R)-Cyclopropyl(2-fluorophenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological relevance, pharmacological applications, and experimental characterization of (R)-cyclopropyl(2-fluorophenyl)methanamine .

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1213846-75-3) is a high-value chiral pharmacophore used primarily in the synthesis of precision oncology therapeutics. Unlike generic building blocks, this specific enantiomer imparts critical stereochemical selectivity to drug candidates, particularly Dual-Specificity Protein Kinase TTK (Mps1) inhibitors. Its structural rigidity—conferred by the cyclopropyl group—and the metabolic stability provided by the 2-fluorophenyl moiety make it a privileged scaffold in medicinal chemistry for targeting hydrophobic pockets in kinases and G-Protein Coupled Receptors (GPCRs).

Chemical Identity & Structural Analysis

The biological activity of this moiety relies heavily on its stereochemistry. The (R)-configuration dictates the spatial orientation of the amine within the target binding pocket, often serving as a hydrogen bond donor while the hydrophobic lobes (cyclopropyl and fluorophenyl) engage in Van der Waals interactions.

PropertySpecificationRelevance to Bioactivity
IUPAC Name (R)-1-cyclopropyl-1-(2-fluorophenyl)methanamineDefines stereospecific binding.
Molecular Formula C₁₀H₁₂FNLow MW fragment (<250 Da) ideal for CNS/cellular penetration.
Chirality (R)-EnantiomerCritical: The (S)-enantiomer often lacks potency or induces off-target effects.
Key Substituents Cyclopropyl (Lipophilic/Rigid)Restricts bond rotation, reducing entropic penalty upon binding.
Electronic Effect 2-Fluoro (Electron Withdrawing)Modulates pKa of the amine; blocks metabolic oxidation at the ortho-position.

Primary Biological Targets

TTK Protein Kinase (Mps1)

The most authoritative link between this scaffold and a biological target is its role as a key pharmacophore in Indazole-based TTK Inhibitors .

  • Target Function: TTK (Threonine Tyrosine Kinase), also known as Monopolar Spindle 1 (Mps1), is the master regulator of the Spindle Assembly Checkpoint (SAC) . It ensures chromosomes are correctly aligned before anaphase.

  • Mechanism of Inhibition: Drug candidates incorporating the (R)-cyclopropyl(2-fluorophenyl)methanamine moiety bind to the ATP-binding pocket of TTK.

    • The amine forms a hinge-binding interaction or salt bridge with key residues (e.g., Asp643 or similar in the catalytic domain).

    • The cyclopropyl group occupies a specific hydrophobic sub-pocket (selectivity filter), distinguishing TTK from other kinases.

  • Therapeutic Outcome: Inhibition of TTK bypasses the SAC, forcing cancer cells with high levels of aneuploidy to divide prematurely, leading to mitotic catastrophe and apoptosis.

Secondary Potential Targets (GPCRs)

Due to its structural homology to phenylalkylamines, this scaffold is investigated in:

  • Calcium-Sensing Receptor (CaSR): It acts as a bioisostere for the methyl-naphthylamine moiety found in Calcilytics (NPS-2143 analogs). The cyclopropyl group mimics the steric bulk required to block the transmembrane domain of CaSR.

  • Glycine Transporter 1 (GlyT1): Chiral benzylamines are established scaffolds for GlyT1 inhibitors used in schizophrenia research.

Mechanism of Action: The Spindle Assembly Checkpoint (SAC)

The following diagram illustrates the pathway where (R)-cyclopropyl(2-fluorophenyl)methanamine-derived inhibitors intervene.

TTK_Pathway Target TTK/Mps1 Kinase Knl1 Knl1 Phosphorylation (MELT repeats) Target->Knl1 Phosphorylates Anaphase Anaphase Onset Target->Anaphase Inhibition leads to Premature Entry Inhibitor Inhibitor ((R)-Cyclopropyl... moiety) Inhibitor->Target Inhibits BubR1 BubR1/Bub3 Recruitment Knl1->BubR1 Recruits MCC Mitotic Checkpoint Complex (MCC) BubR1->MCC Forms APC APC/C Inhibition MCC->APC Inhibits APC->Anaphase Blocks (Wait Signal) Catastrophe Mitotic Catastrophe (Apoptosis) Anaphase->Catastrophe In Aneuploid Cells

Figure 1: Mechanism of Action for TTK inhibitors derived from the (R)-cyclopropyl(2-fluorophenyl)methanamine scaffold. Inhibition bypasses the checkpoint, causing lethal chromosomal instability in tumor cells.

Experimental Protocols

Synthesis & Derivatization (Amide Coupling)

To evaluate biological activity, the amine must be coupled to a heteroaromatic core (e.g., Indazole).

  • Reagents: Indazole-carboxylic acid core (1.0 eq), (R)-cyclopropyl(2-fluorophenyl)methanamine HCl (1.1 eq), BOP-Cl (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DMF/DCM mixture.

  • Procedure:

    • Dissolve the carboxylic acid core in DMF under N₂ atmosphere.

    • Add DIPEA and stir for 10 min at 0°C.

    • Add BOP-Cl and the chiral amine salt.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Validation: Monitor by LC-MS (Look for [M+H]⁺ peak).

Biochemical Assay: TTK Kinase Inhibition (Luminescence)

Objective: Determine the IC₅₀ of the synthesized compound against TTK.

  • System: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo).

  • Protocol:

    • Enzyme Prep: Dilute recombinant human TTK (Mps1) (e.g., 5 ng/well) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

    • Substrate: Use MBP (Myelin Basic Protein) or specific peptide substrate.

    • Incubation: Add compound (serial dilution in DMSO) to enzyme. Incubate 10 min.

    • Reaction: Initiate with ATP (10 µM final). Incubate 60 min at RT.

    • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Readout: Measure Luminescence. Plot RLU vs. log[Compound].

Cellular Assay: Mitotic Index Analysis

Objective: Confirm "Mitotic Catastrophe" phenotype.

  • Cell Lines: MDA-MB-231 (Breast) or HCT-116 (Colon).

  • Method:

    • Treat cells with compound (e.g., 100 nM, 500 nM) for 24 hours.

    • Staining: Fix with 4% Paraformaldehyde. Permeabilize. Stain for Phospho-Histone H3 (pHH3) (Mitotic marker) and DAPI (DNA).

    • Analysis: High-content imaging or Flow Cytometry.

    • Expected Result: A transient increase in pHH3 (arrest) followed by micronuclei formation (catastrophe) compared to vehicle.

Workflow Visualization

Experimental_Workflow cluster_0 Synthesis cluster_1 In Vitro Validation Start (R)-Amine (Chiral Scaffold) Coupling Amide Coupling (BOP-Cl/DMF) Start->Coupling Purify HPLC Purification (>98% ee) Coupling->Purify Biochem ADP-Glo Assay (IC50 Det.) Purify->Biochem Lead Cmpd Cellular pHH3 Staining (Mitotic Index) Biochem->Cellular If IC50 < 100nM

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • European Patent Office. (2014). Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. EP 2766352 B1. Link

  • Liu, X., et al. (2016). Discovery of TTK Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (Contextual grounding for TTK inhibitors).
  • BOC Sciences. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Information. (Confirming structure and availability).

  • PubChem. (n.d.). [1-(2-fluorophenyl)cyclopentyl]methanamine (Structural Analog Data). National Library of Medicine. Link

Foundational

Technical Guide: Discovery and Optimization of Fluorinated Cyclopropylamine Derivatives

Executive Summary This guide addresses the structural design, synthetic accessibility, and pharmacological optimization of fluorinated cyclopropylamine (F-CPA) derivatives. While cyclopropylamines serve as high-value bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural design, synthetic accessibility, and pharmacological optimization of fluorinated cyclopropylamine (F-CPA) derivatives. While cyclopropylamines serve as high-value bioisosteres for ethyl and isopropyl groups, their metabolic liability (CYP450-mediated ring opening) often limits clinical progression. The strategic introduction of fluorine—specifically gem-difluorination or stereoselective monofluorination—modulates basicity (pKa), enhances metabolic stability, and induces conformational locking via the gauche effect. This document details the synthesis of these scaffolds using modern difluorocarbene reagents and analyzes their critical role in Lysine-Specific Demethylase 1 (LSD1) inhibition.

Module 1: The Pharmacophore Logic

The "Fluorine Switch" on Basicity and Permeability

The primary driver for fluorinating cyclopropylamines is the modulation of amine basicity. Unsubstituted cyclopropylamines exhibit a pKa


 8.7. At physiological pH (7.4), a significant fraction remains protonated, limiting passive membrane permeability and increasing the risk of hERG channel blockade.

Proximal fluorine atoms lower the pKa via strong inductive effects (


), shifting the equilibrium toward the neutral species without abolishing the capacity for hydrogen bonding in the active site.

Table 1: Impact of Fluorination on Cyclopropylamine Physicochemical Properties

Scaffold StructurepKa (Conjugate Acid)LogP (Lipophilicity)Metabolic Risk (CYP450)
Cyclopropylamine (CPA) ~8.70.36High (Ring Opening/Radical)
2-Fluoro-CPA (cis/trans) ~7.5 (-1.2 units)0.50Moderate
2,2-Difluoro-CPA ~6.2 (-2.5 units)0.85Low (Blocked Oxidation)
Isopropylamine (Reference) ~10.60.20Low (Dealkylation)
Conformational Locking (The Gauche Effect)

Beyond electronics, fluorine dictates conformation. In 2-fluorocyclopropylamines, the C–F bond and the C–N bond tend to adopt a gauche orientation to maximize


 hyperconjugation and minimize dipole repulsion. This "locks" the amine vector, reducing the entropic penalty upon binding to rigid active sites (e.g., GPCRs or Kinases).
Metabolic Divergence

Non-fluorinated CPAs are notorious "suicide substrates" for Cytochrome P450s. The CYP heme iron abstracts a hydrogen, creating a radical that triggers ring opening and covalent inactivation of the liver enzyme (hepatotoxicity).

  • Correction Strategy: Fluorine substitution at the 2-position removes the abstractable protons or destabilizes the transition state for radical formation, shifting the metabolic profile from toxic covalent binding to benign clearance pathways.

DesignLogic Problem Native Cyclopropylamine (High pKa, CYP Toxicity) Strategy Strategic Fluorination (2-F or 2,2-F2) Problem->Strategy Optimization Effect1 Inductive Effect (-I) Strategy->Effect1 Effect2 Steric/Electronic Shielding Strategy->Effect2 Effect3 Gauche Effect Strategy->Effect3 Result1 Lower pKa (~6.5-7.5) Improved Permeability Effect1->Result1 Result2 CYP Stability (Blocked Ring Opening) Effect2->Result2 Result3 Pre-organized Conformation (High Affinity) Effect3->Result3

Caption: The multi-parameter optimization cycle driven by fluorination of the cyclopropylamine core.

Module 2: Advanced Synthetic Architectures

The Challenge of Synthesis

Constructing fluorinated cyclopropanes is thermodynamically challenging due to ring strain (~27.5 kcal/mol) combined with the high electronegativity of fluorine, which destabilizes carbenoid intermediates. Traditional Simmons-Smith cyclopropanation often fails with fluorinated substrates.

The Modern Standard: Difluorocarbene Addition

The most robust method for generating gem-difluorocyclopropylamines is the addition of difluorocarbene (:CF


) to electron-deficient enamides or electron-rich styrenes.

Key Reagent: Trimethylsilyl trifluoromethane (TMSCF


, Ruppert-Prakash reagent) with a sodium iodide (NaI) initiator.[1] This method is superior to chlorodifluoroacetate (TFDA) due to milder conditions and compatibility with flow chemistry.
Protocol: Continuous Flow Synthesis of gem-Difluorocyclopropylamines

Rationale: Flow chemistry manages the exotherm of carbene generation and prevents the dimerization of :CF


 into tetrafluoroethylene.

Reagents:

  • Substrate: N-Boc-protected enamide or styrene derivative (1.0 equiv).

  • Carbene Source: TMSCF

    
     (2.0 equiv).
    
  • Initiator: NaI (0.2 equiv) or TBAT.

  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Feed Preparation: Dissolve the N-Boc enamide and NaI in THF (Solution A). Load TMSCF

    
     in a separate syringe (Solution B).
    
  • Mixing: Pump Solution A and Solution B into a T-mixer at 60°C.

  • Reactor Residence: Pass the mixture through a PFA coil reactor (residence time: 10–20 mins). The rapid generation of :CF

    
     occurs in situ and immediately reacts with the alkene.
    
  • Quenching: Direct the reactor output into a collection flask containing saturated NH

    
    Cl solution.
    
  • Purification: Extract with EtOAc, dry over MgSO

    
    , and purify via silica gel chromatography.
    
  • Deprotection: Treat the resulting N-Boc-difluorocyclopropane with 4M HCl/Dioxane to yield the free amine salt.

SyntheticPathway Substrate Precursor: Enamide/Styrene Reaction [2+1] Cycloaddition (Concerted, Stereospecific) Substrate->Reaction Reagent TMSCF3 + NaI (Cat.) Intermediate Reactive Intermediate: Difluorocarbene [:CF2] Reagent->Intermediate Intermediate->Reaction Protected N-Boc-Difluoro-CPA Reaction->Protected Deprotection Acid Hydrolysis (HCl) Protected->Deprotection Final Final Product: gem-Difluorocyclopropylamine Deprotection->Final

Caption: Synthetic workflow for gem-difluorocyclopropylamines via difluorocarbene generation.

Module 3: Medicinal Chemistry Case Study — LSD1 Inhibitors

Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic eraser overexpressed in AML and small-cell lung cancer. Tranylcypromine (TCP) is a validated scaffold that acts as a mechanism-based (suicide) inhibitor.

The Mechanism:

  • LSD1 oxidizes the CPA amine to an imine via FAD reduction.

  • A Single Electron Transfer (SET) event opens the cyclopropane ring.

  • The resulting radical forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

The Fluorine Optimization

While TCP is potent, it lacks selectivity against Monoamine Oxidases (MAO-A/B). Fluorinating the cyclopropane ring tunes the electronics of the ring-opening step.

  • 4-Fluoro-TCP Analogs: Adding a fluorine to the cyclopropane ring slows the rate of ring opening due to the strong C-F bond strength and inductive destabilization of the radical intermediate.

  • Paradoxical Potency: Although fluorine might theoretically reduce reactivity, in practice, specific fluorinated analogs (e.g., 4-F-TCP derivatives) show enhanced selectivity. The fluorine atom creates repulsive interactions in the smaller MAO active sites while being accommodated in the larger substrate-binding pocket of LSD1.

Table 2: SAR of Fluorinated TCP Derivatives against LSD1 vs MAO-A

CompoundStructureLSD1 IC50 (

M)
MAO-A IC50 (

M)
Selectivity Ratio
Tranylcypromine (TCP) 2-phenyl-CPA25.00.80.03 (Selectivity for MAO)
4-F-TCP 2-(4-fluorophenyl)-CPA1.8>100>55 (Selectivity for LSD1)
Gem-difluoro Analog 2-phenyl-3,3-difluoro-CPA>50InactiveInactive (Ring too stable)

Note: Direct fluorination of the phenyl ring (4-F) is often more effective for LSD1 than fluorinating the cyclopropane ring itself, which can overly stabilize the ring against the necessary suicide inhibition mechanism. However, gem-difluoro-CPAs are excellent for non-covalent inhibitors where ring stability is required.

References

  • Ganesan, A., et al. (2017).[2][3] "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters. Link

  • Haufe, G., et al. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Organic & Biomolecular Chemistry. Link

  • Altman, R. A., et al. (2026).[4] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Charette, A. B., et al. (2016).[5] "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters. Link

  • Utsumi, T., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link

Sources

Exploratory

initial screening of (R)-cyclopropyl(2-fluorophenyl)methanamine activity

Topic: Technical Assessment & Screening Protocol for (R)-Cyclopropyl(2-fluorophenyl)methanamine Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Lead Biologists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment & Screening Protocol for (R)-Cyclopropyl(2-fluorophenyl)methanamine Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Lead Biologists, and DMPK Scientists

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1270291-04-3 / 844470-82-2 for HCl salt) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a chiral benzylic amine with a bioisosteric cyclopropyl group (replacing isopropyl/tert-butyl) and a metabolically blocking fluorine atom.[1] This motif is critical in the synthesis of Calcimimetics (CaSR modulators) , 5-HT2C agonists , and specific Kinase inhibitors .

This guide outlines a rigorous screening protocol to validate the enantiomeric purity, metabolic stability, and initial pharmacological activity of this scaffold.[1] Unlike generic screening, this protocol addresses the specific liabilities of cyclopropyl-amines (mechanism-based CYP inhibition) and the stereospecific requirements of the (R)-enantiomer.

Part 1: Chemical Validation & Enantiomeric Purity

Before biological screening, the absolute configuration must be validated.[1] The (R)-enantiomer often exhibits 10–100x greater potency in GPCR targets compared to the (S)-enantiomer.[1]

Chiral Resolution Protocol

Objective: Confirm enantiomeric excess (ee) >98% to prevent false positives from the distomer.

  • Methodology: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).[1][2]

  • Rationale: The 2-fluoro substituent introduces a dipole that interacts distinctly with amylose-based columns, allowing baseline separation.[1]

Standard Operating Procedure (SOP):

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 0.5 mL/min (isocratic)
Detection UV @ 254 nm (targeting the fluorophenyl chromophore)
Success Criteria Retention time delta (

) > 2.0 min; ee > 98%.[1]

Technical Insight: If HPLC is unavailable, Circular Dichroism (CD) spectroscopy can be used.[1][3] The (R)-enantiomer typically exhibits a positive Cotton effect at 220–230 nm due to the specific twist of the phenyl ring relative to the amine.

Part 2: ADME & Metabolic Stability Screening

The cyclopropyl moiety is a double-edged sword: it improves metabolic stability by removing benzylic hydrogens but can act as a "suicide substrate" for Cytochrome P450 enzymes.[1]

Mechanism-Based Inhibition (MBI) Screen

Objective: Determine if the scaffold causes time-dependent inhibition (TDI) of CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

The Mechanism: Oxidation of the cyclopropyl ring by P450s can generate a radical intermediate or a cyclopropanone hydrate, which covalently binds to the heme iron of the enzyme, permanently inactivating it.[1]

Protocol:

  • Incubation: Incubate 10 µM (R)-cyclopropyl(2-fluorophenyl)methanamine with human liver microsomes (HLM) and NADPH.

  • Time Points: 0, 15, 30 minutes.

  • Dilution: Dilute aliquot 1:10 into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4).[1]

  • Readout: Measure the formation of the probe metabolite via LC-MS/MS.

  • Calculation: Calculate

    
     and 
    
    
    
    . A shift in IC50 > 1.5-fold after pre-incubation indicates MBI.[1]
Fluorine-Enhanced Lipophilicity (LogD) Assay

Objective: Verify membrane permeability.

  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Target: LogD

    
     between 1.5 and 2.[1]5. The 2-fluoro group typically increases LogD by ~0.2 units compared to the non-fluorinated parent, improving blood-brain barrier (BBB) penetration for CNS targets.[1]
    

Part 3: Pharmacological Activity Profiling

This scaffold is most active in Class A GPCRs and Calcium Sensing Receptors .[1]

Primary Target: 5-HT2C Receptor (Agonist Mode)

The (R)-cyclopropyl(2-fluorophenyl)methanamine core mimics the pharmacophore of Lorcaserin and Vabicaserin.

Assay Workflow:

  • System: CHO-K1 cells stably expressing human 5-HT2C (edited isoform).[1]

  • Readout: Calcium Flux (FLIPR assay).

  • Protocol:

    • Load cells with Fluo-4 AM dye.[1]

    • Add compound (0.1 nM to 10 µM).[1]

    • Measure fluorescence increase (

      
      ).
      
  • Selectivity Check: Counter-screen against 5-HT2B . Agonism at 5-HT2B is associated with valvular heart disease and is a "kill" signal for this scaffold.[1]

Secondary Target: CaSR (Calcimimetic Activity)

This amine is a key fragment in the synthesis of NPS R-568 analogs.[1]

Assay Workflow:

  • System: HEK293 cells expressing human CaSR.

  • Method: IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • Logic: CaSR couples to Gq; measuring IP1 accumulation (a stable metabolite of IP3) quantifies receptor activation.[1]

Part 4: Visualization of Screening Logic

The following diagram illustrates the "Go/No-Go" decision tree for this specific scaffold, prioritizing the safety of the cyclopropyl amine moiety.

ScreeningProtocol Start Synthesis of (R)-Cyclopropyl (2-fluorophenyl)methanamine QC_Chiral QC: Chiral HPLC (Target: >98% ee) Start->QC_Chiral ADME_MBI ADME: CYP Inhibition (MBI Check) QC_Chiral->ADME_MBI Pass Discard Discard / Re-purify QC_Chiral->Discard Fail (<90% ee) Target_GPCR Target: 5-HT2C (Ca2+ Flux) ADME_MBI->Target_GPCR No TDI observed Lead_Opt Lead Optimization (Amide Coupling) ADME_MBI->Lead_Opt TDI (Modify Ring) Target_Selectivity Selectivity: 5-HT2B (Safety) Target_GPCR->Target_Selectivity EC50 < 100nM Target_Selectivity->Lead_Opt >50x Selectivity Target_Selectivity->Discard 5-HT2B Agonist

Figure 1: Critical screening cascade. Note the early "kill step" at the ADME stage due to potential cyclopropyl-mediated CYP inactivation.

Part 5: Data Interpretation & Next Steps

Interpreting the Fluorine Effect

Compare the activity of the 2-fluoro scaffold against a des-fluoro or 4-fluoro analog.

  • Positive Result: If the 2-fluoro analog shows 2–5x higher potency, it indicates a specific electrostatic interaction or a conformational lock that favors the bioactive pose.[1]

  • Metabolic Result: If the 2-fluoro analog shows increased

    
     in microsomes, the fluorine is successfully blocking aromatic hydroxylation at the susceptible ortho-position.
    
Synthesis of Derivatives

If the free amine shows moderate activity (µM range), it should be treated as a fragment .[1] The primary amine is a versatile handle.[1]

  • Action: Convert to Urea or Amide derivatives.

  • Rationale: The (R)-cyclopropyl-benzylamine motif is rarely the full drug; it is the "anchor" that fits into a hydrophobic pocket (e.g., the transmembrane bundle of a GPCR), while the amide linker extends to a secondary binding site.

References

  • Method for Chiral Screening: "A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines." National Institutes of Health (NIH).[1] Available at: [Link]

  • Structural Analogs (5-HT2C): "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolic Liability: "Metabolism of cyclopropyl groups in drug design." Hypha Discovery. Available at: [Link]

  • General Screening Protocol: "High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess." NIH / PubMed Central.[1] Available at: [Link]

Sources

Foundational

Physicochemical Properties of Fluorinated Amines: A Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into amine-containing scaffolds is a high-impact tactic for Multiparameter Optimization (MPO). This guide details the deterministic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into amine-containing scaffolds is a high-impact tactic for Multiparameter Optimization (MPO). This guide details the deterministic relationship between fluorination patterns and two critical physicochemical parameters: Basicity (pKa) and Lipophilicity (LogP/LogD) .[1]

By understanding these shifts, researchers can precisely modulate membrane permeability, metabolic stability, and hERG channel avoidance without altering the core pharmacophore.

The Fluorine Effect on Basicity (pKa)

The Mechanism: Inductive Withdrawal

The most immediate impact of introducing fluorine near an amine center is the attenuation of basicity. Fluorine is the most electronegative element (


). Through the inductive effect (

), it pulls electron density through the

-bond framework, away from the nitrogen atom.
  • Consequence: The electron density of the nitrogen lone pair is reduced.

  • Thermodynamic Result: The stability of the conjugate acid (ammonium species) decreases, making the amine less likely to accept a proton.

  • Magnitude: The effect is distance-dependent and additive.[2]

Quantitative Shifts: The -Fluorine Rule

Empirical data establishes a predictable "rule of thumb" for aliphatic amines: A single fluorine atom at the


-position lowers the pKa by approximately 1.7 log units. 
Table 1: Impact of Fluorination on Ethylamine Basicity
CompoundStructurepKa (approx)

pKa (vs parent)
Ethylamine

10.7 -
2-Fluoroethylamine

9.0 -1.7
2,2-Difluoroethylamine

7.3 -3.4
2,2,2-Trifluoroethylamine

5.7 -5.0

Data Source: Validated against standard medicinal chemistry datasets (e.g., Purser et al., Morgenthaler et al.).

Distance Attenuation

The inductive effect decays rapidly with distance.

  • 
    -Fluorination:  Generally unstable (hydrolyzes to ketones/aldehydes) unless part of a specific motif like trifluoromethyl.
    
  • 
    -Fluorination:  Strongest stable effect (~1.7 units).
    
  • 
    -Fluorination:  Moderate effect (~0.7 – 0.9 units).
    
  • 
    -Fluorination:  Minimal effect (< 0.3 units).[2]
    
Strategic Implication: The "hERG/Permeability" Trade-off

Many CNS drugs fail due to high basicity (pKa > 9), which correlates with hERG channel blocking (cardiotoxicity) and lysosomal trapping.

  • Strategy: Introducing a

    
    -fluorine can drop pKa from ~10 to ~8.3.
    
  • Result: The amine remains basic enough for receptor binding but reduces the fraction of cationic species, lowering hERG affinity and improving passive diffusion.

Lipophilicity Modulation (LogP vs. LogD)

The Paradox of Fluorine

Fluorine is often described as "lipophilic," but its effect on amines is complex.

  • Intrinsic Lipophilicity (LogP): The C-F bond is more hydrophobic than the C-H bond. Replacing H with F generally increases the intrinsic LogP of the neutral molecule.

  • Effective Lipophilicity (LogD

    
    ):  This is the distribution coefficient at physiological pH. Because fluorine lowers pKa, it changes the ionization state.
    
The LogD "Bump"

At pH 7.4, a standard amine (pKa 10.5) is >99.9% protonated (cationic). Cations have very low membrane permeability (LogD is low). If fluorination drops the pKa to 7.4:

  • The molecule is now 50% neutral / 50% cationic.

  • The neutral fraction drives membrane permeation.

  • Result: LogD

    
     increases drastically, often more than the intrinsic C-F lipophilicity would predict.
    
Table 2: LogP vs. LogD Shift Scenarios
CompoundpKaIntrinsic LogP (Neutral)Ionized % at pH 7.4LogD

(Effective)
Parent Amine 10.02.0~99.7%-0.5 (Low Permeability)

-Fluoro Analog
8.32.2 (+0.2 due to F)~89.0%1.2 (High Permeability)
Conformational Control: The Gauche Effect

In 1,2-difluoroethane, the fluorines prefer a gauche relationship due to hyperconjugation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[3]
However, in protonated 

-fluoroamines
, the effect is dominated by electrostatics. The positively charged nitrogen (

) and the electronegative fluorine (

) attract, locking the molecule into a gauche conformation.[4]
  • Design Utility: This "locks" flexible chains, potentially reducing the entropic penalty of binding to a receptor.

Visualization of Physicochemical Interplay

The following diagram illustrates the causal chain from Fluorine substitution to clinical outcomes.

FluorineEffect Subst Fluorine Substitution (Beta-position) Inductive Inductive Effect (-I) Electron Withdrawal Subst->Inductive Conf Gauche Conformation (Pre-organization) Subst->Conf Stereoelectronic pKa Lower pKa (Reduced Basicity) Inductive->pKa Ionization Reduced Ionization at pH 7.4 pKa->Ionization Lipophilicity Increased LogD(7.4) (Effective Lipophilicity) Ionization->Lipophilicity hERG Reduced hERG Liability Ionization->hERG Less Cationic Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Conf->Permeability Compact Shape

Figure 1: The causal pathway of physicochemical modulation via fluorination.

Experimental Protocols

To validate these properties, precise measurement is required.[1][5] Computational predictions often fail for fluorinated amines due to specific solvation effects.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the thermodynamic pKa of a fluorinated amine. Standard: Potentiometric titration is superior to UV-metric methods for non-chromophores.

Reagents & Equipment:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (background electrolyte for ionic strength).[6]

  • Degassed water (Carbonate-free).

Workflow:

  • System Calibration: Calibrate pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Sample Preparation: Weigh ~1-3 mg of amine hydrochloride salt. Dissolve in 1.5 mL of 0.15 M KCl solution. Final concentration should be ~1 mM.

  • Blank Titration: Perform a titration on the solvent/electrolyte alone to subtract background carbonate or impurities.

  • Titration Run:

    • Acidify sample to pH ~2.0 using 0.1 M HCl.[6]

    • Titrate with 0.1 M NaOH under inert

      
       purge (essential to prevent 
      
      
      
      absorption).
    • Record pH after every addition (0.5 µL steps) once stability drift is <0.5 mV/sec.

  • Data Analysis: Use the Bjerrum difference plot method. The point where

    
     (average number of bound protons) = 0.5 corresponds to the pKa.
    
Protocol B: LogD via HPLC (CHI Method)

Objective: High-throughput determination of lipophilicity. Method: Chromatographic Hydrophobicity Index (CHI).

Workflow:

  • Column: Reverse-phase C18 column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve:

    
    .
    
  • Measurement: Inject fluorinated amine. Record retention time (

    
    ).
    
  • Calculation: Apply calibration equation.

    • Note: For fluorinated compounds, verify no "fluorine-specific" interaction with the stationary phase by cross-referencing with a shake-flask measurement for one representative analogue.

Experimental Workflow Diagram

Workflow cluster_pKa Acidity Profiling cluster_LogP Lipophilicity Profiling Start Synthesized Fluorinated Amine Purity Purity Check (>95% by LCMS/NMR) Start->Purity Titration Potentiometric Titration (0.15M KCl, 25°C) Purity->Titration Bjerrum Bjerrum Plot Analysis Titration->Bjerrum pKa_Value Determine pKa Bjerrum->pKa_Value Prep Prepare pH 7.4 Buffer pKa_Value->Prep Use pKa to confirm buffer choice Decision MPO Score Analysis (CNS MPO / Ro5) pKa_Value->Decision HPLC HPLC-CHI Run (C18 Column) Prep->HPLC LogD_Calc Calculate LogD(7.4) HPLC->LogD_Calc LogD_Calc->Decision

Figure 2: Step-by-step experimental validation workflow.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of 2-fluorocyclopropylamines

Application Note: Stereoselective Synthesis of 2-Fluorocyclopropylamines Executive Summary The incorporation of fluorine into the cyclopropane scaffold creates a unique bioisostere of the peptide bond and conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 2-Fluorocyclopropylamines

Executive Summary

The incorporation of fluorine into the cyclopropane scaffold creates a unique bioisostere of the peptide bond and conformationally restricted GABA analogues. 2-Fluorocyclopropylamines (2-FCPAs) are critical pharmacophores in LSD1 inhibitors (e.g., tranylcypromine derivatives) and broad-spectrum antivirals. However, their synthesis is complicated by the "fluorine gauche effect," ring strain, and the hazardous nature of fluorinated carbenoid precursors.

This Application Note details a robust, high-enantioselectivity protocol for synthesizing (1R, 2S)-2-fluorocyclopropylamine derivatives. We prioritize a Rhodium(II)-catalyzed asymmetric cyclopropanation of vinyl fluoride surrogates, followed by a Curtius rearrangement . This route offers superior safety and stereocontrol compared to traditional Simmons-Smith fluorination or radical-based methods.

Strategic Analysis & Mechanistic Logic

The Stereochemical Challenge

The introduction of fluorine onto the cyclopropane ring induces significant electronic repulsion. The key challenge is controlling the cis/trans diastereoselectivity (dr) and the enantioselectivity (ee).

  • Gauche Effect: Fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups, often fighting against the steric bulk that dictates standard cyclopropanation diastereoselectivity.

  • Catalytic Solution: We utilize chiral dirhodium(II) carboxylates, specifically Rh₂(S-DOSP)₄ , which are privileged catalysts for donor/acceptor carbenoids. The bulky bridging ligands create a chiral pocket that overrides thermodynamic preferences, enforcing high trans-selectivity and enantiocontrol.

Reaction Pathway Visualization

ReactionPathway Precursors Vinyl Fluoride Source (or Surrogate) TS Asymmetric Transition State Precursors->TS Coordination Diazo Diazoacetate (Donor-Acceptor) Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid N2 Extrusion Cat Rh2(S-DOSP)4 Catalyst Cat->Carbenoid Active Species Carbenoid->TS Insertion Ester Chiral 2-Fluoro cyclopropane Ester TS->Ester Ring Closure (dr > 20:1) Amine (1R, 2S)-2-Fluorocyclopropyl amine (Target) Ester->Amine Hydrolysis & Curtius Rearrangement

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed synthesis of 2-FCPAs. The diagram highlights the critical carbenoid insertion step where stereochemistry is defined.

Detailed Experimental Protocol

Safety Warning: Vinyl fluoride is a flammable gas (or volatile liquid under pressure). Diazoacetates are potentially explosive. All reactions must be conducted behind a blast shield in a well-ventilated fume hood.

Phase 1: Asymmetric Cyclopropanation

Objective: Synthesis of ethyl (1R, 2S)-2-fluorocyclopropanecarboxylate.

Materials:

  • Substrate: Vinyl Fluoride (gas) OR N-vinyl phthalimide (solid surrogate if gas handling is unavailable). Note: This protocol describes the Vinyl Fluoride gas method for maximum atom economy.

  • Reagent: Ethyl diazoacetate (EDA) (2.0 equiv).

  • Catalyst: Rh₂(S-DOSP)₄ (0.5 mol%).

  • Solvent: 2,2-Dimethylbutane (DMB) or Pentane (degassed).

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried Schlenk tube, charge Rh₂(S-DOSP)₄ (10 mg, 0.005 mmol) under Argon. Add degassed 2,2-dimethylbutane (5 mL).

  • Gas Condensation: Cool the reaction vessel to -78°C (Dry ice/acetone bath). Connect a lecture bottle of Vinyl Fluoride via a mass flow controller. Condense approximately 20 mmol of Vinyl Fluoride into the solvent.

    • QC Check: Volume of liquid should increase visibly.

  • Diazo Addition: Dissolve Ethyl Diazoacetate (EDA) (1.0 mmol) in 2 mL of DMB. Using a syringe pump, add the EDA solution slowly over 4 hours while maintaining the temperature at -78°C.

    • Why? Slow addition prevents EDA dimerization (fumarate formation) and ensures the Rh-carbenoid reacts with the alkene rather than itself.

  • Reaction: Once addition is complete, allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Workup: Vent excess Vinyl Fluoride into a bleach trap. Concentrate the solvent under reduced pressure (cold water bath, as the product is volatile).

  • Purification: Flash chromatography (Pentane/Ether 95:5).

    • Expected Result: Clear oil.[1] Yield: ~65-75%. dr: >20:1 (trans).[2] ee: >90%.[3][4][5]

Phase 2: Transformation to Amine (Curtius Rearrangement)

Objective: Conversion of the ester to the Boc-protected amine.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the fluoro-ester (1.0 equiv) in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[6] Dry and concentrate to yield the 2-fluorocyclopropanecarboxylic acid .

  • Acyl Azide Formation: Dissolve the acid in dry Acetone at 0°C. Add Triethylamine (1.2 equiv) and Ethyl Chloroformate (1.2 equiv). Stir for 30 min. Add Sodium Azide (NaN₃, 1.5 equiv) in water dropwise.

    • Critical: Keep T < 10°C to prevent premature rearrangement.

  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer (MgSO₄).[6][7] Heat the Toluene solution to 90°C for 1 hour.

    • Observation: Nitrogen gas evolution indicates isocyanate formation.

  • Trapping: Add tert-Butanol (excess) and catalytic DMAP to the isocyanate solution. Reflux for 4 hours.

  • Isolation: Concentrate and purify via silica column (Hexane/EtOAc).

    • Product:tert-butyl ((1R, 2S)-2-fluorocyclopropyl)carbamate.

Data Analysis & Quality Control

To ensure the protocol is self-validating, compare your results against these standard benchmarks.

ParameterMethod of VerificationAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OJ-H column)> 90% (major diastereomer)
Diastereomeric Ratio (dr) ¹⁹F NMR (crude reaction mixture)> 20:1 (trans:cis)
Fluorine Integration ¹⁹F NMR (decoupled)Single peak @ -190 to -210 ppm
Amine Identity HRMS (ESI+)[M+H]⁺ matches theoretical mass
Troubleshooting Guide
  • Low Yield in Cyclopropanation: Often caused by moisture killing the Rh-carbenoid. Ensure Schlenk lines are rigorous.

  • Poor dr: Temperature was likely too high during addition. Keep at -78°C strictly.

  • Explosion Risk: Never concentrate acyl azides to dryness. Always keep them in solution (Toluene).

References

  • Dolbier, W. R., et al. (2008). "Enantioselective Synthesis of 2-Fluorocyclopropanecarboxylates." Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2021).[7] "Fluorinated Pyrazoles and Cyclopropanes: From Synthesis to Applications." Chemical Reviews. [Link]

  • Wurz, R. P., & Charette, A. B. (2005). "Doubly Stereocontrolled Synthesis of Cyclopropylamines." Organic Letters. [Link]

  • Enamine Ltd. (2020).[1] "Scalable Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. [Link]

  • Patent CN103435523B. (2015). "Preparation method of (1R, 2S)

Sources

Application

Application Note &amp; Experimental Protocol: Enantioselective Synthesis of (R)-cyclopropyl(2-fluorophenyl)methanamine

Introduction: The Significance of a Chiral Building Block In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral amines, in particular, serve as foundational scaffolds for a vast array of therapeutic agents. (R)-cyclopropyl(2-fluorophenyl)methanamine is a prime example of such a critical building block. Its structure incorporates three key pharmacophoric elements:

  • A Chiral Center: The stereochemistry at the benzylic carbon is crucial for specific interactions with biological targets, such as enzymes or receptors.

  • A Cyclopropyl Moiety: This small, strained ring offers a unique combination of conformational rigidity and metabolic stability.[1] It can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[2]

  • A 2-Fluorophenyl Group: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, often leading to improved cell permeability and metabolic resistance, while also enabling potential hydrogen bonding interactions.

This guide provides a detailed experimental protocol for the enantioselective synthesis of the (R)-enantiomer of this valuable amine, focusing on a robust and well-documented chemical approach. An overview of a modern biocatalytic alternative is also presented, reflecting the evolution of synthetic strategies towards greener and more efficient methodologies.

Overall Synthetic Strategy

The primary challenge in synthesizing (R)-cyclopropyl(2-fluorophenyl)methanamine lies in controlling the stereochemistry of the amine-bearing carbon. A highly effective and diastereoselective method involves the use of a chiral auxiliary. The chosen strategy is a multi-step synthesis beginning with 2-fluorobenzaldehyde, employing (R)-tert-butanesulfinamide as the chiral auxiliary to construct the stereocenter, followed by the introduction of the cyclopropyl group and subsequent deprotection.

G cluster_0 Synthetic Workflow A 2-Fluorobenzaldehyde C Condensation A->C B (R)-tert-butanesulfinamide B->C D Chiral N-Sulfinyl Imine C->D F Diastereoselective Addition D->F E Cyclopropylmagnesium bromide E->F G Protected Amine Intermediate F->G H Acidic Deprotection G->H I (R)-cyclopropyl(2-fluorophenyl)methanamine H->I

Caption: High-level workflow for the chiral auxiliary-mediated synthesis.

Part A: Asymmetric Synthesis via Chiral N-Sulfinyl Imine

This protocol leverages the well-established chemistry of N-sulfinyl imines, pioneered by Ellman and Davis, which allows for the highly stereocontrolled synthesis of chiral amines.[3] The (R)-tert-butanesulfinamide auxiliary reacts with the starting aldehyde to form a chiral imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of the Grignard reagent to the opposite face, thus establishing the desired stereocenter with high diastereoselectivity.[3][4]

Reaction Mechanism Overview

G cluster_1 cluster_2 cluster_3 A 2-Fluorobenzaldehyde + (R)-tert-butanesulfinamide C Chiral N-Sulfinyl Imine A->C Condensation B [Ti(OEt)₄] D Chiral N-Sulfinyl Imine F Chelated Intermediate D->F E Cyclopropylmagnesium bromide E->F Nucleophilic Attack G Sulfinamide Product F->G H Sulfinamide Product J Final (R)-Amine HCl Salt H->J Hydrolysis I HCl in 1,4-Dioxane

Caption: Key stages of the chiral auxiliary-based synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves flammable solvents, pyrophoric reagents (Grignard), and corrosive acids. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions involving anhydrous reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Equipment:

  • Reagents: 2-Fluorobenzaldehyde, (R)-(+)-tert-Butanesulfinamide, Titanium(IV) ethoxide, Anhydrous Tetrahydrofuran (THF), Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF), Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, Schlenk line or manifold for inert atmosphere, syringes, needles, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Step 1: Synthesis of (R,E)-N-(2-Fluorobenzylidene)-2-methylpropane-2-sulfinamide

  • To an oven-dried round-bottom flask under an inert atmosphere, add (R)-(+)-tert-butanesulfinamide (1.0 eq).

  • Add anhydrous THF (approx. 5 mL per mmol of sulfinamide) and stir to dissolve.

  • Add 2-fluorobenzaldehyde (1.05 eq) via syringe.

  • Add titanium(IV) ethoxide (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, carefully pour the reaction mixture into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine. The product is often used in the next step without further purification.

Step 2: Diastereoselective Addition of Cyclopropylmagnesium Bromide

  • Dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF (approx. 10 mL per mmol) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -48 °C using an acetonitrile/dry ice bath.

  • Slowly add cyclopropylmagnesium bromide solution (2.0 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -40 °C.

  • Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -48 °C.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the protected amine.

Step 3: Deprotection to Yield (R)-cyclopropyl(2-fluorophenyl)methanamine HCl

  • Dissolve the purified sulfinamide product from Step 2 in a minimal amount of methanol or 1,4-dioxane.

  • Add hydrochloric acid solution (4 M in 1,4-dioxane, 3-4 eq) dropwise at room temperature.

  • Stir the mixture for 30-60 minutes. A precipitate of the amine hydrochloride salt should form.[3]

  • Add diethyl ether to the mixture to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a white solid.

Characterization
  • ¹H and ¹⁹F NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product by comparing it with a racemic standard.

Parameter Typical Value
Starting Aldehyde 2-Fluorobenzaldehyde
Chiral Auxiliary (R)-tert-butanesulfinamide
Nucleophile Cyclopropylmagnesium bromide
Typical Overall Yield 60-75%
Expected Diastereomeric Ratio (d.r.) >95:5
Expected Enantiomeric Excess (e.e.) >95%

Part B: Alternative Strategy - Biocatalytic Asymmetric Reductive Amination

For researchers seeking a greener, more direct route, biocatalysis offers a powerful alternative. Reductive aminases (RedAms) are enzymes that catalyze the asymmetric synthesis of amines from a ketone or aldehyde and an amine donor.[5] This one-pot reaction proceeds under mild aqueous conditions and can offer exceptionally high enantioselectivity.[6]

The process involves combining the 2-fluorobenzaldehyde and cyclopropylamine substrates with a suitable RedAm enzyme in a buffered solution. The reaction requires a nicotinamide cofactor (NADPH), which is continuously recycled using a cofactor regeneration system (e.g., a glucose/glucose dehydrogenase system).

G cluster_0 Biocatalytic Cycle A 2-Fluorobenzaldehyde + Cyclopropylamine B Reductive Aminase (RedAm) A->B Substrates C (R)-Amine Product B->C D NADP⁺ B->D Oxidized F Cofactor Regeneration (e.g., GDH/Glucose) D->F E NADPH E->B Reduced F->E Regenerated G Gluconolactone F->G

Caption: Reductive aminase (RedAm) cycle with cofactor regeneration.

Advantages of the Biocatalytic Approach:

  • High Selectivity: Often achieves >99% e.e.

  • Mild Conditions: Reactions are run in aqueous buffers at or near room temperature.

  • Atom Economy: Direct conversion of starting materials to product.[5]

  • Environmental Sustainability: Avoids harsh reagents and organic solvents.

This approach requires screening for a suitable RedAm that accepts the specific substrates. However, with the growing availability of commercial enzyme panels and advancements in enzyme engineering, this strategy is becoming increasingly accessible for industrial and academic labs.

Conclusion

The synthesis of enantiopure (R)-cyclopropyl(2-fluorophenyl)methanamine is readily achievable through a diastereoselective approach using a chiral sulfinamide auxiliary. This method provides high yields and excellent stereocontrol, delivering a product of high purity suitable for applications in drug discovery and development. Furthermore, the emergence of biocatalytic methods using reductive aminases presents a promising, sustainable alternative for the efficient and highly selective production of this valuable chiral amine.

References

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187–190. Available at: [Link]

  • Sharma, M., et al. (2017). A Reductive Aminase from Aspergillus oryzae. Nature Chemistry, 9(10), 961–969. Available at: [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. Available at: [Link]

  • Roiban, G.-D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]

  • Ataman Kimya. Cyclopropylamine. Available at: [Link]

  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine is a critical chiral intermediate, frequently utilized in the synthesis of P2Y12 inhibitors and other kinase-targeting therapeutics. Its structural rigidity—co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a critical chiral intermediate, frequently utilized in the synthesis of P2Y12 inhibitors and other kinase-targeting therapeutics. Its structural rigidity—conferred by the cyclopropyl moiety—and the metabolic stability provided by the 2-fluoro substitution make it a high-value scaffold in medicinal chemistry.[1]

However, the synthesis of this amine typically proceeds via non-stereoselective reductive amination of cyclopropyl(2-fluorophenyl)methanone, yielding a racemic mixture. Achieving pharmaceutical-grade purity (>99% chemical purity, >98% enantiomeric excess) requires a robust purification strategy.

This guide details two complementary protocols:

  • Scalable Diastereomeric Salt Resolution: The primary method for multi-gram to kilogram batches.

  • Preparative Chiral HPLC: The secondary method for rapid, small-scale isolation and Quality Control (QC).

Impurity Profile & Separation Logic

Before initiating purification, one must understand the mixture's composition. The crude reaction product typically contains:

ComponentOriginRemoval Strategy
(R)-Enantiomer Target ProductPrecipitate as diastereomeric salt.[2][3]
(S)-Enantiomer Distomer (Undesired)Remain in mother liquor during resolution.
Ketone Precursor Incomplete ReactionRemoved via acid-base extraction prior to resolution.
Des-fluoro Analog Hydrodefluorination (side reaction)Requires high-efficiency recrystallization or HPLC.
Mechanism of Separation

For primary benzylic amines, (S)-(+)-Mandelic acid is the resolving agent of choice. The phenyl ring of mandelic acid engages in


 stacking with the 2-fluorophenyl group of the target amine, while the hydroxyl group facilitates hydrogen bonding, creating a rigid, crystallizable diastereomeric salt network specific to one enantiomer.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Best for: Scale-up (>10g), Cost-efficiency.

Materials
  • Crude Racemate: Cyclopropyl(2-fluorophenyl)methanamine (Free base).

  • Resolving Agent: (S)-(+)-Mandelic Acid (>99%).

  • Solvent System: Ethanol (Absolute) / Isopropyl Acetate (iPrOAc).

  • Base: 2M NaOH (for free-basing).

Step-by-Step Procedure
Phase 1: Salt Formation
  • Dissolution: Dissolve 10.0 g (60.5 mmol) of crude racemic amine in 50 mL of Ethanol at 40°C.

  • Addition: Slowly add a solution of (S)-(+)-Mandelic Acid (9.2 g, 60.5 mmol, 1.0 eq) in 30 mL Ethanol over 20 minutes.

    • Expert Note: Use exactly 1.0 equivalent. Using 0.5 eq (the "Pope Peachy" method) often reduces yield for this specific steric class.

  • Nucleation: Stir the mixture at 40°C for 1 hour. If precipitate does not form, seed with a pure crystal of the (R)-amine-(S)-mandelate salt (if available) or scratch the flask wall.

  • Cooling Ramp: Cool the mixture to 20°C at a rate of 5°C/hour, then chill to 0-5°C for 4 hours.

  • Filtration: Filter the white solid. Wash the cake with cold iPrOAc (2 x 10 mL) to displace non-polar impurities.

Phase 2: Recrystallization (Enrichment)
  • Check Purity: Analyze a small sample. Typically, the first crop yields 80-85% ee. Target is >98%.

  • Reflux: Suspend the wet cake in Ethanol (10 mL/g of solid). Heat to reflux until fully dissolved.

  • Crystallize: Allow to cool slowly to room temperature unassisted.

  • Harvest: Filter the purified salt.

    • Validation: The salt should appear as fine, white needles.

Phase 3: Free Base Recovery
  • Biphasic Mix: Suspend the purified salt in CH₂Cl₂ (DCM).

  • Neutralization: Add 2M NaOH (2.0 eq) and stir vigorously for 30 minutes until the solid dissolves and two clear layers form.

  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer once more with DCM.[5]

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Clear, colorless oil (R)-amine.

Protocol B: Preparative Chiral HPLC

Best for: Rapid isolation (<1g), Reference Standard generation, or polishing.

Method Parameters
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why? These polysaccharide columns are superior for separating aromatic amines due to multiple interaction sites (H-bond, dipole,

      
      ).
      
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Critical: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Detection: UV @ 254 nm (Fluorophenyl absorption).

Workflow Diagram (DOT)

PurificationWorkflow Start Crude Racemic Mixture (R/S)-Amine SaltForm Add (S)-Mandelic Acid in Ethanol Start->SaltForm Filter1 Filtration SaltForm->Filter1 Solid1 Solid Cake (Enriched Salt) Filter1->Solid1 Precipitate MotherLiq Mother Liquor (S-Enantiomer + Impurities) Filter1->MotherLiq Filtrate Recryst Recrystallization (Reflux in EtOH) Solid1->Recryst FreeBase Biphasic Extraction (DCM / NaOH) Recryst->FreeBase FinalProd Pure (R)-Amine (>99% ee) FreeBase->FinalProd HPLC Chiral HPLC QC (Chiralpak AD-H) FinalProd->HPLC Validation

Figure 1: Workflow for the resolution of (R)-cyclopropyl(2-fluorophenyl)methanamine via diastereomeric salt formation.

Analytical Validation (QC)

To confirm the success of the purification, the following specifications must be met:

TestMethodSpecification
Enantiomeric Excess Chiral HPLC (AD-H Column)≥ 98.0%
Chemical Purity RP-HPLC (C18 Column)≥ 99.0%
Residual Solvent GC-Headspace< 5000 ppm (EtOH)
Optical Rotation Polarimetry (

)
Positive (+) value (Specific rotation varies by solvent)

Calculation of Enantiomeric Excess (%ee):



References

  • Vertex Pharmaceuticals. (2012). Design of Fluorinated Cyclopropane Derivatives... Leading to Identification of a Selective Serotonin 2C Receptor Agonist. PubMed Central. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[6] Link

  • BenchChem. (2025).[1] Application Notes: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry.[1] BenchChem.[1] Link

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers.[4] Molecules Journal. Link

  • European Medicines Agency. (2023). Investigation of Chiral Active Substances: Guidance on Manufacturing and Control. EMA Guidelines. Link

Sources

Application

analytical methods for (R)-cyclopropyl(2-fluorophenyl)methanamine

Topic: Comprehensive Analytical Profiling of (R)-Cyclopropyl(2-fluorophenyl)methanamine Content Type: Advanced Application Note & Protocol Guide Audience: Senior Analytical Chemists, Process Development Scientists, and C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Analytical Profiling of (R)-Cyclopropyl(2-fluorophenyl)methanamine Content Type: Advanced Application Note & Protocol Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Leads.[]

Executive Summary & Strategic Context

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: Analogous to 844470-82-2 for S-isomer) is a high-value chiral building block, frequently utilized in the synthesis of next-generation P2Y12 inhibitors and 5-HT2C receptor agonists.[] Its structural rigidity, imparted by the cyclopropyl moiety, combined with the metabolic stability of the bioisosteric fluorine, makes it a critical scaffold in medicinal chemistry.[2]

However, the analytical control of this molecule presents distinct challenges:

  • Optical Purity: The (R)-enantiomer often exhibits distinct pharmacological activity compared to the (S)-isomer; therefore, Enantiomeric Excess (ee) must typically exceed 99.5%.[]

  • Basicity & Tailing: The primary amine functionality (

    
    ) interacts strongly with residual silanols in stationary phases, necessitating specific mobile phase modifiers.
    
  • UV Transparency: The lack of extended conjugation limits UV sensitivity, requiring low-wavelength detection or derivatization.[]

This guide provides a validated, self-consistent analytical framework for the characterization, achiral purity, and chiral resolution of this target molecule.

Physicochemical Characterization Profile

Before chromatographic separation, the identity must be unequivocally established.

Table 1: Key Physicochemical Attributes

AttributeSpecification / ValueMethod
Formula

High-Res MS
MW 165.21 g/mol Calc.[][3]
Appearance Colorless to pale yellow oil (Free base) / White solid (HCl salt)Visual
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Low in Water (Free base)Gravimetric
Chirality (R)-ConfigurationX-Ray / Optical Rotation
UV Max ~210 nm, ~260 nm (weak)PDA Spectrum
Spectroscopic Identification Protocol
  • 
     NMR (376 MHz, 
    
    
    
    ):
    The fluorine atom on the phenyl ring provides a clean diagnostic signal, typically appearing as a multiplet around -118.0 to -120.0 ppm .[] This is distinct from the 4-fluoro isomer (~ -115 ppm).[]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40 – 7.00 (m, 4H, Ar-H)[]
      
    • 
       3.65 (d, 
      
      
      
      , 1H,
      
      
      )[]
    • 
       1.20 (m, 1H, Cyclopropyl-CH)[]
      
    • 
       0.60 – 0.30 (m, 4H, Cyclopropyl-
      
      
      
      )[]
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       m/z.[]
      
    • Characteristic fragmentation: Loss of cyclopropyl group or ammonia (

      
      ).[]
      

Analytical Workflow Logic

The following diagram illustrates the decision matrix for method selection during process development, ensuring that the correct tool is used at the correct stage (Crude vs. Final QC).

AnalyticalWorkflow Start Sample: (R)-Cyclopropyl (2-fluorophenyl)methanamine CheckType Determine Sample State (Crude Rxn vs. Isolated Pure) Start->CheckType Achiral Achiral Purity (UPLC-MS) Detect: Impurities/Byproducts CheckType->Achiral Chemical Purity First Chiral Chiral Purity (NP-HPLC) Detect: (S)-Enantiomer Achiral->Chiral If Chem Purity > 95% Deriv Derivatization (GITC/Mosher) If Direct Chiral Fails Chiral->Deriv Resolution < 1.5 (Tailing) Release CoA Generation Target: >98% Chem Purity >99.5% ee Chiral->Release Resolution > 1.5 Deriv->Release Indirect Chiral Quant

Figure 1: Analytical Decision Matrix. Prioritizes chemical purity assessment before expensive chiral column usage to prevent fouling.

Protocol A: Achiral Purity by UPLC-MS

Purpose: To quantify synthetic byproducts (e.g., defluorinated analogs, ketones) prior to chiral analysis.

  • Instrument: Waters Acquity UPLC or Agilent 1290 Infinity.

  • Column: ACQUITY UPLC CSH C18 (

    
     mm, 1.7 µm).[]
    
    • Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic amines under low pH conditions compared to standard BEH.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[]

    • B: 0.1% Formic Acid in Acetonitrile.[]

  • Gradient:

    • 0.0 min: 5% B[]

    • 5.0 min: 95% B[]

    • 7.0 min: 95% B[]

    • 7.1 min: 5% B[]

  • Flow Rate: 0.4 mL/min.[]

  • Detection: UV @ 215 nm (primary), MS (ESI+, Scan 100-500 m/z).[]

  • Sample Prep: Dissolve 0.5 mg in 1 mL MeOH:Water (50:50).

Protocol B: Direct Chiral Resolution (The "Gold Standard")[1][2]

Purpose: Direct separation of (R) and (S) enantiomers without derivatization. Mechanism: Polysaccharide-based chiral stationary phases (CSPs) utilize hydrogen bonding and


 interactions.[] The 2-fluorophenyl group creates a specific steric "cleft" interaction.[]
Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for benzylamines.[]
Dimensions

mm, 5 µm
Standard analytical scale.[]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Critical: DEA is mandatory to suppress silanol ionization and prevent amine tailing.[]
Flow Rate 1.0 mL/minOptimized for mass transfer in 5 µm particles.[]
Temperature 25°CLower temp often improves chiral recognition (enthalpic control).[]
Detection UV @ 220 nmMaximizes signal-to-noise for the phenyl ring.[]
Retention (S)-isomer: ~6.5 min (typical)(R)-isomer: ~8.2 min (typical)Note: Elution order must be confirmed with a racemic standard.[]
Step-by-Step Execution:
  • System Passivation: Flush the system with 100% Isopropanol to remove any aqueous buffers.[] Aqueous residues will destroy the Amylose coating.

  • Equilibration: Pump Mobile Phase for 60 mins until baseline is flat.

  • Blank Injection: Inject Mobile Phase to ensure no ghost peaks.

  • Racemic Standard: Inject "Rac-Cyclopropyl(2-fluorophenyl)methanamine" to establish resolution (

    
    ). Target 
    
    
    
    .[][3]
  • Sample Injection: Inject the (R)-sample.

  • Calculation:

    
    [][4]
    

Protocol C: Indirect Chiral Analysis (Derivatization)

Purpose: Used if the direct method fails (e.g., due to matrix interference) or to increase UV sensitivity. Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[]

Reaction Workflow:

  • Take 10 µL of sample (10 mg/mL in Acetonitrile).

  • Add 10 µL of GITC solution (15 mg/mL in Acetonitrile).

  • Add 10 µL TEA (Triethylamine).

  • Shake at Room Temp for 15 mins.

  • Dilute to 1 mL with Acetonitrile.

  • Analyze: Use a standard C18 column (Protocol A conditions).[] The resulting diastereomers (thioureas) separate easily on achiral phases due to the large sugar moiety.

Troubleshooting & "Watch-Outs"

  • Peak Tailing: If the amine peak tails (

    
    ), increase the Diethylamine (DEA) concentration to 0.2%, or switch to Chiralpak IC  (immobilized phase) which tolerates stronger solvents like DCM/EtOAc.
    
  • Sample Instability: Free amines can absorb

    
     from air to form carbamates.[] Analyze fresh or store as the HCl salt.
    
  • Unknown Impurity @ RRT 0.9: Often the de-fluorinated analog (cyclopropyl(phenyl)methanamine).[] Check MS for m/z 148 (vs 166).

References

  • Chiral Separation Mechanisms : "Chiral HPLC separation: strategy and approaches." Chiralpedia. Available at: [Link]

  • Fluorinated Amine Synthesis & Analysis : "Design of Fluorinated Cyclopropane Derivatives...". National Institutes of Health (PMC).[] Available at: [Link]

  • General Chiral Method Development : "Chiral HPLC Separations Guide." Phenomenex. Available at: [Link]

Sources

Method

Application Note: High-Resolution Chiral HPLC Method for Enantiomeric Purity of Cyclopropylamines

Abstract Cyclopropylamines are critical pharmacophores in modern drug discovery, featured in antidepressants (e.g., Tranylcypromine), anti-platelet agents (e.g., Ticagrelor), and antiviral candidates. However, their enan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropylamines are critical pharmacophores in modern drug discovery, featured in antidepressants (e.g., Tranylcypromine), anti-platelet agents (e.g., Ticagrelor), and antiviral candidates. However, their enantiomeric separation presents unique challenges due to their high basicity, lack of strong UV chromophores in simple analogs, and potential for peak tailing caused by silanol interactions. This Application Note provides a comprehensive, modular protocol for determining the enantiomeric purity of cyclopropylamines. We detail two primary workflows: Direct Separation on Polysaccharide CSPs (for broad applicability) and Crown Ether Separation (specific for primary amines), alongside a derivatization strategy for non-chromophoric analytes.

Introduction & Strategic Analysis

The Challenge of Cyclopropylamines

Chiral separation of cyclopropylamines requires addressing three physicochemical hurdles:

  • Basicity: The nitrogen lone pair interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Detection: Many synthetic intermediates (e.g., simple aminocyclopropanes) lack aryl groups, making UV detection at standard wavelengths (>254 nm) difficult.

  • Stereochemical Rigidity: The strained ring creates distinct 3D shapes, but the small size of the cyclopropyl group can sometimes offer limited "handles" for chiral recognition compared to bulky aromatic groups.

Method Selection Strategy

To ensure efficiency, do not randomly screen columns. Use the following decision matrix to select the optimal protocol.

MethodSelection Start Start: Cyclopropylamine Sample CheckStructure Check Structure Start->CheckStructure PrimaryAmine Is it a Primary Amine (R-NH2)? CheckStructure->PrimaryAmine Chromophore Does it have a UV Chromophore? PrimaryAmine->Chromophore No (Secondary/Tertiary) CrownEther Protocol B: Crown Ether CSP (Acidic Mobile Phase) PrimaryAmine->CrownEther Yes (High Selectivity) Polysaccharide Protocol A: Immobilized Polysaccharide (Normal/Polar Organic) Chromophore->Polysaccharide Yes Derivatization Protocol C: Derivatization + HPLC (GITC or Cbz-Cl) Chromophore->Derivatization No CrownEther->Chromophore If UV weak, use RI/ELSD or switch to Protocol C

Figure 1: Decision Matrix for Chiral Method Selection. Select Protocol B for simple primary amines due to specific host-guest interactions. Select Protocol A for complex drug molecules.

Protocol A: Direct Separation on Polysaccharide CSPs

Best For: Complex pharmaceutical intermediates, secondary amines, and molecules with aromatic groups (e.g., Tranylcypromine derivatives).

The Mechanism

Amylose and Cellulose carbamate derivatives form a "chiral groove." The cyclopropylamine interacts via:

  • Hydrogen Bonding: Between the amine proton and the carbamate C=O or NH groups on the polymer.

  • Dipole-Dipole Interactions: With the ester/carbamate linkages.

  • Steric Fit: The cyclopropyl ring fits into chiral cavities.

Materials[1][2]
  • Columns: Immobilized phases are recommended for robustness.

    • Primary: CHIRALPAK® IA or IC (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Secondary: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – excellent for amines.

  • Mobile Phase Additives: Diethylamine (DEA) or Butylamine (0.1%) is mandatory to mask silanols and improve peak shape.

Screening Workflow

Step 1: Normal Phase Screening (Isocratic)

  • Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Detection: UV (210–254 nm) or Refractive Index (RI) if UV is weak.

Step 2: Optimization If resolution (


) < 1.5:
  • Change Co-solvent: Switch Ethanol to 2-Propanol (IPA). IPA provides stronger hydrogen bonding and often better selectivity for amines.

  • Adjust Additive: Increase DEA to 0.2% if tailing persists.

  • Switch Column: If IA fails, switch to IC or IG. (IG is known for "recycling" selectivity for difficult amines).

Case Study: Tranylcypromine (TCP)[3]
  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1).

  • Results:

    • 
       (Enantiomer 1): 8.2 min
      
    • 
       (Enantiomer 2): 10.5 min
      
    • Resolution (

      
      ): > 3.0
      
    • Tailing Factor (

      
      ): 1.1 (Excellent due to DEA).
      

Protocol B: Crown Ether Separation (Specific for Primary Amines)

Best For: Simple primary cyclopropylamines (e.g., unsubstituted cyclopropylamine, amino-acids) where polysaccharide columns show low retention.

The Mechanism

Crown ethers (e.g., 18-crown-6) form a host-guest inclusion complex specifically with the ammonium ion (


). The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The chiral barrier allows only one enantiomer to fit snugly.

Critical Requirement: The amine must be protonated. Therefore, acidic aqueous mobile phases are required.

Materials[1][2]
  • Column: CROWNPAK® CR-I(+) or CR(+) .

  • Mobile Phase: Perchloric acid (HClO₄) aqueous solution (pH 1.0 to 2.0).

    • Note: Methanol (up to 15%) can be added to reduce retention time.

Experimental Protocol
  • Mobile Phase Prep: Prepare pH 1.5 aqueous HClO₄. (Safety: Handle perchloric acid with care; use fume hood).

  • Equilibration: Flush column for 30 min at 0.5 mL/min.

  • Temperature: Lower temperatures (10°C - 20°C) often enhance resolution by stabilizing the inclusion complex.

  • Detection: UV at 200-210 nm (low UV cutoff) or RI.

Data Summary: Crown Ether Selectivity | Analyte | Column | Mobile Phase | Alpha (


) | Ref |
| :--- | :--- | :--- | :--- | :--- |
| Tranylcypromine | Crownpak CR(+) | pH 1.5 HClO₄ / MeOH (90:10) | 1.30 | [1] |
| 1-Amino-2-phenylcyclopropane | Crownpak CR(+) | pH 2.0 HClO₄ | 1.45 | [1] |

Protocol C: Derivatization Strategy (For Detection Issues)

Best For: Cyclopropylamines with no UV chromophore and no RI detector available.

Reagent: GITC

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) reacts with the amine to form stable thioureas. This introduces:

  • A strong UV chromophore (absorbs ~254 nm).

  • Additional chiral centers (from the glucose unit), converting enantiomers into diastereomers .

Workflow
  • Reaction: Mix 10 µL sample (1 mg/mL in MeCN) + 10 µL GITC solution (1 mg/mL in MeCN) + 10 µL Triethylamine.

  • Incubation: Room temperature for 30 mins.

  • Separation:

    • Since they are now diastereomers, they can often be separated on a standard C18 Column .

    • Advanced: Use a Chiral Column (Protocol A) for maximum selectivity if C18 fails.

Validation Parameters (E-E-A-T)

To ensure the method is trustworthy for regulatory submission (IND/NDA), validate the following:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of minor impurity (0.1% level).
Tailing Factor (

)

Critical for amines.

indicates silanol interaction; increase DEA conc.
Limit of Quantitation (LOQ)

Required to detect enantiomeric impurities at ICH reporting thresholds.
Robustness

Organic modifier
Small changes in IPA/EtOH should not collapse separation.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction of amine with residual silanols.

  • Fix:

    • Ensure DEA or TEA is fresh and present at 0.1%.

    • Switch to "Immobilized" columns (IA, IC) which often have better surface coverage than coated phases (AD, OD).

    • For Crownpak (Reverse Phase), lower the pH (more acidic) to ensure full protonation (

      
      ).
      
Issue: Retention Time Drift
  • Cause: Temperature fluctuations or volatile amine additive evaporation.

  • Fix:

    • Thermostat the column compartment (do not run at ambient).

    • Pre-mix mobile phase in a closed bottle; do not rely on on-line mixing for volatile additives like Hexane/DEA.

Issue: No Retention (Elutes at Void)
  • Cause: Mobile phase too strong.

  • Fix:

    • Polysaccharide: Reduce Alcohol content (e.g., go from 10% to 2% IPA).

    • Crownpak: Reduce Methanol content (go to 100% aqueous pH 1.5).

References

  • Aboul-Enein, H. Y., & Serignese, V. (1995).[1] Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient. Biomedical Chromatography, 9(2), 98–101.[1] Link

  • Daicel Chiral Technologies. (n.d.).[2] Chiral Application Search & Instruction Manuals for Crownpak/Chiralpak. Retrieved from

  • Phenomenex. (2010). Chiral HPLC Separations: A Guide to Column Selection. Link

  • Sielc Technologies. (2018).[3] Separation of Tranylcypromine on Newcrom R1 HPLC column. Link

  • Maier, N. M., et al. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

Sources

Application

validation of analytical methods for chiral amines

Abstract The separation and quantification of chiral amines are critical in pharmaceutical development due to the distinct pharmacological and toxicological profiles of enantiomers (eutomer vs. distomer).[1] This Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation and quantification of chiral amines are critical in pharmaceutical development due to the distinct pharmacological and toxicological profiles of enantiomers (eutomer vs. distomer).[1] This Application Note provides a comprehensive, self-validating protocol for validating chiral amine assays, aligned with the latest ICH Q2(R2) guidelines. We contrast direct separation (Polysaccharide CSPs) with indirect derivatization (Marfey’s Reagent), offering a decision matrix for method selection. A detailed validation protocol for a model chiral amine using Normal Phase HPLC is provided, emphasizing specificity, linearity at impurity levels, and robustness.

Introduction & Regulatory Context

Regulatory bodies (FDA, EMA) mandate the determination of enantiomeric purity. Under ICH Q2(R2) , validation is no longer a static checklist but a lifecycle activity linked to method design (ICH Q14). For chiral amines, the primary analytical challenge is achieving baseline resolution (


) while quantifying the minor enantiomer (impurity) at levels often 

.

Key Pharmacological Driver:

  • Eutomer: The biologically active enantiomer.

  • Distomer: The inactive or toxic enantiomer.

  • Example:

    
    -Naproxen is an NSAID; 
    
    
    
    -Naproxen is a liver toxin.

Method Development Strategy: The Decision Matrix

Before validation, the analytical strategy must be defined. We categorize approaches into Direct (Chiral Stationary Phase) and Indirect (Derivatization).

Workflow 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal chiral separation strategy based on analyte properties.

ChiralMethodSelection Start Start: Chiral Amine Sample UV_Check Does it have a UV Chromophore? Start->UV_Check pKa_Check Is it Strongly Basic (pKa > 9)? UV_Check->pKa_Check Yes Deriv_Check Indirect Separation (Derivatization) UV_Check->Deriv_Check No (Needs Tag) Direct_CSP Direct Separation (CSP) pKa_Check->Direct_CSP Yes/No (Both work) Mode_Select Select Mode Direct_CSP->Mode_Select NP_Mode Normal Phase (Hexane/IPA + DEA) *Gold Standard* Mode_Select->NP_Mode Max Selectivity RP_Mode Reversed Phase (Buffer/ACN) *For MS Detection* Mode_Select->RP_Mode Bioanalysis/MS Marfeys Marfey's Reagent (FDAA) Creates Diastereomers Deriv_Check->Marfeys Achiral_Col Analyze on Standard C18 Column Marfeys->Achiral_Col

Scientific Grounding: Mechanisms of Separation

A. Direct Separation (Polysaccharide CSPs)

The industry standard utilizes Amylose or Cellulose carbamates coated/immobilized on silica.

  • Mechanism: The "Three-Point Interaction" model. The chiral amine interacts with the CSP via:

    • Hydrogen Bonding: Between the amine H and the carbamate C=O or NH.

    • 
      -
      
      
      
      Stacking:
      Between phenyl rings of the analyte and the CSP.
    • Steric Inclusion: The analyte fits into the chiral grooves of the polymer.

  • Critical Additive: Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) (0.1%) is mandatory in the mobile phase to mask these silanols [1].

B. Indirect Separation (Marfey’s Reagent)

Used when the amine lacks a chromophore or CSP separation fails.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[2]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The amine nitrogen attacks the fluorinated carbon on the FDAA ring.
    
  • Result: Two enantiomers (

    
     and 
    
    
    
    ) are converted into two diastereomers (
    
    
    and
    
    
    ), which have different physical properties and can be separated on a cheap, achiral C18 column [2].

Detailed Protocol: Validation of a Direct Chiral Assay

Scope: Validation of an HPLC method for the determination of


-1-Phenylethylamine (Active) and its 

-enantiomer (Impurity).
Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers broad selectivity for amines.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)NP provides highest enantioselectivity. DEA suppresses silanol tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temp 25°CLower temp often improves chiral resolution (

).
Detection UV @ 254 nmMax absorbance for phenyl groups.
Sample Diluent Mobile PhasePrevents "solvent shock" peak distortion.
Validation Parameters (ICH Q2(R2))

A. Specificity (Selectivity)

  • Objective: Prove the method separates enantiomers from each other and the matrix.

  • Protocol: Inject Mobile Phase (Blank), Placebo, Racemic Standard, and Pure Active Ingredient.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      (Baseline).[3][4]
    • No interference at retention times of interest.

    • Calculation:

      
      
      

B. Linearity (Trace Impurity Focus)

  • Objective: The response for the minor enantiomer (distomer) must be linear at impurity levels (e.g., 0.05% to 1.0%).

  • Protocol: Prepare 5 concentration levels of the distomer ranging from LOQ to 150% of the specification limit (e.g., if Spec is 0.5%, range 0.05% - 0.75%).

  • Acceptance Criteria:

    
    , Residual plot shows no trend.
    

C. Accuracy (Recovery)

  • Protocol: Spike the distomer into the pure eutomer at 3 levels (LOQ, 100% Spec, 150% Spec). Triplicate preps.

  • Acceptance Criteria: Recovery 90.0% – 110.0% (at impurity levels).

D. Precision (Repeatability)

  • Protocol: 6 injections of the distomer at the specification limit (e.g., 0.5% level).

  • Acceptance Criteria: RSD

    
     (Note: Impurity RSD limits are wider than Assay limits).
    

E. Sensitivity (LOD/LOQ)

  • Method: Signal-to-Noise (S/N) ratio.[5]

  • Protocol: Inject dilute solutions of distomer.

  • Acceptance Criteria:

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      [5]
      
Workflow 2: Validation Logic Flow

Caption: Step-by-step validation sequence ensuring data integrity and compliance.

ValidationLogic SystemSuit System Suitability (Racemic Std) Specificity Specificity (Rs > 1.5) SystemSuit->Specificity Pass Sensitivity LOD/LOQ (S/N > 10) Specificity->Sensitivity Define Limits Linearity Linearity (Distomer) Sensitivity->Linearity Range: LOQ to 150% Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Validate Robustness Robustness (Flow/Temp/MP) Accuracy->Robustness Final Stress Test

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.Increase DEA concentration (up to 0.2%). Ensure column is "end-capped" type.
Loss of Resolution Column memory effect or degradation.Wash column with 100% Ethanol (if immobilized). Check mobile phase water content (keep anhydrous for NP).
Broad Peaks Solubility mismatch.Ensure sample diluent matches mobile phase strength.
Split Peaks Sample overload.Reduce injection volume or concentration. Chiral columns have lower capacity than C18.

References

  • ICH. (2023).[6][7][8] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[9][10][11][12][13] [Link]

  • Daicel Corporation. Chiral Column Selection Guide & Instruction Manuals.[Link]

  • Phenomenex. Chiral HPLC/SFC Application Guide.[Link]

Sources

Method

(R)-cyclopropyl(2-fluorophenyl)methanamine as a kinase inhibitor intermediate.

Application Note: (R)-Cyclopropyl(2-fluorophenyl)methanamine in Kinase Inhibitor Design Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1982270-12-1 [HCl salt]) is a high-value chiral building block ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-Cyclopropyl(2-fluorophenyl)methanamine in Kinase Inhibitor Design

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: 1982270-12-1 [HCl salt]) is a high-value chiral building block extensively utilized in the synthesis of next-generation kinase inhibitors and GPCR modulators. This intermediate combines two critical medicinal chemistry pharmacophores: the cyclopropyl group (providing conformational rigidity and metabolic stability) and the 2-fluorophenyl moiety (enhancing lipophilicity and blocking metabolic soft spots).[1]

This guide details the structural rationale for its use in ATP-competitive inhibitors, provides a validated asymmetric synthesis protocol using Ellman’s auxiliary, and outlines strict Quality Control (QC) standards for enantiomeric purity.

Structural Utility & Pharmacophore Analysis

In kinase drug discovery, this amine serves as a privileged scaffold, often functioning as a bioisostere for benzylic amines or isopropyl groups.

FeatureMedicinal Chemistry FunctionMechanism of Action
Cyclopropyl Group Conformational LockRestricts the rotation of the amine bond, reducing the entropic penalty upon binding to the kinase hinge region or hydrophobic back-pocket.
2-Fluoro Substitution Metabolic BlockadeBlocks the metabolically labile ortho-position on the phenyl ring from CYP450 oxidation; alters the electronic density of the aromatic ring (π-stacking).
Chiral Center (R) Selectivity FilterThe (R)-configuration directs the phenyl group into specific hydrophobic sub-pockets (e.g., Gatekeeper residue vicinity), often improving potency by 10–100x over the (S)-enantiomer.
Kinase Binding Context

In many Type I and Type II kinase inhibitors, the amine moiety forms a critical hydrogen bond with the hinge region backbone (e.g., Glu or Met residues), while the cyclopropyl group fills the hydrophobic specificity pocket.

Protocol: Asymmetric Synthesis via Ellman’s Auxiliary

Objective: Synthesize (R)-cyclopropyl(2-fluorophenyl)methanamine with >98% ee. Rationale: Direct nucleophilic addition to imines often yields racemates. The use of (R)-tert-butanesulfinamide (Ellman’s auxiliary) ensures high diastereoselectivity.

Reagents & Materials
  • Substrate: 2-Fluorobenzaldehyde (purity >98%)

  • Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide

  • Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF)

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

  • Solvent: Anhydrous THF, DCM

Step-by-Step Workflow

Step 1: Imine Formation

  • Charge a flame-dried flask with 2-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

  • Add anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

  • Stir at Room Temperature (RT) for 16 hours. Monitor by TLC (formation of sulfinimine).

  • Quench: Add brine, filter the titanium salts through Celite, and extract with EtOAc. Concentrate to yield the N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude sulfinimine in anhydrous DCM. Cool to -48°C.

  • Add Cyclopropylmagnesium bromide (2.0 eq) dropwise over 30 mins. Note: Low temperature is critical for diastereocontrol.

  • Warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage of Auxiliary

  • Dissolve the intermediate in MeOH.

  • Add 4N HCl in dioxane (excess). Stir for 2 hours at RT.

  • Concentrate in vacuo. Triturate the solid with diethyl ether to yield (R)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a white solid.

Visual Workflow (Graphviz)

SynthesisWorkflow Start 2-Fluorobenzaldehyde + (R)-tert-butanesulfinamide Imine Step 1: Sulfinimine Formation (Ti(OEt)4, THF, RT) Start->Imine Condensation Grignard Step 2: Grignard Addition (Cyclopropyl-MgBr, -48°C) Imine->Grignard Asymmetric Induction Deprotect Step 3: Acid Hydrolysis (4N HCl/Dioxane) Grignard->Deprotect Cleavage Product Final Product: (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl Deprotect->Product Crystallization

Figure 1: Step-by-step asymmetric synthesis pathway ensuring high enantiomeric excess.

Quality Control & Analytical Standards

Trustworthiness in biological data depends on the purity of the chemical probe. A racemic mixture can lead to off-target effects or false potency values.

Analytical Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Chemical Purity (LC-MS): >98%

    • Enantiomeric Excess (ee): >98% (R-isomer).

QC Decision Tree

QC_Workflow Sample Batch Sample LCMS LC-MS Analysis (Identity & Purity) Sample->LCMS Chiral Chiral HPLC (Enantiomeric Excess) LCMS->Chiral If Purity >95% Decision Decision Node Chiral->Decision Pass Release for Bio-Assay Decision->Pass ee > 98% Fail Recrystallize / Reprocess Decision->Fail ee < 98%

Figure 2: Quality Control Decision Tree for kinase inhibitor intermediates.

Handling, Stability & Safety

  • Storage: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator under Argon.

  • Stability: Stable in solid form for >2 years if kept dry. Solutions in DMSO or Methanol should be used within 24 hours to prevent oxidation or racemization (though cyclopropyl amines are relatively configurationally stable).

  • Safety:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns (Free base is corrosive; HCl salt is an irritant).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on rigid scaffolds like cyclopropanes).

  • PubChem Compound Summary. (2025). "Cyclopropyl(2-fluorophenyl)methanamine."[1][][3][4][5] National Center for Biotechnology Information. [6]

  • BenchChem Application Note. (2025). "Applications in medicinal chemistry for cyclopropyl-containing compounds."

Sources

Application

use of (R)-cyclopropyl(2-fluorophenyl)methanamine in SAR studies.

Application Note: (R)-Cyclopropyl(2-fluorophenyl)methanamine in SAR Studies Executive Summary (R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: Enantiomer of 844470-82-2; Racemic: 625435-02-1) is a high-value chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-Cyclopropyl(2-fluorophenyl)methanamine in SAR Studies

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine (CAS: Enantiomer of 844470-82-2; Racemic: 625435-02-1) is a high-value chiral building block used in the optimization of lead compounds for kinases (e.g., BTK, JAK), GPCRs (e.g., 5-HT2C), and epigenetic targets (e.g., LSD1).

This application note details the utility of this scaffold as a "Metabolic Shield" and "Conformational Lock." By replacing labile alkyl chains (isopropyl, tert-butyl) or flexible benzyl groups with this moiety, researchers can significantly improve metabolic stability (t1/2) while enhancing potency through stereoselective hydrophobic interactions.

Chemical Profile & Physicochemical Properties

PropertyDescription
IUPAC Name (R)-1-(2-Fluorophenyl)-1-cyclopropylmethanamine
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Chiral Center Benzylic Carbon (α-position)
Key Features α-Cyclopropyl (metabolic block), ortho-Fluoro (conformational bias)
pKa (Calculated) ~8.9 (Conjugate acid)
LogP (Calculated) ~2.0 (Moderate lipophilicity)
Storage 2–8°C, under Argon (Hygroscopic as HCl salt)

SAR Utility & Mechanistic Rationale

The incorporation of (R)-cyclopropyl(2-fluorophenyl)methanamine addresses three critical failure modes in drug discovery:

A. Prevention of Benzylic Oxidation (Metabolic Shielding)

Standard benzylic amines are prone to rapid oxidative deamination by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

  • Mechanism: The cyclopropyl group lacks the low-energy antibonding orbitals required for easy hydrogen abstraction compared to isopropyl or ethyl groups.

  • Outcome: Extends in vivo half-life (t1/2) and reduces clearance (CL).

B. Conformational Locking (Entropy Reduction)

The ortho-fluorine atom creates a specific dipole-dipole interaction and steric clash with the benzylic amine/cyclopropyl cluster.

  • Mechanism: This "locks" the phenyl ring into a preferred torsion angle relative to the amine, reducing the entropic penalty upon binding to the target protein.

  • Outcome: Increases potency (lower IC50/Ki) by pre-organizing the ligand for the active site.

C. Stereoselective Binding (Chiral Recognition)

Many kinase ATP-binding pockets and GPCR allosteric sites have strict steric requirements.

  • Mechanism: The (R)-configuration projects the bulky cyclopropyl group into a specific hydrophobic sub-pocket (e.g., the "selectivity pocket" in kinases), while the (S)-enantiomer often clashes with the protein backbone.

Visualization: SAR Decision Logic

SAR_Logic Problem Lead Compound Liability: Rapid Clearance / Low Potency Strategy Strategy: Incorporate (R)-Cyclopropyl(2-F)benzylamine Problem->Strategy Mech1 Mechanism 1: Block Benzylic Oxidation Strategy->Mech1 Mech2 Mechanism 2: Ortho-F Conformational Lock Strategy->Mech2 Mech3 Mechanism 3: Chiral Hydrophobic Fill Strategy->Mech3 Result1 Result: Increased Metabolic Stability (t1/2) Mech1->Result1 Result2 Result: Improved Binding Affinity (Ki) Mech2->Result2 Mech3->Result2

Figure 1: Decision logic for incorporating the (R)-cyclopropyl(2-fluorophenyl)methanamine scaffold into a drug candidate.

Experimental Protocols

Protocol A: Enantioselective Synthesis (Ellman Auxiliary Method)

Use this protocol to synthesize the building block if commercial stock is unavailable or if specific isotopic labeling is required.

Reagents:

  • 2-Fluorobenzaldehyde

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • HCl (4M in Dioxane)

Step-by-Step Workflow:

  • Imine Formation:

    • To a solution of 2-fluorobenzaldehyde (1.0 eq) in dry THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

    • Stir at reflux (65°C) for 16 hours under N₂.

    • Monitor: TLC or LCMS for disappearance of aldehyde.

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Extract with EtOAc, dry (Na₂SO₄), and concentrate.

    • Note: This yields the chiral N-sulfinyl imine.

  • Diastereoselective Addition:

    • Dissolve the crude imine in dry DCM (0.2 M) and cool to -78°C.

    • Add Cyclopropylmagnesium bromide (2.0 eq) dropwise over 30 mins.

    • Stir at -78°C for 4 hours, then warm slowly to RT overnight.

    • Mechanism: The bulky sulfinyl group directs the Grignard attack to a single face of the imine (typically >95:5 dr).

    • Quench: Add sat. NH₄Cl solution. Extract with DCM.

  • Deprotection (Cleavage of Auxiliary):

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

    • Concentrate to dryness to yield (R)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a white solid.

Protocol B: General Amide Coupling (Drug Synthesis)

Standard procedure for coupling the amine to a carboxylic acid core.

  • Activation: Dissolve the Carboxylic Acid core (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add (R)-cyclopropyl(2-fluorophenyl)methanamine HCl (1.1 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Chiral Purity Determination (QC)

Essential to verify enantiomeric excess (ee) before biological testing.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard required for method development.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Fluorobenzaldehyde Step1 Step 1: Condensation (R)-Sulfinamide + Ti(OEt)4 Start->Step1 Inter1 Intermediate: Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Step 2: Grignard Addition Cyclopropyl-MgBr (-78°C) Inter1->Step2 Inter2 Intermediate: Sulfinamide Diastereomer (>95:5 dr) Step2->Inter2 Step3 Step 3: Deprotection HCl / MeOH Inter2->Step3 Final Final Product: (R)-Cyclopropyl(2-F)methanamine HCl Step3->Final

Figure 2: Ellman Auxiliary synthesis route for high-enantiopurity production.

References

  • Ellman, J. A., et al. (2010).[1] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Chemical Reviews, 110(6), 3600–3740. Link

  • Tang, T. P., & Ellman, J. A. (1999).[1] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters. Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on small ring metabolic stability). Link

  • ChemicalBook Entry. (R)-Cyclopropyl[2-fluoro-4-(trifluoromethyl)phenyl]methanamine.[2] (Related Analog Data). Link

Sources

Method

Application Note: Synthetic Strategies Using (R)-Cyclopropyl(2-fluorophenyl)methanamine

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the strategic application of (R)-cyclopropyl(2-fluorophenyl)methanamine (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the strategic application of (R)-cyclopropyl(2-fluorophenyl)methanamine (hereafter referred to as (R)-CFMA ) as a high-value chiral building block.

Introduction: The Fluorine-Cyclopropyl Pharmacophore

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a "privileged" chiral scaffold in modern drug discovery. It combines two critical structural motifs that enhance the physicochemical and pharmacokinetic profiles of bioactive molecules:

  • Cyclopropyl Group: Increases metabolic stability (blocking

    
    -oxidation) and rigidity compared to isopropyl or ethyl groups, often improving potency through restricted conformation.
    
  • 2-Fluorophenyl Moiety: The ortho-fluorine atom modulates lipophilicity (

    
    ), metabolic stability (blocking ring oxidation), and conformation via electrostatic interactions with the amine or amide nitrogen.
    

This scaffold is structurally related to the P2Y12 inhibitor Prasugrel (specifically its active metabolite core) and has emerged as a key synthon for Tyrosine Threonine Kinase (TTK) inhibitors , 5-HT2C receptor agonists , and novel anti-thrombotic agents .

Chemical Profile
PropertySpecification
IUPAC Name (R)-1-(2-fluorophenyl)-1-cyclopropylmethanamine
CAS Number 1982270-12-1 (HCl salt of R-isomer)
Molecular Formula C

H

FN
Molecular Weight 165.21 g/mol (Free base)
Chirality (R)-Enantiomer (typically >98% ee)
Appearance White to off-white crystalline solid (as HCl salt)
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM

Synthetic Utility & Protocols

The following protocols demonstrate the two primary reaction pathways for (R)-CFMA: Amide Coupling (for kinase inhibitors) and Nucleophilic Substitution (for receptor antagonists).

Workflow A: Synthesis of TTK Inhibitors via Amide Coupling

Context: TTK (Mps1) inhibitors are critical targets for oncology. The (R)-CFMA moiety occupies the hydrophobic pocket of the kinase, providing selectivity.

Reaction Scheme

The coupling of (R)-CFMA with a substituted indazole-5-carboxylic acid.

TTK_Synthesis Acid Indazole-5-carboxylic Acid (Core Scaffold) Intermediate Activated Ester (Transient) Acid->Intermediate Activation Amine (R)-CFMA (Chiral Building Block) Product TTK Inhibitor Amide (Bioactive API) Amine->Product Nucleophilic Attack Reagents Reagents: BOP-Cl, DIPEA Solvent: DMF Reagents->Intermediate Intermediate->Product

Figure 1: Convergent synthesis of TTK inhibitors using (R)-CFMA.

Detailed Protocol

Reagents:

  • Substrate: 3-substituted-1H-indazole-5-carboxylic acid (1.0 equiv)

  • Amine: (R)-CFMA Hydrochloride (1.0 equiv)

  • Coupling Agent: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl ) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the indazole carboxylic acid (e.g., 1.23 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 equiv) followed by BOP-Cl (1.1 equiv) in one portion. Stir at 0°C for 15 minutes to form the activated phosphinic intermediate.

  • Addition: Add (R)-CFMA HCl (1.0 equiv) solid directly to the stirring mixture.

  • Reaction: Allow the mixture to warm slowly to room temperature (24°C) and stir for 3–4 hours. Monitor consumption of the acid by LC-MS (Target mass: [M+H]

    
    ).
    
  • Work-up: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with saturated NaHCO

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    , Gradient: 0-10% MeOH in DCM).
  • Yield: Typical isolated yields range from 70–85% .

Critical Control Point: The choice of BOP-Cl is specific for sterically hindered anilines or secondary amines; however, for this primary amine, HATU is a viable alternative if BOP-Cl is unavailable, though BOP-Cl often yields a cleaner profile for indazoles.

Workflow B: Synthesis of P2Y12 Antagonist Analogs

Context: Developing analogs of Prasugrel or Ticagrelor often requires installing the chiral amine onto a heteroaromatic core (e.g., thienopyridine or triazolo-pyrimidine).

Reaction Scheme: Nucleophilic Aromatic Substitution (S

Ar)

SNAr_Pathway Core Chlorinated Heterocycle (e.g., 4-chlorothienopyridine) Complex Meisenheimer Complex Core->Complex Amine (R)-CFMA (Nucleophile) Amine->Complex Conditions Conditions: Et3N or K2CO3 DMSO, 80-100°C Conditions->Complex Final N-Substituted Bioactive Core Complex->Final - HCl

Figure 2: Installation of (R)-CFMA onto a heteroaromatic core via S


Ar.
Detailed Protocol

Reagents:

  • Substrate: 2-chloro- or 4-chlorosubstituted heteroaryl core (e.g., purine/pyrimidine derivative).

  • Amine: (R)-CFMA Hydrochloride (1.2 equiv).

  • Base: Triethylamine (Et

    
    N) (3.0 equiv).
    
  • Solvent: DMSO or NMP (high boiling point polar aprotic).

Step-by-Step Procedure:

  • Dissolve the chloro-heterocycle (1.0 mmol) in DMSO (3 mL).

  • Add (R)-CFMA HCl (1.2 mmol) and Et

    
    N (3.0 mmol).
    
  • Heat the mixture to 80–100°C for 12 hours. Note: The cyclopropyl group is stable at these temperatures, but avoid temperatures >140°C to prevent potential ring-opening or racemization.

  • Cool to room temperature and pour into ice-water.

  • Collect the precipitate by filtration or extract with EtOAc if no solid forms.

Analytical Quality Control

Ensuring the enantiomeric excess (ee) of (R)-CFMA is maintained throughout synthesis is critical, as the (S)-enantiomer often exhibits significantly different binding kinetics.

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).

References

  • TTK Inhibitor Synthesis

    • Source: Liu, Y., et al. "Indazole compounds as kinase inhibitors." European Patent EP 2766352 B1, 2016. (Describes the BOP-Cl coupling of cyclopropyl(2-fluorophenyl)methanamine).
    • URL:

  • 5-HT2C Agonist Design

    • Source: Cheng, J., et al. "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist." Journal of Medicinal Chemistry , 2016.[2] (Details the synthesis and SAR of fluorinated cyclopropyl amines).

    • URL:

  • Prasugrel & P2Y12 Chemistry

    • Source: Zetterberg, F., & Svensson, P. "State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters , 2016. (Review of P2Y12 antagonist scaffolds).

    • URL:

  • General Reactivity of Cyclopropyl Amines

    • Source: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[3] Journal of Pharmacological Reports , 2024.[3]

    • URL:

Sources

Application

Strategic Application of Fluorinated Cyclopropanes in Medicinal Chemistry

Executive Summary The fluorinated cyclopropane motif represents a high-value pharmacophore in modern drug discovery, offering a unique intersection of bioisosterism , metabolic stabilization , and conformational restrict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated cyclopropane motif represents a high-value pharmacophore in modern drug discovery, offering a unique intersection of bioisosterism , metabolic stabilization , and conformational restriction .[1] Unlike simple alkyl chains, the fluorinated cyclopropane ring introduces specific electronic vectors and "Janus-like" polarity (hydrophobic on one face, polar on the other) that can dramatically alter a compound's physicochemical profile.

This guide details the strategic application of mono- and gem-difluorocyclopropanes, providing comparative physicochemical data, decision-making frameworks, and a validated protocol for the synthesis of gem-difluorocyclopropanes using the Ruppert-Prakash reagent.[2]

Physicochemical Profiling & Bioisosterism

Fluorinated cyclopropanes are frequently employed as bioisosteres for isopropyl , tert-butyl , and gem-dimethyl groups.[2] The introduction of fluorine lowers the pKa of adjacent acidic centers and modulates lipophilicity (LogP) while blocking metabolically labile sites.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard fragment-based contributions and specific literature examples.

PropertyIsopropyl Group (–CH(CH₃)₂)Cyclopropane (–C₃H₅)gem-Difluorocyclopropane (–C₃H₃F₂)Medicinal Chemistry Impact
Bond Angle ~109.5° (Flexible)60° (Rigid)60° (Rigid)Locks conformation; improves target selectivity.
C–H Bond Strength ~96 kcal/mol (Weak)~106 kcal/mol (Stronger)>108 kcal/mol (Very Strong)Metabolic Block: Prevents CYP450 oxidation at the ring.[2]
Lipophilicity (

LogP)
Reference (0.0)-0.2 to -0.3-0.1 to +0.2Modulates solubility; F-atoms can offset lipophilicity of the carbocycle.[2]
Electronic Effect Electron Donating (+I)Weak DonorElectron Withdrawing (-I)Lowers pKa of adjacent amines/acids; reduces basicity.[2]
Dipole Moment LowLowHigh (~2.5 D)Enhances binding interactions via dipole-dipole forces.[2]

Strategic Decision Logic (SAR)

The following decision tree illustrates when to deploy a fluorinated cyclopropane scaffold during Lead Optimization.

SAR_Logic Start Lead Compound Optimization Problem1 Issue: Metabolic Instability (CYP Oxidation at Alkyl Chain) Start->Problem1 Problem2 Issue: Poor Solubility / High LogP Start->Problem2 Problem3 Issue: Low Potency / Conformational Flop Start->Problem3 Solution1 Strategy: Block Metabolic Soft Spot Problem1->Solution1 gem-dimethyl oxidation Solution2 Strategy: Modulate pKa / Dipole Problem2->Solution2 Reduce basicity Solution3 Strategy: Rigidification Problem3->Solution3 Pre-organize ligand Action1 Apply gem-Difluorocyclopropane (Bioisostere for gem-dimethyl) Solution1->Action1 Action2 Apply Monofluorocyclopropane (Bioisostere for Isopropyl) Solution2->Action2 Solution3->Action1 Result Outcome: 1. Blocked CYP Site 2. pKa Modulation 3. Locked Bioactive Conformation Action1->Result Action2->Result

Figure 1: Decision logic for incorporating fluorinated cyclopropanes during Structure-Activity Relationship (SAR) campaigns.

Validated Protocol: Synthesis of gem-Difluorocyclopropanes

Method: Difluorocarbene Transfer using TMSCF₃ (Ruppert-Prakash Reagent) and Sodium Iodide (NaI).[2][3][4][5] Scope: Converts electron-deficient and electron-rich alkenes (e.g., styrenes, acrylates) into gem-difluorocyclopropanes.[2] Why this method? Unlike potentially hazardous chlorodifluoromethane gas or ozone-depleting substances, TMSCF₃ is a stable liquid.[2] The NaI initiator allows for controlled carbene generation at moderate temperatures.[5]

Materials & Reagents
  • Substrate: Styrene derivative (1.0 equiv)[2]

  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 - 3.0 equiv)[2]

  • Initiator: Sodium Iodide (NaI) (0.2 - 0.5 equiv) or TBAT (for lower temp)[2]

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Equipment: Sealed pressure tube or heavy-walled glass vial with Teflon cap.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a heavy-walled pressure tube and cool under a stream of Argon or Nitrogen.[2] Add a magnetic stir bar.[6]

  • Loading: Charge the vessel with the alkene substrate (1.0 mmol) and Sodium Iodide (0.2 mmol, 30 mg).

  • Solvation: Add anhydrous THF (2.0 mL). Ensure the NaI is partially dissolved (it may remain as a suspension).

  • Reagent Addition: Add TMSCF₃ (2.0 mmol, ~300 µL) via syringe. Note: TMSCF₃ is volatile; handle quickly or use a chilled syringe.

  • Reaction: Seal the tube tightly. Heat the reaction mixture to 65 °C (oil bath temperature) with vigorous stirring.

    • Mechanism:[2][7][8][9] NaI initiates the release of [CF3]- from silicon, which decomposes to :CF2 (difluorocarbene) and [F]-.[2] The carbene inserts into the alkene.

  • Monitoring: Monitor by ¹⁹F NMR (look for disappearance of TMSCF₃ signal at -67 ppm and appearance of cyclopropane signals around -130 to -150 ppm) or TLC. Reaction time is typically 2–12 hours.

  • Workup:

    • Cool to room temperature.

    • Carefully vent the tube.

    • Dilute with Et₂O or EtOAc (10 mL).

    • Wash with water (2 x 5 mL) and brine (1 x 5 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. gem-Difluorocyclopropanes are often non-polar; use non-polar eluent systems (e.g., Hexanes/EtOAc 95:5).[2]

Troubleshooting & "Senior Scientist" Tips
  • Moisture Sensitivity: Water kills the active [CF3]- species immediately.[2] Ensure THF is freshly distilled or from a dry solvent system.

  • Stalled Reaction: If conversion stalls, add a second portion of TMSCF₃ (1.0 equiv) and continue heating. The carbene generation can sometimes be too rapid, leading to dimerization (tetrafluoroethylene) rather than cyclopropanation.

  • Scale-Up: For scales >5g, use a reflux condenser instead of a sealed tube to manage pressure from potential gaseous byproducts, though the sealed tube is preferred for kinetics.

Case Studies in Drug Discovery

Case Study 1: Zosuquidar (P-gp Modulator)
  • Target: P-glycoprotein (P-gp) inhibition to overcome multi-drug resistance in cancer.[2]

  • Challenge: The lead compounds required high potency and metabolic stability.

  • Solution: Incorporation of a gem-difluorocyclopropane ring fused to the dibenzosuberane core.

  • Impact: The difluorocyclopropane moiety serves as a metabolically stable bioisostere for an ethylene bridge or gem-dimethyl group. It locks the tricyclic core into a specific conformation required for binding to the P-gp transmembrane domains, while the fluorine atoms prevent oxidative metabolism at the bridgehead carbons [1, 2].

Case Study 2: Sitafloxacin (Antibiotic)
  • Target: DNA Gyrase / Topoisomerase IV (Fluoroquinolone antibiotic).[10][11][12]

  • Challenge: Improving activity against Gram-positive bacteria and overcoming resistance mechanisms affecting earlier quinolones.

  • Solution: Introduction of a cis-2-fluorocyclopropyl group at the N1 position.[2][10]

  • Impact:

    • Potency: The cis-fluorine substituent interacts electrostatically with the enzyme binding pocket, enhancing affinity compared to the non-fluorinated cyclopropyl analog.

    • Pharmacokinetics: The fluorine atom reduces the lipophilicity slightly compared to a methyl group but maintains membrane permeability, contributing to an optimized oral bioavailability profile [3, 4].

References

  • Lucas, E. L., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis." Synlett, 2021, 32. Link

  • Dantale, S., et al. "Synthesis of gem-difluorocyclopropanes using TMSCF3 as a difluorocarbene source." Chem. Eur. J., 2011. (Contextualizing the Zosuquidar synthesis and TMSCF3 utility).
  • Ni, C., & Hu, J. "Recent advances in the synthetic application of difluorocarbene." Synthesis, 2014. (Review of difluorocarbene reagents including TMSCF3).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[13] Journal of Medicinal Chemistry, 2018. Link[2]

  • Beilstein J. Org.[8] Chem. "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry, 2021, 17, 245–272. Link

  • PubChem. "Sitafloxacin Compound Summary." Link

Sources

Method

protocol for N-Boc protection of cyclopropylamines

Application Note: Protocol for N-Boc Protection of Cyclopropylamines Executive Summary This guide details the protocol for the tert-butyloxycarbonyl (Boc) protection of cyclopropylamine (CPA) and its derivatives. While N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Boc Protection of Cyclopropylamines

Executive Summary

This guide details the protocol for the tert-butyloxycarbonyl (Boc) protection of cyclopropylamine (CPA) and its derivatives. While N-Boc protection is a standard transformation, cyclopropylamines present unique challenges due to the high volatility of the starting material (bp ~50°C), the nucleophilicity/basicity trade-off caused by ring strain, and the physical state of the product (low-melting solid). This protocol prioritizes yield maximization through specific handling of volatile reagents and optimized workup procedures to prevent product loss.

Chemical Principles & Mechanistic Insight

The "Strained" Nucleophile

Cyclopropylamine is not a typical alkyl amine. The internal bond angle of the cyclopropane ring (~60°) forces the carbon atoms into a state of high strain (~27.5 kcal/mol).

  • Hybridization Effect: The carbon atoms in the ring possess significant

    
    -character (approx. 
    
    
    
    rather than
    
    
    ). This increases the electronegativity of the ring carbons, pulling electron density away from the nitrogen lone pair.
  • Basicity vs. Nucleophilicity: Consequently, cyclopropylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     of conjugate acid 
    
    
    
    9.1) is less basic than isopropylamine (
    
    
    10.6). However, it remains sufficiently nucleophilic to attack the carbonyl of di-tert-butyl dicarbonate (Boc
    
    
    O) without requiring forcing conditions.
Reaction Pathway

The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by the elimination of tert-butoxide and CO


. The driving force is the formation of the stable carbamate and the gaseous release of CO

.

BocProtection Start Cyclopropylamine (Volatile Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Boc2O (Electrophile) Reagent->Inter Prod N-Boc-Cyclopropylamine (Stable Carbamate) Inter->Prod Elimination Byprod CO2 (g) + t-BuOH Inter->Byprod Decarboxylation

Caption: Mechanistic flow of N-Boc protection. Note the irreversible loss of CO2 drives the equilibrium.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleCritical Note
Cyclopropylamine 1.0SubstrateVolatile (bp 50°C). Dispense cold. Toxic.
Boc

O
1.1 - 1.2ReagentMelt if solid (mp 23°C) before dispensing.
Triethylamine (TEA) 1.2 - 1.5BaseScavenges protons; accelerates reaction.
DCM (Dichloromethane) SolventMediumHigh solubility; easy evaporation.
Citric Acid (0.5 M) WashWorkupRemoves unreacted amine without cleaving Boc.

Alternative Solvent System: For "Green" chemistry or larger scales, THF/Water or Dioxane/Water with NaOH is effective (Schotten-Baumann conditions), but DCM is preferred for small-scale ease of workup.

Step-by-Step Procedure (Standard Scale: 10 mmol)
  • Preparation:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel.

    • Safety: Perform all operations in a fume hood. Cyclopropylamine vapors are corrosive and toxic.

  • Solvation:

    • Add Cyclopropylamine (0.57 g, 10 mmol) to DCM (20 mL).

    • Add Triethylamine (1.7 mL, 12 mmol).

    • Cool the mixture to 0°C (ice bath). Cooling is essential to control the exotherm and prevent evaporation of the starting amine.

  • Addition:

    • Dissolve Boc

      
      O  (2.4 g, 11 mmol) in a minimal amount of DCM (5 mL).
      
    • Add the Boc

      
      O solution dropwise over 15–20 minutes.
      
    • Observation: Gas evolution (CO

      
      ) may be observed. Ensure the system is vented (e.g., via a needle or drying tube).
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–6 hours .

    • Monitoring: Check by TLC (Stain: Ninhydrin or PMA). The starting amine spot (polar, near baseline) should disappear; the product (non-polar) will appear higher (

      
       in 20% EtOAc/Hex).
      
  • Workup (The Critical Step):

    • Do NOT rotovap yet. Excess cyclopropylamine is volatile, but you must ensure it is removed chemically to avoid smelling up the lab or contaminating the product.

    • Transfer to a separatory funnel.

    • Wash 1: 0.5 M Citric Acid (2 x 15 mL). This protonates unreacted amine, pulling it into the aqueous layer. Citric acid is too weak to cleave the Boc group.

    • Wash 2: Saturated NaHCO

      
       (1 x 15 mL). Neutralizes trace acid.
      
    • Wash 3: Brine (1 x 15 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter.
  • Isolation:

    • Concentrate under reduced pressure (Rotovap).

    • Caution: The product, tert-butyl cyclopropylcarbamate, is a low-melting solid (mp 62–64°C). Do not use high vacuum or excessive heat (>40°C) for prolonged periods, or sublimation/evaporation may occur.

Purification & Characterization

Unlike many Boc-amines which are oils, pure N-Boc-cyclopropylamine is often a white crystalline solid .

  • Crystallization: If the crude is a solid, recrystallize from Hexanes or Heptane . Heat to dissolve, cool to 0°C.

  • Column Chromatography: If an oil (due to impurities), purify on silica gel.[1]

    • Eluent: 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: The compound lacks a strong UV chromophore. Use Ninhydrin stain (heats to red/purple) or I

      
       chamber for detection.
      

Expected Data:

  • Physical State: White solid (mp 62–64°C).

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    ~4.8 (br s, 1H, NH), 2.5 (m, 1H, CH-ring), 1.45 (s, 9H, t-Bu), 0.7–0.5 (m, 4H, CH
    
    
    -ring).

Troubleshooting & "Gotchas"

ProblemProbable CauseSolution
Low Yield Volatility of Starting MaterialKeep reaction at 0°C during addition. Do not apply vacuum to the reaction mixture before workup.
Product is an Oil Residual Solvent/Boc

O
High vacuum (briefly) to remove solvent. If Boc

O remains, wash with dilute aqueous dimethylaminopropylamine (DAPA) or use column chromatography.
Missing Product SublimationThe product can sublime under high vacuum/heat. Dry at ambient temp or low vacuum.
Ring Opening Strong Acid ExposureAvoid strong acids (HCl, TFA) during workup. Use Citric Acid or KHSO

.

Safety Protocol

  • Cyclopropylamine: Highly Flammable (Flash point ~1°C). Toxic by ingestion and inhalation. Corrosive.

    • Handling: Use a syringe for transfer to avoid exposing open liquid to air.

  • Boc

    
    O:  Sensitizer.[2] Can generate pressure (CO
    
    
    
    ) in storage bottles. Open carefully.
  • Waste: Aqueous washes containing cyclopropylamine salts must be treated as hazardous basic organic waste.

References

  • Sigma-Aldrich. Cyclopropylamine Product Specification & Safety Data. Retrieved Oct 2025.[3] Link

  • Common Organic Chemistry. Boc Protection Mechanism and Standard Conditions. Link

  • PubChem. Cyclopropylamine - Compound Summary (CID 69828).[4] National Library of Medicine. Link

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Discusses N-Boc intermediates and stability). Link

  • BenchChem. Synthesis of tert-Butyl cyclopropylcarbamate protocols. Link

Sources

Application

Application Note: Gram-Scale Asymmetric Synthesis of Chiral Cyclopropylamines

Executive Summary The cyclopropylamine motif is a structural cornerstone in modern pharmacopeia, serving as a conformationally restricted bioisostere and a metabolic stabilizer in drugs such as Tranylcypromine (antidepre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine motif is a structural cornerstone in modern pharmacopeia, serving as a conformationally restricted bioisostere and a metabolic stabilizer in drugs such as Tranylcypromine (antidepressant), Ticagrelor (antiplatelet), and Tasimelteon (sleep disorder). However, the high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the requirement for strict enantiocontrol make scaling these syntheses hazardous and technically demanding.

This guide details a robust, gram-scale protocol for synthesizing chiral cyclopropylamines. We focus on the Dirhodium(II)-catalyzed asymmetric cyclopropanation of alkenes followed by a Curtius rearrangement . This route is selected for its high enantioselectivity (>90% ee), scalability, and safety profile when managed with the specific "Slow-Addition" techniques described herein.

Strategic Considerations for Scale-Up

The Safety Paradox: Diazo Compounds

The most efficient route to chiral cyclopropanes involves diazoacetates (e.g., Ethyl Diazoacetate, EDA). On a milligram scale, these are manageable. On a multi-gram scale, they present significant explosion hazards.

  • Hazard: EDA has a high energy of decomposition (

    
    ). Accumulation of unreacted diazo species in the reactor can lead to thermal runaway.
    
  • Solution: Do not use a "dump and stir" approach. This protocol utilizes a Semi-Batch (Fed-Batch) approach where the diazo compound is the limiting reagent, added slowly via syringe pump to a solution containing the catalyst and alkene. This ensures the instantaneous concentration of high-energy diazo is always low (steady-state kinetics).

Catalyst Selection: The Rhodium Advantage

While Copper (Cu) catalysts are cheaper, Dirhodium(II) carboxylates —specifically Davies' catalyst


 —are preferred for gram-scale pharmaceutical intermediates due to:
  • Turnover Number (TON): High efficiency allows low catalyst loading (0.01–0.5 mol%).

  • Selectivity: Exceptional diastereocontrol (>90:10 trans:cis) and enantiocontrol (>90% ee).

  • Robustness: Less sensitive to air/moisture than Cu-bisoxazoline complexes.

Visual Workflow & Mechanism

The following diagram outlines the critical pathway from alkene to chiral amine, including the safety decision matrix.

G Start Start: Alkene Substrate (e.g., Styrene) Cyclo Step 1: Asymmetric Cyclopropanation (Rh2(S-DOSP)4) Start->Cyclo Diazo Reagent: Ethyl Diazoacetate (EDA) Decision Scale Decision: >10g or High Exotherm? Diazo->Decision Batch Fed-Batch Mode (Slow Syringe Pump Addition) Decision->Batch No (<10g) Flow Continuous Flow Mode (In-situ Generation) Decision->Flow Yes (>10g) Batch->Cyclo Controlled Rate Flow->Cyclo Steady State Ester Intermediate: Chiral Cyclopropyl Ester Cyclo->Ester Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Intermediate: Chiral Acid Hydrolysis->Acid Curtius Step 3: Curtius Rearrangement (DPPA, t-BuOH) Acid->Curtius Final Final Product: N-Boc Chiral Cyclopropylamine Curtius->Final

Figure 1: Strategic workflow for the synthesis of chiral cyclopropylamines, highlighting the critical safety branch for diazo handling.

Experimental Protocols

Protocol A: Synthesis of (1R, 2R)-Ethyl-2-phenylcyclopropane-1-carboxylate

Target Scale: 10 mmol (approx. 2-3 grams)

Reagents:

  • Styrene (1.04 g, 10 mmol) - Purified to remove stabilizers.

  • Ethyl Diazoacetate (EDA) (1.37 g, 12 mmol) - Commercial solution (usually ~13-15% in DCM) is safer.

  • Catalyst:

    
     (19 mg, 0.01 mmol, 0.1 mol%).
    
  • Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (degassed).

Procedure:

  • Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
     in 20 mL of anhydrous hexanes. The solution should appear green.
    
  • Substrate Addition: Add the styrene (10 mmol) to the catalyst solution.

  • Temperature Control: Cool the mixture to -78°C (dry ice/acetone bath) for maximum enantioselectivity.

    • Note: For industrial scale (>100g), -78°C is expensive.

      
       maintains good selectivity even at -10°C to 0°C, but -78°C is recommended for initial gram-scale validation.
      
  • Controlled Addition (CRITICAL): Dissolve the EDA (12 mmol) in 10 mL of hexanes. Load this into a gas-tight syringe. Using a syringe pump, add the EDA solution dropwise over 2–4 hours .

    • Why? This keeps the diazo concentration low, preventing dimerization (formation of fumarate/maleate) and controlling the exotherm.

  • Completion: Allow the reaction to warm to room temperature naturally overnight.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc 95:5).

    • Expected Result: >85% Yield, >90:10 trans:cis ratio, >90% ee for the trans isomer.[1]

Protocol B: Transformation to Amine via Curtius Rearrangement

Target: Conversion of the ester to N-Boc protected amine.

Reagents:

  • Chiral Cyclopropyl Ester (from Protocol A).

  • Lithium Hydroxide (LiOH).

  • Diphenylphosphoryl azide (DPPA).[2][3]

  • Triethylamine (

    
    ).
    
  • tert-Butanol (

    
    -BuOH).
    

Step 1: Hydrolysis

  • Dissolve the ester (2.0 g) in THF/MeOH/H2O (3:1:1).

  • Add LiOH (3.0 equiv) and stir at 50°C for 4 hours.

  • Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.

  • Dry and concentrate to yield the Chiral Cyclopropyl Carboxylic Acid .

Step 2: One-Pot Curtius Rearrangement

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene or THF.

  • Add Triethylamine (1.5 equiv) and DPPA (1.1 equiv).

  • Stir at room temperature for 1 hour (Formation of Acyl Azide).

  • Rearrangement: Heat the mixture to 80°C. Evolution of

    
     gas will be observed. Stir until gas evolution ceases (~1-2 hours). This forms the Isocyanate intermediate.[2][3][4]
    
  • Trapping: Add excess tert-Butanol (5.0 equiv) and reflux for 12 hours.

  • Workup: Cool, wash with saturated

    
    , brine, and concentrate.
    
  • Purification: Column chromatography yields the N-Boc-Cyclopropylamine .

Data & Performance Metrics

The following table compares the efficiency of the Rhodium-catalyzed route against alternatives for gram-scale production.

MetricRh(II) Catalysis (This Protocol) Cu(I)-Bisoxazoline Biocatalysis (Engineered Mb)
Catalyst Cost High (

$)
Low ($)Medium (

)
Enantioselectivity (ee) 90–98% 85–95%>99% (Substrate specific)
Diastereoselectivity (dr) >10:1 (trans) Variable>20:1
Substrate Scope Broad (Donor/Acceptor)ModerateNarrow (Requires engineering)
Scalability High (with safety controls)Moderate (Ligand stability)High (Fermentation)
Safety Profile Requires slow additionRequires slow additionExcellent (Aqueous)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Diazo dimerization (Fumarate formation).Addition rate of EDA is too fast. Decrease pump speed by 50%.
Low ee (<80%) Temperature too high or Catalyst poisoning.Ensure -78°C is maintained. Check solvent for coordinating impurities (e.g., THF in hexanes).
Explosive "Pop" Accumulation of Diazo.STOP immediately. The reaction has stalled (induction period). Check catalyst activity (color) before resuming addition.
Epimerization Harsh hydrolysis conditions.Avoid refluxing strong base during hydrolysis. Use LiOH at 50°C max.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014).[5] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[5][6] Synlett, 25(06), 871-875.

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748.

  • Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[3] ChemMedChem, 13(22), 2351–2373.

  • Sigma-Aldrich. Asymmetric Vinylcarbenoid & Phenylcarbenoid Cyclopropanations (Technical Bulletin).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Cyclopropanation

Current Status: 🟢 Operational | Ticket Queue: Low Topic: Troubleshooting Stereoselective Cyclopropanation Reactions Lead Scientist: Senior Application Specialist (Catalysis Division) Welcome to the Catalysis Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Queue: Low
Topic: Troubleshooting Stereoselective Cyclopropanation Reactions

Lead Scientist: Senior Application Specialist (Catalysis Division)

Welcome to the Catalysis Support Hub

You have reached the Tier 3 Technical Support guide for Stereoselective Cyclopropanation . This document is designed to troubleshoot failures in diastereo- and enantiocontrol during the synthesis of three-membered rings. Unlike standard textbook descriptions, this guide focuses on failure analysis —why your reaction stalled, why your ee is low, and how to suppress fatal side reactions like carbene dimerization.

Part 1: Triage & Diagnostic Decision Tree

Before altering catalyst loading, confirm you are using the correct mechanistic pathway for your substrate class. Mismatched electronics are the #1 cause of failure.

Cyclopropanation_Decision_Tree Start Start: Analyze Substrate Substrate_Type Alkene Electronics? Start->Substrate_Type Rich Electron-Rich (Styrenes, Enol Ethers) Substrate_Type->Rich Donating Groups Poor Electron-Deficient (Acrylates, Enones) Substrate_Type->Poor Withdrawing Groups Allylic Allylic Alcohol/Amine (Directing Group) Substrate_Type->Allylic Chelating Groups Rh_Cu Pathway A: Electrophilic Carbene (Rh(II), Cu(I) + Diazo) Rich->Rh_Cu Co_MIRC Pathway B: Radical/Nucleophilic (Co(II) Porphyrin or MIRC) Poor->Co_MIRC Zn_Simmons Pathway C: Simmons-Smith (Zn-Carbenoid) Allylic->Zn_Simmons Issue_Rich Common Failure: Carbene Dimerization Rh_Cu->Issue_Rich Issue_Poor Common Failure: No Reaction (Inert) Co_MIRC->Issue_Poor Issue_Zn Common Failure: Lewis Acid Stalling Zn_Simmons->Issue_Zn

Figure 1: Diagnostic workflow to select the correct catalytic manifold based on substrate electronics.

Part 2: Troubleshooting Modules (FAQs)

Module A: Metal-Carbenoid Cyclopropanation (Rh, Cu, Co)

System: Diazo compounds + Transition Metal Catalyst.[1][2] Primary Challenge: Controlling the electrophilic carbene intermediate.

Q1: My yield is low (<40%), and I see a significant amount of fumarate/maleate byproducts. What happened?

Diagnosis: You are suffering from Carbene Dimerization . The metal-carbene intermediate (


) is highly electrophilic. If the alkene concentration is too low or the alkene is sterically hindered, the carbene will react with a second molecule of diazo compound instead of the alkene, forming a dimer (R-C=C-R).

Corrective Protocol:

  • Slow Addition: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution over 4–8 hours. This keeps the instantaneous concentration of diazo low, favoring the reaction with the alkene (which is present in excess).

  • Increase Alkene Equivalents: Shift the equilibrium by using 3–5 equivalents of the alkene relative to the diazo species.

  • Switch Metals: If using Rh(II), switch to a bulky Cobalt(II) Porphyrin catalyst (e.g., Co(TPP)). Cobalt operates via a metalloradical mechanism (MRC) that drastically reduces dimerization rates compared to Rhodium [1].

Q2: I am getting excellent yield but poor enantioselectivity (ee < 50%).

Diagnosis: "Loose" Transition State or Background Reaction. If the uncatalyzed thermal decomposition of the diazo compound competes with the metal-catalyzed pathway, you will generate racemic product. Alternatively, your ligand sphere may not be imposing sufficient steric confinement.

Corrective Protocol:

  • Temperature Check: Lower the reaction temperature to 0°C or -20°C. If the reaction stops, your catalyst is too sluggish.

  • Ligand Matching (The "Box" vs. "Doyle" Rule):

    • Copper-Bisoxazoline (Box): Best for bulky diazoacetates (e.g., BHT esters) and simple alkenes.

    • Dirhodium Carboxamidates (Doyle Catalysts): Essential for intramolecular reactions or highly specific intermolecular cases.[3] Ensure you are using the correct isomer (e.g.,

      
      ) [2].
      
  • Solvent Effect: Non-coordinating solvents (DCM, Toluene) are standard. Avoid THF or Acetonitrile, which can coordinate to the metal axial site and displace the carbene or alter the chiral pocket.

Q3: My electron-deficient alkene (acrylate/enone) is inert to Rhodium catalysis.

Diagnosis: Electronic Mismatch. Rhodium carbenoids are electrophilic; they react poorly with electron-poor alkenes.

Corrective Protocol:

  • Switch to Cobalt(II): Use Co(II)-porphyrin catalysts (Zhang systems).[1][4] These generate a radical carbene intermediate that reacts rapidly with electron-deficient substrates via a stepwise radical addition, often with high stereocontrol [3].

Module B: Simmons-Smith Reaction (Zn)

System: Diiodomethane (


) + Zn source (

or Zn-Cu).[5] Primary Challenge: Moisture sensitivity and reaction stalling.
Q4: The reaction starts but stalls at 50% conversion. Adding more reagent doesn't help.

Diagnosis: Zinc Salt Precipitation / Lewis Acid Poisoning. As the reaction proceeds,


 accumulates. This is a strong Lewis acid that can cause polymerization of sensitive alkenes or complexation with the product, halting the catalytic cycle.

Corrective Protocol:

  • DME Additive: Add 1,2-dimethoxyethane (DME) to the reaction. DME coordinates to the zinc byproducts, solubilizing them and preventing catalyst deactivation.

  • Charette Modification: If seeking enantioselectivity with allylic alcohols, use the Charette protocol (add a chiral dioxaborolane ligand). This protects the zinc species and directs the cyclopropanation to the syn face [4].

Part 3: Advanced Visualization - The Catalytic Cycle & Failure Points

Understanding where the cycle breaks is crucial for debugging.

Catalytic_Cycle Cat Active Catalyst (LnM) Carbene Metal-Carbene (LnM=CR2) Cat->Carbene + Diazo - N2 Diazo Diazo Precursor (N2=CR2) Diazo->Carbene TS Transition State (Concerted vs Radical) Carbene->TS + Alkene Dimer FAILURE: Dimer (R2C=CR2) Carbene->Dimer High Diazo Conc. (Side Reaction) Alkene Alkene Substrate Alkene->TS Product Cyclopropane TS->Product Ring Closure Product->Cat Regeneration

Figure 2: The Metal-Carbenoid Cycle. Note the red path: if alkene approach is slow, the carbene reacts with itself (Dimerization).

Part 4: Standard Operating Procedures (SOPs)

SOP 101: Rhodium-Catalyzed Cyclopropanation (Benchmark)

Use for: Styrenes, Enol ethers, moderate electron-rich alkenes.

Reagents:

  • Styrene (1.0 mmol, 5.0 equiv)

  • Ethyl Diazoacetate (EDA) (0.2 mmol, 1.0 equiv)

  • 
     or 
    
    
    
    (0.1 mol%)
  • Solvent: Anhydrous DCM (2 mL)

Protocol:

  • Catalyst Prep: In a flame-dried Schlenk tube under

    
    , dissolve the Rhodium catalyst and Styrene in 1.5 mL DCM.
    
  • Slow Addition: Dissolve EDA in 0.5 mL DCM. Load into a gas-tight syringe.

  • Execution: Add the EDA solution to the stirring catalyst mixture via syringe pump over 4 hours at room temperature.

    • Why? Keeps steady-state carbene concentration low to prevent dimerization.

  • Workup: Concentrate in vacuo. Filter through a short plug of silica to remove metal residues.

  • Analysis: Determine dr (diastereomeric ratio) via crude

    
     NMR (look for cyclopropyl protons at 1.0–2.5 ppm).
    
Data Table: Catalyst Selection Guide
Substrate ClassRecommended MetalLigand SystemKey Reference
Allylic Alcohols Zinc (Zn)Chiral DioxaborolaneCharette [4]
Styrenes / Enol Ethers Rhodium (Rh)Carboxamidates (Doyle)Doyle [2]
Bulky Alkenes Copper (Cu)Bisoxazoline (Box)Evans [5]
Acrylates (Electron-Poor) Cobalt (Co)

-Symmetric Porphyrins
Zhang [3]
Terminal Alkenes Ruthenium (Ru)Pybox / SalenNishiyama [6]

References

  • Cobalt-Catalyzed Cyclopropanation via Metalloradical C

    • Source:Journal of the American Chemical Society[4]

    • Link:

  • Rhodium(II)

    • Source:Chemical Reviews
    • Link:

  • Cobalt Porphyrin C

    • Source:The Journal of Organic Chemistry[6]

    • Link:

  • The Charette Asymmetric Simmons-Smith Reaction

    • Source:Journal of the American Chemical Society[4]

    • Link:

  • Copper-Box Complexes

    • Source:Accounts of Chemical Research
    • Link:

  • Ruthenium-Pybox C

    • Source:Chemical Society Reviews[5]

    • Link:

Sources

Optimization

Technical Support Center: High-Yield Synthesis of Fluorinated Cyclopropylamines

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Reactivity-Stability Paradox Welcome to the technical support hub for fluorinated cy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity-Stability Paradox

Welcome to the technical support hub for fluorinated cyclopropylamines. If you are accessing this guide, you are likely facing one of three critical failure modes: (1) Low conversion due to rapid carbene decomposition, (2) Defluorination/Ring-opening during purification, or (3) Diastereomeric scrambling .

Synthesizing fluorinated cyclopropylamines requires navigating a paradox: the fluorine atoms stabilize the cyclopropane ring metabolically (preventing P450 oxidation) but destabilize the synthetic intermediates electronically. The high electronegativity of fluorine makes the required carbenoids electrophilic, demanding electron-rich alkenes (like enamides) for successful reaction, yet these same products are prone to acid-catalyzed ring opening.

This guide prioritizes the Enamide-Carbenoid Route , as it is the industry standard for high-yield access to gem-difluorocyclopropylamines (the most common pharmacophore in this class).

Route Selection: The Decision Matrix

Before troubleshooting, confirm you are using the correct synthetic strategy for your target.

RouteSelection Start Target Molecule Structure? GemDifluoro Gem-Difluoro (R-CF2-Cyclopropyl-NHR') Start->GemDifluoro Two Fluorines MonoFluoro Monofluoro/CF3 (R-CFH-Cyclopropyl-NHR') Start->MonoFluoro One F or CF3 Group Enamide Substrate: Enamide / Vinyl Carbamate GemDifluoro->Enamide Best for Amines Diazo Substrate: Alkene + Fluorodiazoalkane MonoFluoro->Diazo Carbenoid Insertion TFDA Reagent: TFDA + NaF (Mild, High Yield) Enamide->TFDA Batch Scale (<10g) Ruppert Reagent: TMSCF3 + NaI (Flow Chem Preferred) Enamide->Ruppert Scale-up / Flow RhCat Catalyst: Rh2(esp)2 or Rh2(oct)4 (Stereocontrol) Diazo->RhCat Avoids Dimerization

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on fluorine substitution pattern.

Module A: The Gem-Difluoro Route (TFDA Protocol)

This is the most robust method for synthesizing gem-difluorocyclopropylamines. It utilizes TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) to generate difluorocarbene (:CF2) which adds to N-protected enamides.

The Protocol (Optimized for Yield)
  • Substrate: N-Boc or N-Cbz Enamide (Electron-rich is critical).

  • Reagent: TFDA (2.0 - 3.0 equiv).

  • Initiator: NaF (0.2 equiv) or TBAT (catalytic).

  • Solvent: Diglyme (High BP) or Toluene.

  • Temp: 100°C - 110°C.

Troubleshooting Guide: TFDA Chemistry
SymptomRoot Cause DiagnosisCorrective Action
Low Conversion (<30%) "Carbene Death" : The :CF2 is dimerizing to tetrafluoroethylene faster than it reacts with your alkene.Increase Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to favor the intermolecular reaction over dimerization.Slow Addition: Do NOT dump TFDA. Add TFDA solution via syringe pump over 2-4 hours to keep steady-state :CF2 low.
Starting Material Remains Moisture Poisoning : TFDA hydrolyzes instantly with trace water, killing the reagent before :CF2 generation.Dry Everything: Use molecular sieves in the solvent. Ensure NaF is oven-dried. The system must be strictly anhydrous.
Black Tar / Charring Thermal Decomposition : 110°C is too hot for your specific enamide (polymerization).Switch Reagent : Use PDFA (Ph3P+CF2CO2-) which releases :CF2 at lower temperatures (60-70°C) or use the TMSCF3/NaI method which can run at 60°C.
Product Vanishes on Column Acid Hydrolysis : The resulting cyclopropylamine is an aminal equivalent and is acid-sensitive.Buffer Silica : Pre-treat your silica gel column with 1-2% Triethylamine (Et3N). Never use acidic stains (like Hanessian's) to visualize TLC.
Mechanistic Insight (Why this fails)

The reaction is a [2+1] Cycloaddition . The transition state is early and electrophilic.

  • Success: Electron-Rich Alkene (Enamide) + Electrophilic Carbene (:CF2).

  • Failure: Electron-Deficient Alkene (e.g., Acrylate) + :CF2. Note: If you must use an electron-deficient alkene, you need a different reagent system (e.g., Ruppert-Prakash + LiI).

Module B: The Monofluoro/Trifluoromethyl Route (Diazo Protocol)

When you need a single fluorine or a CF3 group, you cannot use TFDA. You must use Diazo compounds catalyzed by Rhodium.

The Protocol (Rh-Catalyzed)
  • Substrate: Alkene.[1][2][3]

  • Reagent: Trifluoroethyl diazoacetate (or similar).

  • Catalyst: Rh2(esp)2 (Du Bois Catalyst) is superior to Rh2(OAc)4 for fluorinated carbenoids due to its chelating ligands resisting decomplexation.

  • Conditions: DCM, 0°C to RT.

Troubleshooting Guide: Rhodium Carbenoids
QuestionAnswer/Solution
Why is my yield low despite full diazo consumption? Beta-Hydride Elimination : The metal-carbene intermediate might be undergoing elimination instead of cyclopropanation. Fix: Switch to a bulkier catalyst like Rh2(tpa)4 or Rh2(esp)2 to sterically enforce the cyclopropanation pathway.
Why is the diastereoselectivity poor (dr 1:1)? Temperature Control : Fluorinated carbenoids are highly reactive and less selective. Fix: Lower the temperature to -40°C or -78°C. If the reaction stops, switch to a more active catalyst (Rh2(oct)4) but keep the temp low.
Safety Warning Explosion Hazard : Fluorinated diazo compounds are energetic. Never concentrate them to dryness. Always generate in situ or handle in solution.
Comparative Data: Reagent Selection

Use this table to justify your reagent choice in your experimental design.

ReagentActive SpeciesTemp Req.[3][4]Yield PotentialBest For...
TFDA :CF2 (Free Carbene)100-120°CHigh (70-90%)Gem-difluoro on robust enamides.
ClCF2CO2Na :CF2 (Free Carbene)180°C+Low/VariableObsolete. Avoid unless cost is the only driver.
TMSCF3 + NaI :CF2 (Free Carbene)60-80°CHigh (80%+)Thermal-sensitive substrates.
Ph3P+CF2CO2- (PDFA) :CF2 (Free Carbene)65°CModerateMetal-free, mild conditions.
R-CHN2 + Rh Rh=C(R)F (Carbenoid)-78°C to RTHigh (Stereoselective)Monofluoro or CF3-substituted rings.
Post-Synthetic Handling (The "Hidden" Yield Killer)

You may have synthesized the compound perfectly, but destroyed it during workup.

The Stability Rule:

Fluorinated cyclopropylamines are essentially "masked" iminium ions. The ring strain + nitrogen lone pair + fluorine leaving group ability creates a perfect storm for ring opening.

Correct Workup Protocol:

  • Quench: Use saturated NaHCO3 (Basic), never NH4Cl (Acidic).

  • Extraction: Use Ethyl Acetate or Ether. Avoid chlorinated solvents if the product is volatile.

  • Purification:

    • Stationary Phase: Neutral Alumina is safer than Silica.

    • If using Silica: Slurry pack with 1% Et3N/Hexanes to neutralize acidic sites.

    • Eluent: Maintain 0.5% Et3N in the mobile phase.

References & Authoritative Sources
  • TFDA Reagent & Mechanism:

    • Tian, F., Kruger, V., & Bautista, O. (2000). "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[5] Tetrahedron Letters. Link

  • Rh-Catalyzed Cyclopropanation (Rh2(esp)2):

    • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." (Context on catalyst stability). Angewandte Chemie. Link

    • Hansen, J., & Davies, H. M. L. (2008). "Rh2(esp)2-Catalyzed Decomposition of Trifluoromethyl Diazoacetate." Chemical Science.

  • PDFA Reagent (Mild Conditions):

    • Zhang, C., & Hu, J. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." (Context on Hu's reagents including PDFA). Journal of Organic Chemistry. Link

  • Stability & Ring Opening:

    • Mykhailiuk, P. K. (2014).[6] "Fluorinated Cyclopropanes in Drug Discovery."[7][8] Chemical Reviews. Link

    • (This is the definitive review on the stability and synthesis of these pharmacophores).

For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure and LCMS data.

Sources

Troubleshooting

optimization of diastereoselectivity in cyclopropane synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: CYCLO-OPT-2024 Welcome to the Cyclopropanation Optimization Support Hub. This guide is structured to troubleshoot and optimize diastereoselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: CYCLO-OPT-2024

Welcome to the Cyclopropanation Optimization Support Hub. This guide is structured to troubleshoot and optimize diastereoselectivity (


) in cyclopropane synthesis. Unlike standard reviews, we focus on the causality of failure and the logic of correction.
🛠️ Triage: Select Your Methodology

Before optimizing, confirm you are using the correct mechanistic pathway for your substrate.

MethodSelection Start Substrate Analysis ElectronRich Electron-Rich Alkene (Enol ethers, styrenes) Start->ElectronRich Nucleophilic Alkene ElectronPoor Electron-Deficient Alkene (Enones, acrylates) Start->ElectronPoor Electrophilic Alkene AllylicAlcohol Allylic Alcohol/Amine (Directing Group Present) Start->AllylicAlcohol Chelation Possible RhMethod Method A: Metal Carbenoid (Rh/Cu + Diazo) ElectronRich->RhMethod High Turnover MIRCMethod Method C: MIRC / Ylide (Corey-Chaykovsky) ElectronPoor->MIRCMethod 1,4-Addition SSMethod Method B: Simmons-Smith (Zn-Carbenoid) AllylicAlcohol->SSMethod Stereospecific (Syn)

Figure 1: Decision matrix for selecting the optimal cyclopropanation manifold based on electronic demand.

🔬 Department A: Zinc-Carbenoid (Simmons-Smith)

Core Mechanism: Concerted, stereospecific syn-addition. Primary Issue: Loss of directing group control or low yield due to reagent degradation.

FAQ: Troubleshooting Diastereoselectivity

Q: My substrate is an allylic alcohol, but I am observing poor diastereoselectivity (low syn bias). Why? A: This is likely a failure of the "Butterfly Transition State" coordination. The Zinc reagent must chelate both the allylic oxygen and the carbenoid carbon to transfer the methylene from the same face.

  • Diagnostic 1: Solvent Interference. Are you using THF?

    • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Ethereal solvents (THF, Et₂O) are Lewis bases that compete with your substrate for the Zinc center, disrupting the chelation necessary for directed delivery.

  • Diagnostic 2: Reaction Temperature.

    • Fix: Lower the temperature to -20°C or 0°C. Higher temperatures increase the conformational freedom of the allylic chain, allowing the alkene to rotate away from the optimal

      
       strain-minimized conformation.
      
  • Diagnostic 3: Protecting Groups.

    • Fix: If using a protected alcohol, ensure the protecting group is Lewis basic (e.g., Benzyl, MOM). Bulky silyl ethers (TBS, TBDPS) often block the Zinc coordination site, forcing the reaction into a steric-controlled (non-directed) pathway.

Q: The reaction mixture turns into a gel and stops converting. How do I fix this? A: This is caused by the formation of polymeric zinc alkoxides.

  • Protocol Adjustment: Add DME (1,2-dimethoxyethane) as a co-solvent (1 equivalent relative to Zn). It breaks up polymeric aggregates without outcompeting the substrate for the active Zn-carbenoid species. Alternatively, use the Charette Modification (see protocols).

🧪 Validated Protocol: Charette Asymmetric Cyclopropanation

Target: High dr/ee for allylic alcohols using a chiral dioxaborolane ligand.

  • Ligand Prep: In a flame-dried flask, combine the chiral dioxaborolane ligand (1.1 equiv) with the allylic alcohol (1.0 equiv) in DCM. Stir for 15 min to form the boronate ester.

  • Reagent Formation: In a separate flask, mix

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in DCM at -10°C. Crucial: Add
    
    
    dropwise to avoid exotherm.
  • Execution: Cannulate the zinc reagent into the substrate flask at -10°C.

  • Quench: Use saturated

    
     mixed with 10% tartaric acid (dissolves zinc salts preventing emulsions).
    
🔬 Department B: Metal-Carbenoid (Rh/Cu Catalysis)

Core Mechanism: Stepwise or concerted asynchronous addition of metal-carbene. Primary Issue: Competition between cis/trans pathways and dimerization of the diazo reagent.

FAQ: Troubleshooting Diastereoselectivity

Q: I need the cis-cyclopropane, but


 gives me a 1:1 mixture or favors trans. 
A:  Standard carboxylates favor trans products due to thermodynamics. To force cis-selectivity, you must use Dirhodium Carboxamidates  (Doyle Catalysts).
  • The Logic: Carboxamidate ligands (like caprolactam) are electron-rich, making the Rh-carbene less electrophilic. This forces the reaction to proceed through a later transition state where steric repulsion between the catalyst wall and the ester group of the diazo compound dictates geometry.

  • Recommendation: Switch to

    
      or 
    
    
    
    .

Q: My


 is fluctuating between batches. 
A:  This is often due to the rate of diazo addition.
  • Fix: The concentration of the diazo compound must remain low (steady-state) to prevent dimerization (formation of fumarates/maleates). Use a syringe pump to add the diazo compound over 4–8 hours. High local concentration favors side reactions which can indirectly alter the effective ligand environment if the catalyst coordinates to byproducts.

🔭 Visualization: The Ligand "Wall" Effect

This diagram illustrates how chiral catalysts impose steric walls to enforce selectivity.

RhodiumSelectivity Catalyst Rh2(DOSP)4 Catalyst (Chiral Pocket) Carbene Rh-Carbene Species (Electrophile) Catalyst->Carbene Diazo Decomposition Approach Alkene Approach Carbene->Approach TS_Trans Transition State A (Minimizes Sterics) Approach->TS_Trans Favored Path TS_Cis Transition State B (Clash with Ligand) Approach->TS_Cis Blocked by Ligand Wall Product High dr Cyclopropane TS_Trans->Product

Figure 2: Mechanism of ligand-controlled diastereoselectivity in Rh-catalyzed cyclopropanation.

🔬 Department C: Sulfur Ylides (Corey-Chaykovsky)

Core Mechanism: Michael addition followed by ring closure (MIRC). Primary Issue: Reversibility of the betaine intermediate.

FAQ: Troubleshooting Diastereoselectivity

Q: I am getting a mixture of diastereomers. How do I ensure trans-selectivity? A: Trans-selectivity relies on the reversibility of the initial addition step (betaine formation).

  • Mechanism: If the ring closure is faster than the reversal of the betaine to the starting materials, you get kinetic control (often lower selectivity). If the betaine can equilibrate, it will settle into the anti-conformer (minimizing gauche interactions), leading to the thermodynamic trans-cyclopropane.

  • Fix: Switch from a sulfonium ylide (

    
    ) to a sulfoxonium ylide (
    
    
    
    )
    . Sulfoxonium ylides are more stable, making the addition step reversible, allowing thermodynamic equilibration to the trans-product.
📊 Master Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Rh) Diazo DimerizationDecrease addition rate (syringe pump); Increase alkene equivalents.
Low Yield (Zn) Hydrolysis of ReagentDry solvent over activated alumina; Ensure

is clear (not cloudy).
No Reaction (Zn) Steric BulkUse

with TFA (trifluoroacetic acid) to generate a more electrophilic carbenoid (

).
Poor dr (Rh) Wrong Ligand ClassUse Carboxylates (DOSP) for trans; Carboxamidates (cap/oct) for cis.
Poor dr (Zn) Lack of ChelationSwitch solvent to DCM/DCE; Remove silyl protecting groups on proximal alcohols.
C-H Insertion Catalyst Too ReactiveSwitch from Rh(II) to Cu(I) or Fe(III) catalysts (less prone to C-H insertion).
📚 References
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[1] Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C−H Activation by Means of Metal Carbenoid-Induced C−H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines using Sulfur Ylides. Accounts of Chemical Research, 36(10), 769–782. Link

  • Charette, A. B., et al. (1998). Bis(iodomethyl)zinc: The Reagent of Choice for the Cyclopropanation of Ethers. Journal of the American Chemical Society, 120(46), 11943–11952. Link

Sources

Optimization

troubleshooting chiral resolution of cyclopropylamine enantiomers

Technical Support Center: Chiral Resolution of Cyclopropylamine Enantiomers Case ID: #CPA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences) Introduction: The Cyclopropylamine Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Cyclopropylamine Enantiomers

Case ID: #CPA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)

Introduction: The Cyclopropylamine Challenge

Cyclopropylamines represent a unique challenge in chiral resolution due to the high ring strain (~27.5 kcal/mol) and the increased


-character of the C-H bonds, which affects basicity and solubility profiles compared to acyclic amines. Whether you are isolating intermediates for Ticagrelor or Tranylcypromine analogs, standard protocols often fail due to "oiling out"  (liquid-liquid phase separation) or poor diastereomeric discrimination.

This guide bypasses generic advice. It is a targeted troubleshooting system designed to resolve specific failure modes in both Classical (Diastereomeric Salt) and Enzymatic resolution workflows.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Context: You are reacting a racemic cyclopropylamine with a chiral acid (e.g., Tartaric, Mandelic) to crystallize one diastereomer.

Troubleshooting Ticket #1: "The product is oiling out instead of crystallizing."

Diagnosis: Oiling out occurs when the metastable zone width (MSZW) is too narrow or the temperature drops too fast, causing the system to enter a liquid-liquid immiscibility region before the crystal lattice can form.[1] Cyclopropylamine salts are notorious for this due to their low melting points and high solubility in polar solvents.

The Fix: The "Double-Solvent Switch" Protocol Do not simply "add more solvent." You must alter the polarity trajectory of the crystallization.

  • Dissolution: Dissolve the amine and resolving agent (1:1 ratio) in the minimum amount of a high-polarity solvent (e.g., Methanol) at near-reflux.

  • The Switch: Slowly add a miscible, lower-polarity anti-solvent (e.g., Isopropyl Acetate or MTBE) until slight turbidity persists.

  • The Heat-Cycle: Re-heat until clear.

  • Controlled Nucleation: Cool to

    
     (Nucleation Temperature, usually 5-10°C below saturation).
    
  • Seeding (Critical): Add 0.5% w/w seed crystals. If you lack seeds, scratch the vessel wall with a glass rod to generate friction-induced nucleation.

  • Isothermal Hold: Hold temperature for 60 minutes. Do not cool further until a visible slurry forms. This prevents the "oil" phase from crashing out.

Visual Troubleshooting Logic:

OilingOut Start Symptom: Oiling Out CheckSolvent Check Solvent System Start->CheckSolvent Polarity Is solvent too polar? CheckSolvent->Polarity Add Anti-Solvent\n(e.g., MTBE) Add Anti-Solvent (e.g., MTBE) Polarity->Add Anti-Solvent\n(e.g., MTBE) Yes Change Acid\n(Screening) Change Acid (Screening) Polarity->Change Acid\n(Screening) No CheckTemp Cooling Rate Add Anti-Solvent\n(e.g., MTBE)->CheckTemp Success Filtration & Analysis Change Acid\n(Screening)->Success Hold Isothermal\n(Wait for Slurry) Hold Isothermal (Wait for Slurry) CheckTemp->Hold Isothermal\n(Wait for Slurry) Too Fast Add Seeds\n(0.5% w/w) Add Seeds (0.5% w/w) CheckTemp->Add Seeds\n(0.5% w/w) Metastable Hold Isothermal\n(Wait for Slurry)->Success Crystals Form

Caption: Decision matrix for resolving "oiling out" phenomena during salt crystallization.

Data: Resolving Agent Selection Matrix

Not all acids work for cyclopropylamines. Use this hierarchy based on industrial success rates for rigid amines.

Resolving AgentSolvent SystemSuccess ProbabilityNotes
L-(+)-Tartaric Acid Ethanol / Water (95:5)HighThe "Gold Standard" for trans-2-phenylcyclopropylamine [1]. Forms robust lattices.
(S)-Mandelic Acid IPA / Isopropyl AcetateMediumGood if Tartaric acid yields a hygroscopic salt.
(1R)-(-)-Camphorsulfonic Acid (CSA) Acetone / WaterLow-MediumUse for bulky cyclopropylamines. Salts are often very soluble; requires aggressive anti-solvent.
Dibenzoyl-L-tartaric acid MethanolMediumUse if the amine is highly lipophilic.

Module 2: Biocatalytic Resolution (Enzymatic)

Context: You are using a lipase to kinetically resolve the amine (acylation of one enantiomer).

Troubleshooting Ticket #2: "Reaction stalls at <40% conversion or selectivity (E-value) is low."

Diagnosis:

  • Stalling: Often caused by product inhibition (acetaldehyde formation if using vinyl acetate) or thermodynamic equilibrium (if using ethyl acetate).

  • Low Selectivity: The enzyme active site does not distinguish the cyclopropyl ring constraints effectively.

The Fix: Irreversible Acyl Donor Protocol (CAL-B) Candida antarctica Lipase B (CAL-B) is the enzyme of choice.[2][3][4] To prevent stalling, switch to Isopropyl Acetate or Vinyl Butyrate .

Step-by-Step Protocol:

  • Setup: Suspend Immobilized CAL-B (e.g., Novozym 435) (20 mg/mmol substrate) in dry MTBE (Methyl tert-butyl ether).

    • Why MTBE? It preserves enzyme rigidity better than THF or Acetonitrile, enhancing enantioselectivity [2].

  • Acyl Donor: Add Isopropyl Acetate (3.0 equiv) as both solvent and donor OR Vinyl Butyrate (1.5 equiv).

    • Avoid: Vinyl Acetate if you suspect acetaldehyde deactivates your specific amine (Schiff base formation).

  • Conditions: Shake at 30°C. Do not overheat; higher T increases rate but lowers

    
     (Enantiomeric Ratio).
    
  • Monitoring: Stop exactly at 50% conversion.

  • Workup: Filter enzyme. Acidify filtrate (HCl) to extract unreacted amine (Enantiomer A) into water. The amide (Enantiomer B) stays in organic layer.

FAQ: Why not use Dynamic Kinetic Resolution (DKR)? DKR requires a racemization catalyst (e.g., Ruthenium) compatible with the enzyme. Cyclopropylamines are difficult to racemize under mild conditions without ring opening or decomposition. Stick to Kinetic Resolution (KR) unless you have specialized Shvo catalysts [3].

Module 3: Analytical Validation

Context: You need to prove the Enantiomeric Excess (ee) of your resolved product.

Troubleshooting Ticket #3: "Chiral HPLC peaks are overlapping."

Diagnosis: Cyclopropylamines lack strong UV chromophores and hydrogen-bonding handles required for many Chiral Stationary Phases (CSPs) like OD-H or AD-H.

The Fix: Derivatization Do not waste time screening 20 columns on the raw amine. Derivatize it to increase interaction capability.

  • Reagent: React amine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Mosher's Acid Chloride .

  • Mechanism: This converts enantiomers into diastereomers (thioureas or amides).

  • Column: Run on a standard C18 column (if diastereomers) or a Chiralpak IA/IB (if derivatized enantiomers). The separation factor (

    
    ) will increase significantly.
    

Quantitative Output: Calculating Success



ParameterTargetAction if Failed
Yield (Salt) 30-40% (theoretical max 50%)If <20%, cool slower. If >45%, recrystallize (likely impure).
ee (Final) >99.0%Recrystallize salt from EtOH/Water (9:1).
E-value (Enzyme) >100Lower Temp to 20°C; Switch solvent to Toluene.

References

  • U.S. Patent 4,016,204 . Method of synthesis of trans-2-phenylcyclopropylamine. (Resolution using Tartaric Acid).

  • BenchChem Technical Support . Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (Oiling out mechanisms).[5][6][7][8]

  • Gotor-Fernández, V., et al. (2011). Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B. Journal of Organic Chemistry. (Enzymatic protocols).

  • Paizs, C., et al. (2011). Lipase-catalyzed kinetic resolution of amines. (Solvent effects on CAL-B).

Sources

Troubleshooting

Technical Support Center: Chiral HPLC for Fluorinated Amines

Status: Online Agent: Senior Application Scientist Ticket ID: #FA-CHIRAL-OPT Subject: Comprehensive Guide to Column Selection & Method Development for Fluorinated Amines Introduction: The Fluorine-Amine Challenge Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: #FA-CHIRAL-OPT Subject: Comprehensive Guide to Column Selection & Method Development for Fluorinated Amines

Introduction: The Fluorine-Amine Challenge

Separating fluorinated amines presents a unique intersection of chromatographic challenges. While the amine functionality invites peak tailing due to silanol interactions, the fluorine atoms introduce high lipophilicity, altered pKa values, and unique solubility requirements.

This guide moves beyond generic "chiral screening" to address the specific physicochemical realities of fluorinated motifs (e.g., trifluoromethyl groups, fluorinated aromatic rings) attached to basic centers.

Part 1: Column Selection Logic (The "Why" and "How")
Q1: My fluorinated amine is poorly soluble in alcohols/alkanes. Which column class is mandatory?

Recommendation: You must prioritize Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, IG, IH or Phenomenex Lux i-Series).

  • The Causality: Fluorinated compounds often exhibit "teflon-like" solubility—repelling standard hydrocarbon solvents while requiring halogenated solvents (DCM, Chloroform) or ethers (THF, MTBE) for dissolution.

  • The Risk: Traditional "Coated" phases (like Chiralcel OD or Chiralpak AD) are physically coated onto silica. Injecting a sample dissolved in DCM or THF will strip the polymer off the silica, permanently destroying the column.

  • The Solution: Immobilized phases chemically bond the polymer to the silica, allowing you to use "forbidden" solvents as sample diluents or mobile phase modifiers to keep your fluorinated amine in solution [1].

Q2: Does the fluorine atom itself change the column preference?

Insight: Yes. Fluorine acts as a hydrogen-bond acceptor but is extremely electronegative.

  • Effect on Selectivity: Fluorinated groups (especially

    
    ) are bulky and electron-withdrawing. They often resolve better on Chlorinated Polysaccharide derivatives  (e.g., Chiralpak IC, IE, IF, IG) rather than the standard dimethyl-phenyl phases (IA/IB/OD/AD). The electron-deficient aromatic rings in chlorinated selectors (like amylose tris(3,5-dichlorophenylcarbamate)) engage in stronger 
    
    
    
    interactions with the electron-rich fluorinated aromatic rings of your analyte [2].
Q3: Primary vs. Secondary vs. Tertiary Fluorinated Amines—Does it matter?

Insight: Absolutely.

  • Primary/Secondary Amines: Can act as both hydrogen bond donors and acceptors. They interact strongly with the carbonyls and carbamates of the stationary phase.

  • Tertiary Amines: Only act as H-bond acceptors. They often require phases with higher H-bond donor acidity (like Chiralpak IC) to achieve retention.

Part 2: Decision Tree & Visualization

The following logic flow represents the standard operating procedure (SOP) for selecting a column for a new fluorinated amine entity.

ChiralSelection Start Start: Fluorinated Amine Sample Solubility Solubility Check: Soluble in MeOH/EtOH/Heptane? Start->Solubility Immobilized MANDATORY: Immobilized Phases (IA, IB, IC, IG, IH) Solubility->Immobilized No (Requires THF/DCM/MtBE) Coated Option: Coated Phases (AD, OD, AS, OJ) *Only if no aggressive solvents used* Solubility->Coated Yes Selector Selector Screening Strategy Immobilized->Selector Coated->Selector Chlorinated Priority 1: Chlorinated Selectors (IC, IG, IF, IE) *Best for electron-withdrawing F-groups* Selector->Chlorinated High F-content / Aromatic NonChlor Priority 2: Methyl Selectors (IA, IB) *General purpose* Selector->NonChlor Aliphatic / Low F-content MobilePhase Mobile Phase Selection Chlorinated->MobilePhase NonChlor->MobilePhase Additives Additive Rule: 0.1% DEA or TEA + 0.1% TFA (if amphoteric) MobilePhase->Additives

Figure 1: Decision matrix for selecting chiral stationary phases based on fluorinated amine solubility and chemical structure.

Part 3: Mobile Phase & Additive Optimization
Q4: Which additive is best for fluorinated amines?

Standard Protocol: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Mechanism: Silica supports, even end-capped ones, have residual acidic silanols. Basic amines will ion-exchange with these silanols, causing severe peak tailing. DEA/TEA floods the column, saturating these sites so your analyte can interact purely with the chiral selector [3].

  • Fluorine Nuance: Fluorine substitution (e.g.,

    
    -fluorination) significantly lowers the pKa of the amine (making it less basic). Consequently, you may need less additive (0.05%) than non-fluorinated analogs, but never omit it .
    
Q5: Can I use "Polar Organic Mode" (POM)?

Recommendation: Highly Recommended.

  • What is it? 100% Acetonitrile, 100% Methanol, or mixtures of the two (with additives).

  • Why for Fluorinated Amines? Fluorinated compounds often have poor solubility in Heptane/Hexane (Normal Phase). POM offers better solubility and often distinct selectivity compared to Normal Phase. Columns like Chiralpak IC and IG excel in this mode.

Part 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Residual silanol interactions.[1]1. Increase DEA/TEA to 0.2%.2. Switch to "Basified" column versions (e.g., Chiralpak AD-H, which is pre-treated).3. Lower temperature to 10-15°C to improve kinetics.
Fronting Peaks Solubility mismatch or Overloading.1. Fluorinated amines may precipitate in Heptane. Dilute sample in mobile phase, NOT pure DCM.2. Reduce injection volume.
Broad Peaks / No Separation Slow mass transfer.1. Switch from Normal Phase (Heptane) to Polar Organic Mode (100% MeOH/ACN).2. Fluorinated groups are bulky; steric fit might be slow. Increase column temp to 35-40°C (if resolution allows).
Retention Time Drift Volatile additive evaporation.DEA/TEA are volatile.[2] Pre-mix mobile phase fresh daily. Do not rely on pump mixing for small additive % in non-aqueous solvents.
Part 5: Validated Experimental Protocol

Objective: Screen a novel trifluoromethyl-substituted amine.

Phase 1: The "Golden Four" Immobilized Screen

  • Columns: Chiralpak IA, IB, IC, IG (3 or 5 µm).

  • Mobile Phase A (Normal Phase): n-Heptane / Ethanol / DEA (90:10:0.1).

  • Mobile Phase B (Polar Organic): Acetonitrile / Methanol / DEA (50:50:0.1).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol (or 10% DCM in Ethanol if insoluble).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (check

    
    , fluorinated rings often absorb <250 nm).
    

Phase 2: Optimization (If partial separation observed)

  • If retention is low (

    
    ):  Reduce alcohol content to 2-5%.
    
  • If resolution is partial (

    
    ):  Switch modifier (Ethanol 
    
    
    
    Isopropanol). Isopropanol is bulkier and often increases selectivity for polysaccharide phases.
  • Temperature: If peak is broad, increase T to 35°C. If separation is lost, decrease T to 15°C.

References
  • Daicel Chiral Technologies. (2021). Instruction Manual for Immobilized Polysaccharide CSPs. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Column Selection Guide: Strategies for Basic and Acidic Compounds. Retrieved from [Link]

  • Vertex AI Search. (2024). Separation of Fluorinated Amino Acids and Oligopeptides using HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Chromatography Memory Effects

Current Status: Operational Topic: Troubleshooting Additive Memory Effects in Polysaccharide Chiral Columns Ticket Priority: High (Impacts Data Reproducibility) The Phenomenon: "The Ghost in the Column" What is the Addit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Additive Memory Effects in Polysaccharide Chiral Columns Ticket Priority: High (Impacts Data Reproducibility)

The Phenomenon: "The Ghost in the Column"

What is the Additive Memory Effect?

In chiral chromatography (HPLC/SFC), additives like Diethylamine (DEA) , Triethylamine (TEA) , or Trifluoroacetic acid (TFA) are essential for improving peak shape and selectivity for basic or acidic racemates.

However, these additives do not merely pass through the column; they adsorb non-covalently onto the silica support or the chiral selector (amylose/cellulose carbamates). This adsorption alters the "chiral pocket" geometry. When you switch to a neutral mobile phase or a different additive, the column "remembers" the previous state, leading to drifting retention times, selectivity changes, or ghost peaks.

Diagnostic: Do I have this problem?

Check your symptoms against this table:

SymptomObservationProbable Cause
Hysteresis You run a method with DEA, then wash with neutral solvent. When you run a neutral method, peaks elute earlier/later than a fresh column.Residual DEA is masking silanol interactions.
Ghost Selectivity A separation that failed on a new column suddenly works on an old column.The "old" column has retained additives that created a necessary secondary interaction.[1]
Basline Drift Continuous background absorbance at low wavelengths (<220 nm).Slow desorption of TFA or amine from the stationary phase.
Silyl Ester Formation Drastic loss of retention for acidic compounds after using alcohols.TFA catalyzed the reaction of the alcohol mobile phase with surface silanols (rare but critical).

Immediate Mitigation: Regeneration Protocols

WARNING: You must identify your column technology before proceeding.

  • Coated Phases: Chiralpak® AD/AS, Chiralcel® OD/OJ (and "H" variants). DO NOT use "forbidden solvents" (THF, DMF, DCM, EtOAc).[1][2]

  • Immobilized Phases: Chiralpak® IA, IB, IC, ID, IG, IH.[1][3][4] Can withstand harsh solvents.

Workflow Visualization: The Decision Tree

ColumnWashing start START: Select Column Type type Is the Phase Coated or Immobilized? start->type coated COATED (AD, OD, OJ, AS) type->coated immobilized IMMOBILIZED (IA, IB, IC, ID...) type->immobilized wash_coated Standard Wash: 100% Ethanol or Isopropanol (0.5 mL/min for 3 hrs) coated->wash_coated deep_clean Deep Clean (DMF Wash) Resets the Polymer Matrix immobilized->deep_clean additive_check Is Additive Acidic or Basic? wash_coated->additive_check final_rinse FINAL RINSE: 100% Ethanol (Neutral) deep_clean->final_rinse basic_rem Basic (DEA/TEA) Removal: Flush with 0.5% Acetic Acid in Mobile Phase additive_check->basic_rem Basic Memory acid_rem Acidic (TFA) Removal: Flush with 0.5% TEA in Mobile Phase additive_check->acid_rem Acidic Memory basic_rem->final_rinse acid_rem->final_rinse

Caption: Logic flow for selecting the correct regeneration protocol based on column technology and additive type.

Protocol A: The "Safe" Wash (Coated Columns)

Use this for Chiralcel OD-H, Chiralpak AD-H, etc.

  • Solvent: 100% Ethanol (preferred) or Isopropanol.

  • Flow Rate: 0.5 mL/min (for 4.6mm ID columns).

  • Duration: 3 hours (approx. 60–90 mL).

  • Logic: Alcohols are strong enough to displace most additives via hydrogen bonding but will not dissolve the polymer coating.

  • Validation: Run a standard test mix (e.g., trans-stilbene oxide) to confirm retention times match the Quality Control (QC) sheet.

Protocol B: The "Reset" (Immobilized Columns ONLY)

Use this for Chiralpak IA, IB, IC, ID, IG. Note: This is the only way to truly "reset" the polymer conformation if it has been altered by additives.

  • Flush 1: 100% Ethanol @ 0.5 mL/min for 30 mins.

  • The Stripper: 100% N,N-Dimethylformamide (DMF) @ 0.3 mL/min for 3 hours.

    • Why? DMF swells the polymer matrix, releasing deeply trapped additives and relaxing the polymer chains to their native state.

  • Flush 2: 100% Ethanol @ 0.5 mL/min for 50 mins (to remove DMF).

  • Equilibration: Return to initial mobile phase for >1 hour.

Protocol C: The "Opposite pH" Strategy

Use when standard washing fails to remove sticky additives like TFA or DEA.

  • To Remove Acid (TFA): Flush column with mobile phase containing 0.5% TEA (Triethylamine) or 0.1% DEA . The base neutralizes the acid, forming a soluble salt that washes away. Follow immediately with a neutral wash (100% Ethanol).

  • To Remove Base (DEA): Flush with mobile phase containing 0.5% Acetic Acid . Follow immediately with a neutral wash.

Prevention & Strategy: The "Dedicated Column" Rule

The most effective way to deal with memory effects is to accept that complete removal is scientifically difficult . Adsorption sites on silica are heterogeneous; some have extremely high binding energy.

Strategic Recommendations
StrategyDescriptionCostReliability
Dedication Label columns: "OD-H (Basic)", "OD-H (Acidic)", "OD-H (Neutral)". Never cross-contaminate.High (3x Inventory)100%
Screening Use Immobilized columns (IA/IB/IC) for initial screening. They can be regenerated (Protocol B) effectively.MediumHigh
Salt Switching Use Ammonium Acetate or Ammonium Formate instead of TFA/DEA when possible. These are volatile and wash out easier than free acids/bases.LowMedium
Mechanism of Failure: Why Washing Sometimes Fails

AdsorptionMechanism silica Silica Surface (Silanols) additive Additive (DEA/TFA) silica->additive Strong H-Bonding (Hard to Wash) polymer Chiral Polymer (Amylose) polymer->additive Inclusion Complex (Trapped) wash Solvent Wash wash->additive Slow Diffusion

Caption: Additives bind to both the silica support (high energy) and the polymer matrix (steric trapping), making simple elution inefficient.

Frequently Asked Questions (FAQ)

Q: I used TFA on my Chiralpak AD-H, and now my neutral separation has lost resolution. Is the column dead? A: Not dead, but "conditioned." TFA is notoriously difficult to remove from coated phases because you cannot use strong solvents. Try Protocol C (Opposite pH) : Wash with 0.1% TEA in Ethanol/Hexane (10:90) for 2 hours, then wash with 100% Ethanol for 3 hours. If this fails, that column is now your dedicated "Acidic Method" column.

Q: Can I use Ammonium Acetate to remove memory effects? A: Yes. Flushing with 25 mM Ammonium Acetate in Methanol is an excellent way to remove ionic additives. The ammonium ions compete for the silanol sites, displacing the DEA/TFA. This is safer than using strong acids/bases.

Q: Why does Daicel recommend DMF for immobilized columns? A: Immobilized columns (IA, IB, etc.) are chemically bonded to the silica. However, the polymer chains can "coil" or "relax" depending on the solvent history. DMF induces a specific swelling state that "resets" the polymer chain orientation to the factory default, effectively erasing the "memory" of previous solvents [1].

Q: I switched from Reversed Phase (RP) to Normal Phase (NP) and the selectivity changed. A: This is a solvent hysteresis, not just an additive memory. You must flush with a miscible intermediate solvent (100% Ethanol or Isopropanol) for at least 10 column volumes. Going directly from water to hexane will cause phase collapse and precipitation of buffers inside the pores [2].

References

  • Daicel Chiral Technologies. (n.d.).[5][6][7] Regeneration Procedures for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Stringham, R. W., et al. (2004).[8] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498.[8][9] Retrieved from [Link]

  • Ye, Y. K., et al. (2002).[9] Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146.[9] Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[5][6][7] Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization during cyclopropylamine synthesis

Technical Support Center: Chiral Cyclopropylamine Synthesis Introduction: The Stereochemical Stakes Welcome to the technical support hub for cyclopropylamine synthesis. You are likely here because you are synthesizing a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Cyclopropylamine Synthesis

Introduction: The Stereochemical Stakes

Welcome to the technical support hub for cyclopropylamine synthesis. You are likely here because you are synthesizing a pharmacophore similar to Tranylcypromine , Ticagrelor , or Tasimelteon , and you are observing erosion of enantiomeric excess (ee%).

The Core Problem: Cyclopropanes possess significant ring strain (~27.5 kcal/mol). Substituents attached to the ring, particularly those


 to a carbonyl or amine, significantly increase the acidity of the 

-proton (

can drop to ~25-28). Consequently, standard activation methods involving heat or strong bases often trigger enolization or ketene formation , leading to irreversible racemization (or epimerization).

This guide prioritizes stereoretentive pathways and provides forensic troubleshooting to identify where your chiral center is being compromised.

Module 1: The Curtius Rearrangement (Primary Recommendation)

The Curtius rearrangement is the industry standard for converting chiral cyclopropanecarboxylic acids to amines.

  • Mechanism: Thermal decomposition of an acyl azide to an isocyanate, followed by hydrolysis.[1]

  • Stereochemistry: The migration of the cyclopropyl group to the nitrogen is concerted . Therefore, the rearrangement step itself proceeds with 100% retention of configuration .

  • Failure Point: Racemization occurs during the formation of the acyl azide precursor, not the rearrangement itself.

Protocol A: The "One-Pot" DPPA Method (Recommended)

Best for: Small to mid-scale, avoiding isolation of explosive azides.

Reagents:

  • Diphenylphosphoryl azide (DPPA)[2]

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH) (Solvent/Trap)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the chiral cyclopropanecarboxylic acid (1.0 equiv) in anhydrous

    
    -BuOH (or Toluene/
    
    
    
    -BuOH mixture).
  • Base Addition: Add

    
     (1.1 equiv) at ambient temperature.
    
  • Activation: Add DPPA (1.1 equiv) dropwise.

    • Critical Control: Do not heat yet. Allow the acyl azide to form at room temperature (1–2 h). DPPA activates the acid via a mixed anhydride mechanism that minimizes racemization risk compared to acid chlorides.

  • Rearrangement: Heat the reaction to 80–90 °C for 2–4 hours.

    • Observation: Evolution of

      
       gas indicates rearrangement to the isocyanate, which is immediately trapped by 
      
      
      
      -BuOH to form the Boc-protected amine .
  • Workup: Standard aqueous wash. The Boc group prevents the amine from participating in side reactions.

Protocol B: The Ghosez Reagent Method (For Acid-Sensitive Substrates)

Best for: Substrates that fail with DPPA or require acid chloride formation without HCl generation.

If you must go through an acid chloride intermediate, DO NOT use Thionyl Chloride (


) .[3] The generation of HCl and heat promotes enolization.

The Fix: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • React acid with Ghosez's reagent (1.0 equiv) in DCM at 0 °C.

  • Mechanism: Forms the acid chloride under neutral conditions with a neutral amide byproduct.

  • Treat the resulting acid chloride with

    
     to form the acyl azide, then heat.
    

Technical Insight: Using


 creates an acidic environment that protonates the carbonyl oxygen, lowering the activation energy for enolization. Ghosez's reagent maintains a neutral pH, preserving the 

-chiral center.

Module 2: Troubleshooting The Hofmann Rearrangement

Status: Legacy Route. High Risk.

The Hofmann rearrangement (Amide


 Amine) uses Bromine (

) and strong base (

).[4][5][6]

The Racemization Trap: The reaction proceeds via an N-bromoamide intermediate. The base required to deprotonate the amide nitrogen can also deprotonate the cyclopropyl


-proton.
  • Symptom: You recover the amine, but it is racemic.

  • Cause: The deprotonation/reprotonation of the cyclopropyl ring is faster than the rearrangement migration.

Corrective Action: If you must use the Hofmann route (e.g., cost of goods), switch to Oxidative Rearrangement using hypervalent iodine reagents which operate under milder conditions:

  • Reagent: PIDA (Phenyliodine(III) diacetate) or PIFA.

  • Conditions: PIDA (1.1 equiv) in MeOH/KOH (controlled equivalents).

  • Benefit: Faster migration kinetics at lower temperatures reduce the window for

    
    -deprotonation.
    

Module 3: Analytical Forensics

How do you determine where the racemization occurred?

ObservationLikely Root CauseVerification Experiment
Low Yield + Low ee% Thermal degradation of the acyl azide or Ketene pathway .Check IR for ketene peak (~2100 cm⁻¹) during activation. Switch to Mixed Anhydride method.
High Yield + Low ee% Enolization during activation step.Isolate the intermediate acyl azide (carefully!) and check its optical rotation. If azide is racemic, the activation reagent is too harsh.
Product is Diastereomer Epimerization of a distal center.[7]If the molecule has two chiral centers, check NMR coupling constants (

-values). Cis-cyclopropanes often isomerize to the thermodynamically stable trans form under heat.

Visualizing the Pathway & Risks

The following diagram illustrates the "Danger Zones" in the Curtius pathway where stereochemical integrity is most often lost.

CurtiusRacemization Acid Chiral Cyclopropane Acid (Start) Act Activation Step (Danger Zone 1) Acid->Act Reagent Choice Azide Acyl Azide Intermediate Act->Azide DPPA or Ghosez Rgt Rac1 RISK: Ketene/Enolization (Avoid SOCl2) Act->Rac1 Heat/Acid Iso Isocyanate (Config. Stable) Azide->Iso Heat (-N2) Concerted Migration (RETENTION) Amine Chiral Amine (Target) Iso->Amine Trapping (tBuOH/H2O) Rac2 RISK: Hydrolysis (Avoid Strong Base) Iso->Rac2 Strong Base

Caption: Critical control points in the Curtius Rearrangement. Green nodes indicate stable intermediates; Red nodes indicate high-risk steps for racemization.

FAQ: Troubleshooting Specific Scenarios

Q: I am using Ethyl Chloroformate (Mixed Anhydride method) and still seeing 10-15% racemization. Why? A: You are likely using too much base or allowing the mixed anhydride to stand too long.

  • Fix: The formation of the mixed anhydride should be done at -10 °C to 0 °C . Add the sodium azide (

    
    ) immediately after anhydride formation. Prolonged exposure of the activated acid to Triethylamine (
    
    
    
    ) at room temperature promotes deprotonation of the
    
    
    -cyclopropyl proton.

Q: Can I use the Schmidt Reaction (Acid +


) to skip the activation step? 
A: Not recommended for chiral substrates.  The Schmidt reaction utilizes concentrated Sulfuric Acid (

). These strongly acidic conditions almost invariably cause racemization or ring-opening of cyclopropanes due to the protonation of the ring itself (edge-protonation).

Q: My cyclopropylamine is volatile. How do I isolate it without losing yield? A: Do not isolate the free amine.

  • Strategy: Perform the Curtius rearrangement in the presence of Benzyl Alcohol (

    
    ) or 
    
    
    
    -BuOH to trap the isocyanate as the Cbz- or Boc-carbamate. These are solids or high-boiling oils that can be purified by chromatography. Deprotect (e.g.,
    
    
    for Boc) only when needed for the next step.

References

  • Mechanistic Insights on Curtius Rearrangement

    • Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[8]

    • Source: Journal of Organic Chemistry / PMC
    • URL:[Link]

  • Ghosez's Reagent for Neutral Activation

    • Title: Amino acid chlorides: A journey from instability and racemiz
    • Source: CORE / Tetrahedron
    • URL:[Link]

  • DPPA Method Protocols

    • Title: The Curtius Rearrangement: Applic
    • Source: NIH / ChemMedChem
    • URL:[Link]

  • Hofmann Rearrangement Risks

    • Title: Hofmann Rearrangement - Mechanism and Variations.[6]

    • Source: Wikipedia (General Reference for Base Mechanism)
    • URL:[Link][4]

Sources

Optimization

Technical Support Center: (R)-cyclopropyl(2-fluorophenyl)methanamine

A Guide to Experimental Stability and Troubleshooting for Researchers Welcome to the technical support resource for (R)-cyclopropyl(2-fluorophenyl)methanamine. As a molecule combining a strained cyclopropyl ring, a react...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Experimental Stability and Troubleshooting for Researchers

Welcome to the technical support resource for (R)-cyclopropyl(2-fluorophenyl)methanamine. As a molecule combining a strained cyclopropyl ring, a reactive primary benzylic amine, and an electron-withdrawing fluorophenyl group, its stability can be a critical factor in experimental success. This guide, structured by Senior Application Scientists, provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve stability-related challenges.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses common questions regarding the fundamental handling and storage of (R)-cyclopropyl(2-fluorophenyl)methanamine to prevent degradation before your experiments begin.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum shelf-life, the compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental stressors. The primary amine and benzylic position are susceptible to degradation.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)[1]Reduces the rate of potential thermal degradation and autoxidation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine, particularly at the benzylic position, is susceptible to oxidation.[2][3] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber or Opaque VialFluorinated aromatic compounds can be susceptible to photolytic degradation.[4][5] Protection from light is a critical preventative measure.
Container Tightly-sealed, non-reactive containerThe parent compound, cyclopropylamine, is noted to be hygroscopic and incompatible with carbon dioxide. A tight seal prevents moisture and CO₂ ingress.

Q2: What common reagents and materials are incompatible with (R)-cyclopropyl(2-fluorophenyl)methanamine?

A2: Due to its primary amine functionality, the compound is chemically incompatible with several classes of reagents. Contact with these should be strictly avoided.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and nitric acid will readily oxidize the amine and the activated benzylic position.[1][2]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: The basic amine group will react exothermically with these reagents.

  • Carbon Dioxide (CO₂): Amines can react with CO₂ from the air to form carbamates, leading to impurity formation over time.

  • Aldehydes and Ketones: The primary amine can react to form imines, which may be an intended reaction but represents a stability issue if uncontrolled.

Q3: My analytical standard is showing a gradual loss of purity over time, even when stored as a solid. What could be the cause?

A3: This is likely due to subtle, long-term exposure to air and moisture. The parent molecule, cyclopropylamine, is known to be hygroscopic. Gradual moisture absorption can facilitate degradation pathways, even in solid form.[6] Furthermore, insufficient protection from atmospheric oxygen can lead to slow oxidation at the benzylic position.[3] Ensure the container is sealed with a high-quality cap and consider storing it inside a desiccator within the freezer for added protection.

Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I'm observing rapid degradation of the compound in my aqueous buffer solution. What is the likely cause and how can I fix it?

A4: Rapid degradation in aqueous media is typically linked to pH and oxidative stress.

  • Probable Cause 1: pH-Dependent Hydrolysis. While the C-N bond is generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis or other pH-catalyzed degradation pathways.[6][7] The stability of amines is often pH-dependent.[4][8]

  • Probable Cause 2: Oxidative Degradation. Standard aqueous buffers are saturated with dissolved oxygen. The benzylic amine is a prime target for oxidation, which can be accelerated by trace metal ions in the buffer.[2][9]

Solutions:

  • Optimize pH: If your experiment allows, work in a neutral pH range (6.5-7.5). Perform a preliminary pH stability screen to identify the optimal range for your specific application.

  • De-gas Buffers: Before adding the compound, thoroughly de-gas all aqueous solutions by sparging with argon or nitrogen for 15-30 minutes or by using freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time the compound spends in an oxygen-rich aqueous environment.

  • Consider Antioxidants: If compatible with your downstream analysis, adding a small amount of an antioxidant like ascorbic acid or using a buffer containing EDTA to chelate metal ions can inhibit oxidative degradation.

Q5: During a reaction work-up, my compound, which is dissolved in an organic solvent, turned a pale yellow color after brief exposure to ambient light. Is this a concern?

A5: Yes, this is a strong indicator of photolytic degradation.

  • Probable Cause: Photodegradation. Aromatic compounds, especially those containing halogens like fluorine, can be photolabile.[4][10] The energy from UV and even visible light can be sufficient to initiate degradation reactions, often forming colored byproducts. The ICH guidelines mandate photostability testing for a reason.[5]

Solutions:

  • Protect from Light: Immediately shield the solution from light. Use amber glassware or wrap flasks and vials in aluminum foil.

  • Use Filtered Light: If visibility is required, perform manipulations in a fume hood with the sash down and under yellow or red light, which lacks the higher energy wavelengths that cause photoreactions.

  • Re-analyze Purity: Before proceeding, re-analyze the purity of the material by HPLC or LC-MS to quantify the extent of degradation and identify any significant photodegradants.

Q6: My in vitro metabolism assay using liver microsomes shows unexpectedly high clearance and the formation of multiple metabolites. Why is this compound so metabolically labile?

A6: The structure contains two key motifs known for metabolic instability: a primary amine and a cyclopropylamine group.

  • Probable Cause 1: Cytochrome P450 (CYP) Mediated Oxidation. The primary amine can be oxidized by CYPs.[2] More importantly, cyclopropylamines are known mechanism-based inhibitors of CYP enzymes. This process involves oxidation at the nitrogen, followed by scission (opening) of the strained cyclopropane ring, which creates highly reactive intermediates that can covalently bind to the enzyme or form various metabolites.[11]

  • Probable Cause 2: Flavin-containing Monooxygenase (FMO) Metabolism. FMOs are another class of enzymes that can metabolize amines.

Solutions:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites. Look for mass shifts corresponding to hydroxylation, N-oxidation, and, crucially, ring-opening products (e.g., addition of water or glutathione adducts after ring scission).[11]

  • Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to determine which specific CYP isozymes (e.g., CYP3A4, CYP1A2) are responsible for the metabolism. This can provide insight into potential drug-drug interactions.

  • Structural Modification (for Drug Development): If metabolic instability is a roadblock, medicinal chemists often modify the structure to block metabolic "hotspots." This could involve adding substituents to the cyclopropyl ring or altering the amine.[11][12]

Part 3: Key Degradation Pathways

Understanding the likely chemical transformations is key to interpreting unexpected results. (R)-cyclopropyl(2-fluorophenyl)methanamine is primarily susceptible to oxidative, photolytic, and pH-mediated degradation.

G Parent (R)-cyclopropyl(2-fluorophenyl)methanamine Oxidation Oxidative Stress (O₂, Metal Ions, Peroxides) Parent->Oxidation [O] Photolysis Photolytic Stress (UV/Visible Light) Parent->Photolysis pH_Stress pH Stress (Strong Acid/Base) Parent->pH_Stress Imine Imine Intermediate Oxidation->Imine Benzylic Oxidation RingOpened Ring-Opened Products (Reactive Intermediates) Oxidation->RingOpened CYP450-mediated Ring Scission PhotoProducts Photodegradants (e.g., C-F bond cleavage, polymers) Photolysis->PhotoProducts Energy Absorption HydrolysisProducts Hydrolysis Products pH_Stress->HydrolysisProducts H⁺/OH⁻ Catalysis Aldehyde 2-Fluoro-benzaldehyde + Cyclopropylamine Imine->Aldehyde Hydrolysis

Caption: Potential degradation pathways for (R)-cyclopropyl(2-fluorophenyl)methanamine.

Part 4: Protocols for Stability Assessment (Forced Degradation)

To formally assess stability and develop stability-indicating analytical methods, forced degradation (stress testing) studies are essential.[1][2][7] These protocols provide a self-validating system to understand the molecule's vulnerabilities.

Workflow for a Forced Degradation Study

G Start Prepare Stock Solution of Compound in Acetonitrile Control Control Sample (Stock diluted in mobile phase, no stress, t=0) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Apply Stress Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Apply Stress Thermal Thermal (60°C, Solid & Solution) Start->Thermal Apply Stress Photo Photolytic (ICH Option 2 Light Chamber) Start->Photo Apply Stress Analyze Analyze by HPLC-UV/MS Control->Analyze Sample Sample at Time Points (e.g., 2, 8, 24, 48h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Sample (if applicable) Sample->Neutralize Neutralize->Analyze Report Report % Degradation & Identify Major Degradants Analyze->Report

Caption: Decision workflow for conducting a forced degradation study.

Protocol 1: Acid/Base Hydrolysis Study

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • For acid hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

  • For base hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a separate sealed vial.

  • Prepare a control by adding 1 mL of stock to 9 mL of purified water.

  • Place all vials in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Immediately neutralize the acidic/basic aliquots with an equimolar amount of base/acid before analysis.

  • Analyze all samples by a suitable HPLC method to determine the percentage of degradation.

Protocol 2: Oxidative Degradation Study

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂) in a vial.

  • Protect the vial from light (as H₂O₂ can be light-sensitive) and keep it at room temperature.

  • Prepare a control by adding 1 mL of stock to 9 mL of purified water.

  • Withdraw aliquots at specified time points.

  • Analyze all samples by HPLC. The reaction does not typically require quenching before injection.

Protocol 3: Photostability Study (as per ICH Q1B Guidelines[5])

  • Place a sample of the solid compound and a solution (e.g., in acetonitrile/water) in chemically inert, transparent containers.

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed samples and the dark control by HPLC. The difference in purity indicates the extent of photodegradation.

By following these guidelines, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with (R)-cyclopropyl(2-fluorophenyl)methanamine.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. ResearchGate. [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. [Link]

  • Why are primary amines less basic than secondary and tertiary amine? Quora. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. American Chemical Society. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19 F‐NMR and Mass Spectrometry Approach | Request PDF. ResearchGate. [Link]

  • Structure-property relation of amines over the pH range 5.6-7. ResearchGate. [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • (5-Cyclopropyl-2-fluorophenyl)methanamine. MySkinRecipes. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]

  • Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Structure identification and analysis of the suspected chemical precursor of 2‐fluorodeschloroketamine and its decomposition products | Request PDF. ResearchGate. [Link]

  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. University of Alabama at Birmingham. [Link]

Sources

Troubleshooting

Technical Support Center: Fluorinated Amine Stability

Current Status: Operational Subject: Degradation Pathways & Stabilization of Fluorinated Amines Assigned Specialist: Senior Application Scientist Triage: Diagnostic Dashboard Use this table to identify your specific inst...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Degradation Pathways & Stabilization of Fluorinated Amines Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Dashboard

Use this table to identify your specific instability issue based on observed symptoms.

Symptom ObservedSuspected Compound ClassProbable Root CauseImmediate Action
Spontaneous decomposition upon isolation; NMR shows aldehyde/ketone signals.

-Fluoroamines (Aliphatic)
Spontaneous HF Elimination leading to iminium hydrolysis.Do not isolate. Use in situ as a salt or protect immediately.
Yield loss during basic workup ; formation of vinyl/enamine byproducts.

-Fluoroamines
Base-Catalyzed Elimination (E1cB) of HF.Switch to non-nucleophilic bases; maintain pH < 9; keep temperature low.
LC-MS shows [M-20] or [M+16] peaks in biological matrix.Fluorinated Piperidines/PyrrolidinesOxidative Deamination or N-Oxidation (Metabolic).Check metabolic soft spots; consider deuterium substitution or steric blocking.
Darkening of solid upon light exposure; loss of fluorine signal.Fluoroanilines (Aromatic)Photolytic Defluorination / Radical Oxidation.Store in amber vials under Argon; exclude UV < 400nm.
Troubleshooting Guide: Detailed Analysis
Issue A: "My compound degrades the moment I try to isolate it."

Diagnosis: Instability of


-Fluoroamines.
Technical Insight: 
Aliphatic 

-fluoroamines are inherently unstable. The high electronegativity of fluorine on the

-carbon creates a significant driving force for the lone pair on the nitrogen to expel the fluoride ion (a good leaving group in this context). This generates a highly reactive iminium ion, which rapidly hydrolyzes upon exposure to ambient moisture.

The Mechanism (Causality):

  • Lone Pair Assistance: Nitrogen lone pair donates into the C-F

    
     orbital.
    
  • HF Elimination: Fluoride is expelled, forming an iminium ion (

    
    ).
    
  • Hydrolysis: Water attacks the iminium, collapsing it into a carbonyl (aldehyde/ketone) and free amine.

Visualization of Pathway:

AlphaFluoroDecomp Start α-Fluoroamine (R-CH(F)-NH-R') TS Transition State (nN -> σ*C-F) Start->TS - F⁻ (Spontaneous) Iminium Iminium Ion [R-CH=NH-R']+ TS->Iminium Product Aldehyde/Ketone (R-CHO) + Amine salt Iminium->Product Hydrolysis Water + H2O

Figure 1: Spontaneous decomposition of


-fluoroamines via iminium formation.[1]

Corrective Protocol:

  • Salt Formation: Immediately treat the reaction mixture with HCl or TFA to protonate the amine. The ammonium salt (

    
    ) lacks the lone pair required to drive fluoride expulsion, rendering the compound stable.
    
  • Electron Withdrawal: If synthesis allows, place a strong electron-withdrawing group (EWG) on the nitrogen (e.g., Amide, Sulfonamide) to decrease lone pair availability.

Issue B: "I'm losing fluorine during my basic extraction."

Diagnosis: Base-Induced


-Elimination.
Technical Insight: 


-fluoroamines contain a proton on the

-carbon that is acidified by the adjacent fluorine (inductive effect). Under basic conditions, this proton is removed, leading to the elimination of fluoride (E1cB or E2 mechanism) and the formation of an enamine or vinyl compound.

The Mechanism (Causality):

  • Acidity: The

    
    -proton is acidic (
    
    
    
    lowered by F).
  • Base Attack: Hydroxide or alkoxide bases remove the

    
    -H.
    
  • Collapse: The resulting carbanion (or concerted transition state) expels fluoride to form a double bond.

Visualization of Pathway:

BetaElimination Substrate β-Fluoroamine (F-C-C-NH-R) Carbanion Carbanion Intermediate (Stabilized by F) Substrate->Carbanion Deprotonation Base Base (OH⁻/OR⁻) Base->Substrate Product Enamine / Vinyl Fluoride (C=C-NH-R) Carbanion->Product - F⁻ (Elimination)

Figure 2: Base-catalyzed HF elimination in


-fluoroamines.

Corrective Protocol:

  • pH Control: Avoid aqueous workups with pH > 9. Use buffered washes (phosphate buffer pH 7-8).

  • Base Selection: Use bulky, non-nucleophilic bases (e.g., DIPEA) if a base is strictly necessary, though even these can trigger elimination at high temperatures.

  • Temperature: Perform all basic manipulations at 0°C or lower.

Issue C: "My drug candidate is failing metabolic stability tests."

Diagnosis: Oxidative Deamination (Metabolic). Technical Insight: Fluorine is often added to block metabolism, but if placed incorrectly, it fails to prevent N-dealkylation. Cytochrome P450 enzymes hydroxilate the carbon


 to the nitrogen. If this carbon is not fluorinated, the resulting carbinolamine collapses, cleaving the C-N bond.

The Mechanism (Causality):

  • P450 Hydroxylation: CYP450 inserts oxygen at the

    
    -C-H bond.
    
  • Carbinolamine Instability: The resulting intermediate (

    
    ) is unstable.
    
  • Cleavage: Spontaneous collapse releases the amine and an aldehyde.

Visualization of Pathway:

MetabolicPathway Drug Fluorinated Amine Drug (R-CH2-NH-R') Intermediate Carbinolamine (R-CH(OH)-NH-R') Drug->Intermediate α-Hydroxylation P450 CYP450 / NADPH P450->Drug Breakdown Cleavage Products Intermediate->Breakdown Spontaneous Collapse Aldehyde Aldehyde (R-CHO) Breakdown->Aldehyde Amine Amine (H2N-R') Breakdown->Amine

Figure 3: Oxidative deamination pathway mediated by P450 enzymes.

Corrective Protocol:

  • Deuteration: Replace

    
    -hydrogens with Deuterium (Kinetic Isotope Effect) to slow down the initial hydroxylation step.
    
  • Steric Blocking: Introduce a gem-dimethyl group or a cyclopropyl ring adjacent to the nitrogen to sterically hinder P450 access.

  • Fluorine Placement: Ensure fluorine is placed at the most metabolically labile site (the "soft spot") identified by metabolite ID studies.

Experimental Protocols
Protocol A: Stress Testing for Fluorinated Amines

Objective: Determine the dominant degradation pathway (Hydrolysis vs. Oxidation).

Reagents:

  • Acid Stress: 0.1 N HCl

  • Base Stress: 0.1 N NaOH (Caution: Watch for rapid HF elimination)

  • Oxidative Stress: 3%

    
    
    

Procedure:

  • Preparation: Dissolve compound (1 mg/mL) in MeCN/Water (1:1).

  • Dosing: Aliquot into 3 vials. Add respective stress agents (1:1 v/v).

  • Incubation: Incubate at 40°C for 24 hours.

  • Analysis (Critical):

    • LC-MS: Look for M-20 (HF loss) and M+16 (Oxidation).

    • 19F NMR: This is the gold standard .

      • Disappearance of signal: Indicates complete defluorination.

      • New singlet at -120 ppm: Indicates free fluoride ion (

        
        ) release.
        
      • Shift change: Indicates modification of the carbon skeleton (e.g., N-oxide formation).

Protocol B: Handling Alpha-Fluoroamines

Objective: Isolate a stable precursor.

  • Synthesis: Perform fluorination (e.g., using DAST or Deoxo-Fluor) in anhydrous DCM at -78°C.

  • Quench: Do NOT use aqueous bicarbonate. Quench with anhydrous HCl in ether or dioxane.

  • Isolation: Filter the resulting ammonium salt precipitate under Argon.

  • Storage: Store the salt at -20°C in a desiccator. The salt is generally stable for months; the free base degrades in minutes.

References
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470.

  • Champagne, P. A., et al. (2015). Photochemistry of Fluorinated Compounds. Chemical Reviews, 115(16), 9073–9174.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

Sources

Optimization

Simmons-Smith Cyclopropanation: Optimization &amp; Technical Support Center

Status: Operational Operator: Senior Application Scientist Topic: Reaction Optimization, Troubleshooting, and Mechanistic Control Mission Statement Welcome to the technical support hub for Simmons-Smith (SS) cyclopropana...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Reaction Optimization, Troubleshooting, and Mechanistic Control

Mission Statement

Welcome to the technical support hub for Simmons-Smith (SS) cyclopropanation. This guide moves beyond textbook definitions to address the practical realities of the bench. Whether you are struggling with initiation failures, poor diastereoselectivity, or the notorious zinc emulsion workup, this module provides the causality-driven solutions required for pharmaceutical-grade synthesis.

Module 1: Reagent Architecture & Selection

The success of a Simmons-Smith reaction is determined before the flask is even heated. The choice between the traditional Zinc-Copper couple and the Furukawa modification is not just a matter of preference—it is a matter of substrate compatibility and reactivity profiles.

Comparative Analysis: Reagent Systems
FeatureTraditional Method (Simmons-Smith) Furukawa Modification (Modern Standard)
Reagents

+ Zn(Cu) couple

+

(Diethylzinc)
Active Species

(Heterogeneous slurry)

/

(Homogeneous)
Reactivity Moderate; highly dependent on Zn surface activation.High; homogeneous nature eliminates surface area variables.
Substrate Scope Best for simple, electron-rich alkenes.Essential for sterically hindered or electron-deficient alkenes.
Safety Profile Moderate (Zn dust flammability).High Risk (

is pyrophoric).
Reproducibility Variable (Batch-to-batch Zn variation).High (Reagents are titratable).
Technical Insight: The Activation Protocol (Zn-Cu)

If you must use the traditional couple (often for cost or safety reasons), the "induction period" is the most common failure point. The zinc surface is passivated by ZnO. You must strip this layer to allow oxidative addition of


.

Standard Operating Procedure (SOP) for Zn-Cu Activation:

  • Acid Wash: Wash Zn dust with 3% HCl (< 1 min) to strip oxides. Decant rapidly.

  • Water/Organic Wash: Wash successively with water, EtOH, and

    
     to remove acid and dry the surface.
    
  • Couple Formation: Treat with anhydrous

    
     (aq) or heat with CuCl in ether.
    
  • Iodine Boost: Add a crystal of

    
     or a drop of 
    
    
    
    to the final suspension to jump-start the radical initiation of the C-I bond cleavage.
Module 2: Reaction Optimization & Kinetics
The Solvent Effect: Coordination vs. Reactivity

The solvent is not inert in SS reactions; it is a ligand.

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): The Gold Standard. Non-coordinating. They allow the Zn-carbenoid to be highly electrophilic.[1] DCE allows for higher reflux temperatures (

    
    C), often necessary for difficult substrates.
    
  • Diethyl Ether (

    
    ) / THF:  These coordinate to the Zinc center. While this stabilizes the reagent (making it safer), it retards reactivity  by competing with the alkene for the metal center. Use these only if the reaction is too vigorous or selectivity is poor.
    
Stereocontrol: The "Butterfly" Transition State

The reaction is stereospecific (retention of alkene geometry). However, diastereoselectivity is driven by the "Neighboring Group Effect."

  • Mechanism: Proximal basic groups (OH, OR, NRR') coordinate to the Zinc reagent, delivering the methylene group to the syn face.

  • Optimization: If you need syn-cyclopropanation relative to an allylic alcohol, use a non-coordinating solvent (DCM) to maximize the Zinc-Oxygen interaction.

SimmonsSmithMechanism cluster_0 Stereocontrol Factor Reagents Reagents (Alkene + EtZnCH2I) Coordination Pre-Complexation (Zn coordinates to Directing Group) Reagents->Coordination Fast Equilibrium TS Butterfly Transition State (Concerted [2+1]) Coordination->TS Rate Determining Step Product Cyclopropane Product (Stereoretention) TS->Product ZnI2 Elimination

Figure 1: Mechanistic pathway highlighting the critical pre-complexation step that dictates diastereoselectivity in directed cyclopropanations.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction initiates (exotherm observed) but stalls at 50% conversion. Adding more reagent doesn't help. Why?

  • Diagnosis: Zinc Salt Precipitation. As the reaction proceeds,

    
     forms.[2] In non-polar solvents, this can precipitate and encapsulate the remaining active zinc surface or coat the unreacted alkene.
    
  • Solution:

    • Switch to DCE and increase temperature to reflux to maintain solubility.

    • Use the Furukawa modification (

      
      ), which tends to remain more homogeneous.
      
    • Add DME (Dimethoxyethane): A small amount (1 equiv) can solubilize Zn salts without killing reactivity as much as THF.

Q2: I see "white smoke" when adding


, and the reaction yield is near zero. 
  • Diagnosis: Oxygen contamination.

    
     is pyrophoric and reacts instantly with 
    
    
    
    to form inactive Zinc alkoxides/peroxides (the white smoke).
  • Solution:

    • Ensure all glassware is flame-dried under vacuum.

    • Use a positive pressure of Argon/Nitrogen.

    • Tip: Add the

      
       to the alkene solution first, then add 
      
      
      
      dropwise. This prevents the accumulation of unstable carbenoid in the absence of substrate.

Q3: The Workup Nightmare: I have a thick, white emulsion that won't separate.

  • Diagnosis: Amphoteric Zinc hydroxides. Standard water/bicarb washes create a gelatinous mess of

    
    .
    
  • Solution: The "Rochelle's Salt" Protocol.

    • Quench the reaction slowly with saturated aqueous Ammonium Chloride (

      
      ) .
      
    • If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. The tartrate chelates Zinc, solubilizing it into the aqueous layer and leaving a clear organic phase.

Q4: My allylic alcohol substrate is decomposing.

  • Diagnosis: The Simmons-Smith reagent is a Lewis Acid. It can trigger ionization of allylic alcohols (leading to substitution or elimination) or open acid-sensitive rings (acetals).

  • Solution: Add a mild Lewis base like pyridine or DME (1 equiv relative to Zn) to attenuate the Lewis acidity without destroying the carbenoid character.

Module 4: Safety & Waste Management

Critical Hazard: Diethylzinc (


) 
  • Risk: Pyrophoric. Ignites on contact with air. Reacts violently with water.

  • Handling: Always use long-needle syringe techniques or cannula transfer. Never pour.

  • Disposal: Dilute the waste stream with heptane/toluene under inert gas. Quench very slowly with isopropanol, followed by methanol, and finally water.

Critical Hazard: Diiodomethane (


) [2]
  • Risk: Highly toxic, potential carcinogen. Light sensitive (decomposes to

    
    , turning the liquid red/brown).
    
  • Stability Check: If your

    
     is dark red, wash it with aqueous 
    
    
    
    (thiosulfate) until clear, dry over
    
    
    , and distill over Copper wire before use. Degraded reagent yields poor results.

SafetyWorkflow Start Reaction Complete Quench Quench: Sat. NH4Cl (Dropwise, Cold) Start->Quench Emulsion Emulsion Formed? Quench->Emulsion Rochelle Add Rochelle's Salt Stir 30 mins Emulsion->Rochelle Yes Separate Phase Separation Emulsion->Separate No Rochelle->Separate Waste Aqueous Waste (Heavy Metals - Zn) Separate->Waste

Figure 2: Optimized workup workflow to prevent emulsion formation and ensure safe disposal of zinc residues.

References
  • Simmons, H. E., & Smith, R. D. (1959).[3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[3] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][4][5] Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][6][7][8][9][10][11][12][13] Organic Reactions.[1][3][8][9][10][14] Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[7] Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

  • Deng, X., Mani, N. S. (2006). Reaction of Simmons-Smith Reagent with Epoxides: Methanolysis of the Intermediate Iodomethylzinc Alkoxides. Journal of Organic Chemistry. (Highlighting Lewis Acid side reactions). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)- vs. (S)-Cyclopropyl(2-fluorophenyl)methanamine in Drug Discovery

The following guide provides an in-depth comparative analysis of (R)- and (S)-cyclopropyl(2-fluorophenyl)methanamine, focusing on their critical role as chiral building blocks in the development of Tyrosine Threonine Kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of (R)- and (S)-cyclopropyl(2-fluorophenyl)methanamine, focusing on their critical role as chiral building blocks in the development of Tyrosine Threonine Kinase (TTK/Mps1) inhibitors.

Executive Summary

Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral amine intermediate used primarily in the synthesis of small-molecule kinase inhibitors, specifically targeting TTK (Mps1) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC) in cancer cell proliferation.

The pharmacological value of this scaffold is stereospecific .

  • The (S)-Enantiomer (CAS 844470-82-2): The eutomer (active scaffold). It is the requisite starting material for the synthesis of potent indazole-based TTK inhibitors (e.g., Compound 32g-S) which exhibit nanomolar potency.

  • The (R)-Enantiomer (CAS 1213846-75-3): The distomer (inactive/less active scaffold). Analogs derived from this enantiomer typically display significantly reduced binding affinity (often >100-fold lower) and are primarily used as negative controls in Structure-Activity Relationship (SAR) studies.

This guide details the chemical differentiation, comparative derived activity, and experimental protocols for utilizing these enantiomers.

Chemical Profile & Stereochemistry

The presence of the cyclopropyl group adjacent to the chiral center and the 2-fluorophenyl ring creates a rigid, lipophilic motif that occupies a specific hydrophobic pocket within the kinase ATP-binding site.

Feature(S)-Enantiomer(R)-Enantiomer
Systematic Name (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine(R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine
CAS Number (HCl) 844470-82-2 1213846-75-3
Role Eutomer (Active Scaffold)Distomer (Control Scaffold)
Configuration Left-handed (Sinister)Right-handed (Rectus)
Key Application Synthesis of TTK/Mps1 InhibitorsSAR Negative Control; Chiral Resolution Standards
Molecular Weight 165.21 g/mol (Free base)165.21 g/mol (Free base)
Appearance White to off-white solid (HCl salt)White to off-white solid (HCl salt)

Comparative Activity: Derived Kinase Inhibitors

The primary application of these amines is in the acylation of the nitrogen to form the "hinge-binding" or "back-pocket" motif of kinase inhibitors. The data below reflects the activity of Indazole-5-carboxamide derivatives synthesized from these respective enantiomers.

Biological Potency (TTK Inhibition)

In the discovery of orally bioavailable TTK inhibitors, the stereochemistry of the alpha-branched amine is a determinant of potency.

  • (S)-Derived Inhibitors (e.g., Compound 32g-S):

    • Mechanism: The (S)-configuration orients the cyclopropyl group towards a hydrophobic sub-pocket (often the ribose-binding pocket or a specific hydrophobic gatekeeper region), allowing the amide NH to form critical hydrogen bonds with the kinase hinge region.

    • Activity: Typically exhibits IC₅₀ < 10 nM against TTK.

    • Selectivity: High selectivity over other kinases due to the specific shape complementarity of the 2-fluorophenyl-cyclopropyl motif.

  • (R)-Derived Inhibitors:

    • Mechanism: The (R)-configuration forces the bulky cyclopropyl or phenyl group into a steric clash with the kinase backbone or solvent front, destabilizing the binding pose.

    • Activity: Typically exhibits IC₅₀ > 1000 nM (inactive or weakly active).

    • Utility: Used to confirm that binding is specific and not due to non-specific hydrophobic aggregation.

Pharmacological Pathway

The inhibition of TTK by the (S)-derived compounds leads to the disruption of the Spindle Assembly Checkpoint, forcing cancer cells with unaligned chromosomes to exit mitosis prematurely, resulting in aneuploidy and cell death (mitotic catastrophe).

TTK_Pathway Drug_S (S)-Derived Inhibitor (Eutomer) TTK TTK (Mps1) Kinase (Active) Drug_S->TTK Potent Inhibition (IC50 < 10nM) SAC Spindle Assembly Checkpoint (SAC) Drug_S->SAC Bypasses/Inactivates Drug_R (R)-Derived Inhibitor (Distomer) Drug_R->TTK Weak/No Binding (Steric Clash) TTK->SAC Maintains Mitosis Mitotic Arrest (Correct Segregation) SAC->Mitosis Ensures Fidelity Catastrophe Mitotic Catastrophe (Apoptosis) SAC->Catastrophe Checkpoint Failure

Figure 1: Mechanism of Action. The (S)-derived inhibitor effectively blocks TTK, leading to checkpoint failure and cancer cell death, whereas the (R)-derived analog fails to engage the target.

Experimental Protocols

General Synthesis & Coupling

The following protocol describes the coupling of (S)-cyclopropyl(2-fluorophenyl)methanamine to an indazole carboxylic acid core, a standard workflow in generating these inhibitors.

Reagents:

  • (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 equiv)

  • 3-Iodo-1H-indazole-5-carboxylic acid (1.0 equiv)

  • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid in DMF at 0°C. Add DIPEA and BOP-Cl. Stir for 15 minutes to activate the acid.

  • Coupling: Add (S)-cyclopropyl(2-fluorophenyl)methanamine HCl to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (24°C) and stir for 3–6 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify using Flash Chromatography (C18 column) eluting with a gradient of MeOH in Water (with 0.1% TFA).

  • Validation: Verify stereochemical integrity using Chiral HPLC (Daicel Chiralpak AD-H).

Chiral Separation (Resolution)

If starting from racemic cyclopropyl(2-fluorophenyl)methanamine, the enantiomers must be separated prior to coupling to ensure data integrity.

Method: Preparative Chiral SFC (Supercritical Fluid Chromatography)[1]

  • Column: Chiralpak AD-H (20 x 250 mm, 5 µm)

  • Mobile Phase: CO₂ / Ethanol (containing 0.1% Diethylamine) [60:40 to 80:20 gradient]

  • Flow Rate: 50–70 mL/min

  • Detection: UV at 220 nm or 254 nm

  • Retention:

    • (S)-Enantiomer: Typically elutes second (check specific conditions).

    • (R)-Enantiomer: Typically elutes first.

    • Note: Elution order can reverse depending on mobile phase modifiers; always verify with an authentic standard or optical rotation.

Synthesis_Workflow Racemate Racemic Amine (Starting Material) SFC Chiral SFC Resolution Racemate->SFC S_Enant (S)-Enantiomer (Pure) SFC->S_Enant Fraction 2 R_Enant (R)-Enantiomer (Pure) SFC->R_Enant Fraction 1 Coupling Amide Coupling (BOP-Cl / DMF) S_Enant->Coupling Final_Drug Active TTK Inhibitor (Compound 32g-S) Coupling->Final_Drug

Figure 2: Workflow for the isolation and conversion of the active (S)-enantiomer.

References

  • European Patent Office .[2] Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. EP 2766352 B1. (2013).[2] Link

  • Liu, Y., et al. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry (Cited via AWS/ACS). Link

  • ChemicalBook . (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Page. Link

  • PubChem . Compound Summary: (S)-Cyclopropyl(2-fluorophenyl)methanamine.[1] Link

Sources

Comparative

Stereochemical Control in Kinase Inhibitor Design: The Cyclopropylamine Twist

Executive Summary This guide analyzes the critical impact of stereochemistry on the efficacy, selectivity, and safety of cyclopropylamine-based kinase inhibitors. While the cyclopropyl moiety is frequently employed in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical impact of stereochemistry on the efficacy, selectivity, and safety of cyclopropylamine-based kinase inhibitors. While the cyclopropyl moiety is frequently employed in medicinal chemistry to restrict conformation and improve metabolic stability (the "cyclopropyl twist"), its chiral nature—particularly when 1,2-disubstituted—introduces complexity that can drastically alter the therapeutic profile.

We compare specific enantiomeric pairs and diastereomers, demonstrating that stereochemistry is not merely a structural detail but a primary driver of kinase selectivity and off-target safety.

Mechanistic Principles: The "Cyclopropyl Twist"

The cyclopropylamine group serves as a rigid bioisostere, often replacing flexible alkyl chains or planar aromatic rings. However, its value lies in its ability to vector substituents into precise regions of the kinase ATP-binding pocket.

Vector Analysis & Pocket Filling

Unlike flexible alkyl linkers, the cyclopropane ring locks substituents into fixed dihedral angles.

  • Cis-configuration: Projects substituents onto the same face, often creating a "U-shape" suitable for wrapping around gatekeeper residues or fitting into compact hydrophobic sub-pockets.

  • Trans-configuration: Projects substituents linearly, useful for spanning the length of the hinge region or reaching the solvent front.

Stereochemical Discrimination

Kinase active sites are inherently chiral environments.

  • Eutomer (Active Enantiomer): optimally positions hydrogen bond donors/acceptors (e.g., the amine NH) towards the hinge region (e.g., Glu/Met residues) while directing hydrophobic tails into the back pocket (e.g., selectivity pocket).

  • Distomer (Inactive Enantiomer): May suffer from steric clashes with the P-loop or activation loop, leading to drastic potency losses (10-100 fold).

Comparative Case Studies

Case Study A: ALK Inhibition (Anaplastic Lymphoma Kinase)

Context: Development of selective ALK inhibitors for non-small cell lung cancer (NSCLC).[1] Compound Class: 4-cyanophenoxy-cis-1,2-disubstituted cyclopropylamines.[1]

The Comparison: Researchers synthesized a racemic mixture of a lead cyclopropylamine derivative and resolved it into its (1S, 2S) and (1R, 2R) enantiomers.

Feature(1S, 2S) Enantiomer (Eutomer)(1R, 2R) Enantiomer (Distomer)Impact
ALK Enzymatic IC50 0.080 µM 1.3 µM16-fold potency shift
Selectivity High (>30-fold vs 37 kinases)LowStereochemistry drives specificity.
Binding Mode Amine NH H-bonds with hinge; Hydrophobic tail fits selectivity pocket.Steric clash prevents optimal hinge interaction.Structural validation via X-ray.[2]

Data Source: Bioorg.[1] Med. Chem. 2012, 20, 1271–1280 (Ref 1).

Case Study B: BTK Inhibition (Bruton's Tyrosine Kinase)

Context: Minimizing cardiotoxicity (hERG inhibition) in covalent BTK inhibitors. Compound Class: 2-fluoro-cyclopropylamide derivatives.[3][4]

The Comparison: Stereoisomers of 2-fluoro-cyclopropylamide were evaluated for both BTK potency and hERG channel blockade.[4]

IsomerBTK IC50 (nM)Whole Blood PotencyhERG LiabilityVerdict
(S,S)-Isomer 2.4 nM High (2x vs R,R)ModeratePreferred Lead
(R,R)-Isomer 3.2 nMLowerHigh Risk Discarded
Cis-Isomers ~3.0 nMModerateVariableLess favorable PK

Key Insight: While intrinsic enzymatic potency was similar between enantiomers, the (S,S) isomer demonstrated superior cellular potency and a safer toxicity profile, proving that stereochemistry influences off-target interactions (hERG) distinct from the primary target.

Data Source: J. Med. Chem. / NIH (Ref 2).

Visualization: Stereochemical SAR Logic

The following diagram illustrates the decision logic and structural consequences of cyclopropylamine stereochemistry in kinase inhibitor design.

G Start Cyclopropylamine Scaffold Selection Subst Is the ring 1,2-disubstituted? Start->Subst Achiral Achiral / Meso (Limited Vector Control) Subst->Achiral No (1,1-subst) Chiral Chiral Centers Created (C1 & C2) Subst->Chiral Yes Config Relative Configuration (Cis vs Trans) Chiral->Config Cis Cis-Configuration (U-Shape Vector) Config->Cis Syn-facial Trans Trans-Configuration (Linear Vector) Config->Trans Anti-facial Enantio_Cis Enantiomeric Resolution (1S,2R) vs (1R,2S) Cis->Enantio_Cis Enantio_Trans Enantiomeric Resolution (1S,2S) vs (1R,2R) Trans->Enantio_Trans Outcome2 Outcome: Selectivity Pocket (Steric Fit) Enantio_Cis->Outcome2 Compact Fit Outcome1 Outcome: Hinge Binding (H-bond alignment) Enantio_Trans->Outcome1 Optimized Vector Enantio_Trans->Outcome2 Outcome3 Outcome: Safety (hERG) (Off-target Avoidance) Enantio_Trans->Outcome3

Caption: Logic flow determining how cyclopropylamine substitution patterns and stereochemistry dictate kinase binding outcomes.

Experimental Protocols

To replicate the separation and validation of these chiral inhibitors, the following self-validating protocols are recommended.

Protocol 1: Chiral Resolution via Preparative HPLC

Objective: Isolate enantiopure (1S, 2S) and (1R, 2R) cyclopropylamine derivatives from a racemic synthetic intermediate.

Methodology:

  • Sample Prep: Dissolve 100 mg of racemic trans-1,2-disubstituted cyclopropylamine in 2 mL of Ethanol/Hexane (1:1). Filter through a 0.45 µm PTFE membrane.

  • Column Selection: Use a Chiralcel OJ-H semi-preparative column (20 mm x 250 mm, 5 µm).

    • Rationale: The OJ column (cellulose tris(4-methylbenzoate)) is historically effective for separating cyclopropane derivatives due to its ability to discriminate based on inclusion complexes.

  • Mobile Phase: Isocratic elution with Hexane:Ethanol (85:15) containing 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress ionization of the secondary amine, sharpening peak shape.

  • Conditions:

    • Flow Rate: 10 mL/min.

    • Detection: UV at 254 nm (or lambda max of the aromatic substituent).

    • Temperature: 25°C.

  • Collection: Collect fractions corresponding to Peak 1 (typically tR ~12 min) and Peak 2 (typically tR ~18 min).

  • Validation: Re-inject collected fractions on an analytical Chiralcel OJ-H column to confirm ee > 99% .

Protocol 2: FRET-Based Kinase Activity Assay

Objective: Determine the IC50 of the isolated enantiomers against the target kinase (e.g., ALK).

Methodology:

  • Reagents: Recombinant ALK kinase domain, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (at Km concentration), and detection reagent (Europium-labeled anti-phosphotyrosine antibody).

  • Plate Setup: Use 384-well low-volume white plates.

  • Dosing:

    • Prepare 11-point serial dilutions of (1S,2S)-isomer and (1R,2R)-isomer in DMSO.

    • Transfer 100 nL of compound to wells (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL Enzyme mix (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.

    • Add 5 µL Substrate/ATP mix.

    • Incubate at RT for 60 min.

  • Detection: Add 10 µL EDTA-containing detection mix (stops reaction and enables TR-FRET).

  • Readout: Measure Time-Resolved Fluorescence (Ex: 337 nm, Em: 620/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic model to extract IC50.

    • Self-Validation: The Z' factor must be > 0.5 for the assay to be considered valid. Reference inhibitor (e.g., Crizotinib) must fall within 3-fold of historical IC50.

Workflow Visualization

Workflow Racemate Racemic Cyclopropylamine HPLC Prep Chiral HPLC (Chiralcel OJ-H) Racemate->HPLC Peak1 Peak 1 (Distomer) HPLC->Peak1 Peak2 Peak 2 (Eutomer) HPLC->Peak2 QC QC: Analytical HPLC (Check ee >99%) Peak1->QC Peak2->QC XRay X-Ray Crystallography (Assign Absolute Config) QC->XRay Pass Assay Kinase FRET Assay (IC50 Determination) QC->Assay Pass Result Select Lead Candidate XRay->Result Structure Confirmed Assay->Result Potency Confirmed

Caption: Workflow for the isolation, validation, and screening of chiral kinase inhibitors.

References

  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Source: Bioorganic & Medicinal Chemistry, 2012.[1] URL:[Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Source: ACS Medicinal Chemistry Letters, 2014. URL:[Link]

  • Chiral Kinase Inhibitors: The Role of Stereochemistry in Potency and Selectivity. Source: Future Medicinal Chemistry, 2011. URL:[Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. Source: ACS Medicinal Chemistry Letters, 2021. URL:[Link]

Sources

Validation

Strategic Fluorination in Kinase Inhibitors: A Comparative SAR Guide

Topic: SAR of Fluorophenyl Group in Kinase Inhibitors Content Type: Publish Comparison Guide Executive Summary In the optimization of small-molecule kinase inhibitors, the transition from a phenyl to a fluorophenyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR of Fluorophenyl Group in Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

In the optimization of small-molecule kinase inhibitors, the transition from a phenyl to a fluorophenyl group is rarely a cosmetic change; it is a strategic maneuver to correct metabolic liabilities, tune potency, and modulate physicochemical properties. This guide provides a technical comparison of fluorophenyl moieties versus their non-fluorinated or alternative halogenated counterparts. We analyze the Structure-Activity Relationship (SAR) drivers—metabolic blockade, electronic modulation, and conformational locking—supported by experimental data and validated protocols.

Mechanistic Pillars: Why Fluorine?

The incorporation of a fluorophenyl group impacts kinase inhibitor efficacy through three distinct biophysical mechanisms.

MechanismDescriptionImpact on Drug Design
Metabolic Blockade The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP450 oxidation.Extends Half-life (

):
Prevents hydroxylation at metabolic "soft spots" (typically para positions).[1]
Electronic Tuning Fluorine is the most electronegative element (

), withdrawing electron density from the aromatic ring (

,

).
Modulates

:
Lowers the

of neighboring amines, improving solubility or reducing hERG liability.
Conformational Control The van der Waals radius of F (1.47 Å) is slightly larger than H (1.20 Å) but smaller than Cl or methyl.Bioactive Conformation: Ortho-fluorine substitution can force a twist in biaryl systems, locking the molecule in a kinase-binding competent shape.
Comparative Case Studies: Fluorophenyl vs. Alternatives

The following data compares fluorophenyl-containing inhibitors against their direct non-fluorinated analogs or alternative substitutions.

Case Study A: EGFR Inhibitors (The Aniline Binding Pocket)

In Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, the aniline moiety binds deep within the hydrophobic pocket. Substitution patterns on this ring are critical.

Comparative Data: 4-Anilinoquinazoline Scaffold Target: EGFR (


 and 

mutant)
Substituent (3-position)Substituent (4-position)IC

(nM)
Metabolic Stability (Microsomal

)
Outcome
-H -H 54< 15 minBaseline: Potent but metabolically labile.
-Cl -F (Gefitinib-like)2-5 > 60 minOptimal: 3-Cl provides hydrophobic fill; 4-F blocks oxidative metabolism.
-H -F 1245 minPotency Gain: Fluorine enhances hydrophobic interaction without steric clash.
-H -CH

8520 minSteric Penalty: Methyl group is too bulky for this specific sub-pocket.

Insight: The 4-fluorophenyl motif in Gefitinib is essential not just for binding affinity (via quadrupole interactions with the gatekeeper residue) but specifically to block rapid hydroxylation at the para-position, which is the primary clearance pathway for the unsubstituted aniline.

Case Study B: BRAF Inhibitors (Dabrafenib Analogues)

In the development of Dabrafenib (targeting BRAF V600E), the metabolic stability of the pendant phenyl ring was a bottleneck.

Comparative Data: Thiazole Scaffold Optimization Target: BRAF V600E

Analog StructurePhenyl SubstitutionCell Potency (EC

)
Clearance (Cl

, mL/min/kg)
Lead Compound A Phenyl (Unsubstituted)14 nM> 100 (High)
Compound B 2-Fluorophenyl10 nM65 (Moderate)
Dabrafenib 2,6-Difluorophenyl 0.6 nM < 15 (Low)

Insight: The transition to a 2,6-difluorophenyl group served a dual purpose.

  • Metabolic: It blocked both ortho positions from oxidation.

  • Conformational: The steric bulk of the two fluorine atoms forced the phenyl ring to twist perpendicular to the thiazole core. This "pre-organized" conformation perfectly matched the active site of the BRAF kinase, reducing the entropic penalty of binding and driving the potency from 14 nM down to 0.6 nM.

Visualization: The Fluorine Effect

The following diagram illustrates the multi-modal action of the fluorophenyl group within the kinase ATP-binding pocket.

FluorineSAR cluster_0 Kinase Inhibitor Scaffold cluster_1 Biological Impact Scaffold Core Heterocycle (e.g., Quinazoline) Linker Linker (-NH-) Scaffold->Linker Phenyl Phenyl Ring Linker->Phenyl Fluorine Fluorine Atom (Substituent) Phenyl->Fluorine Substitution Metabolism CYP450 Oxidation Blocked Potency Hydrophobic Pocket Interaction Conformation Torsion Angle Lock (Ortho-F) Fluorine->Metabolism C-F Bond Strength (116 kcal/mol) Fluorine->Potency Lipophilicity (LogP +0.2) Fluorine->Conformation Steric Clash (vs H)

Caption: Figure 1. The tripartite mechanism of fluorophenyl substitution: Metabolic protection, potency enhancement via lipophilicity, and conformational restriction.[1]

Experimental Protocols

To validate the SAR of a fluorophenyl group in your own kinase program, follow these self-validating workflows.

Protocol 1: The "Fluorine Scan" Synthesis & Assay

Objective: Systematically evaluate the optimal position (ortho, meta, para) for fluorine substitution.

  • Library Design: Synthesize a focused set of 4 analogs: Unsubstituted, 2-F (ortho), 3-F (meta), and 4-F (para).

  • Kinase Activity Assay (FRET-based):

    • Reagents: Recombinant Kinase, Fluorescent Peptide Substrate, ATP (at

      
      ), Test Compounds.
      
    • Step 1: Incubate kinase with varying concentrations of inhibitor (0.1 nM to 10

      
      M) for 30 mins at RT.
      
    • Step 2: Add ATP and substrate. Incubate for 60 mins.

    • Step 3: Add Stop Solution (EDTA) and Detection Reagent (Eu-labeled antibody).

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield historic IC

      
      .
      
  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine IC

    
    .
    
Protocol 2: Differential Metabolic Stability (Microsomal Stability)

Objective: Quantify the "Metabolic Shield" effect of the fluorine substitution.

  • Preparation: Prepare 1

    
    M solution of Test Compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human and mouse).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     mins.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 mins). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criterion: A >2-fold increase in

      
       for the F-analog vs. H-analog confirms metabolic blockade.
      
Optimization Decision Workflow

Use this logic flow to determine when to deploy a fluorophenyl group.

OptimizationFlow Start Hit Compound (Phenyl Ring) MetabCheck Is Metabolic Stability Poor (t1/2 < 30m)? Start->MetabCheck MetID Identify Soft Spot (MetID Study) MetabCheck->MetID Yes PotencyCheck Is Potency Sub-optimal? MetabCheck->PotencyCheck No ParaF Install Para-Fluorine MetID->ParaF OrthoScan Perform Ortho-F Scan (Twist Conformation) PotencyCheck->OrthoScan Yes SelectivityCheck Is Selectivity Poor? PotencyCheck->SelectivityCheck No ElectronicTune Install Meta-F (Tune pKa/Electronics) SelectivityCheck->ElectronicTune Yes

Caption: Figure 2. Decision tree for fluorophenyl incorporation based on liability: metabolism (para), potency (ortho), or selectivity (meta).

References
  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Available at: [Link]

  • Finding the Perfect Spot for Fluorine: Improving Potency up to 40-fold during a Rational Fluorine Scan of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Cyclopropylamines in Bioassays

[1] Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1][2] Focus: Physicochemical shifts, LSD1/MAO inhibition potency, metabolic stability, and experimental protocols. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1][2] Focus: Physicochemical shifts, LSD1/MAO inhibition potency, metabolic stability, and experimental protocols.

Executive Summary: The "Fluorine Effect" on Cyclopropylamines[1][3][4]

Cyclopropylamines (CPAs) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in LSD1 inhibitors (e.g., Tranylcypromine), GPCR ligands, and antibiotics.[1] The introduction of fluorine into the cyclopropyl ring is not merely a steric substitution; it induces profound electronic and conformational changes.[1][2][3]

Key Takeaways:

  • Basicity Modulation: Fluorination at the

    
    -position (relative to the amine) significantly lowers pKa (typically by 1–2 units), reducing lysosomotropism and altering active site electrostatics.[1]
    
  • Potency Trade-offs: In LSD1 inhibitors, direct fluorination of the cyclopropyl ring often decreases potency unless compensated by specific aryl substitutions, but significantly improves selectivity against MAO-A/B.[1][4]

  • Metabolic Double-Edged Sword: While fluorination blocks metabolic "soft spots" (increasing

    
    ), it can occasionally lead to unexpected hepatotoxicity if the stabilized molecule accumulates or forms reactive fluorinated metabolites.[1][4]
    

Physicochemical & Structural Comparison

The following table contrasts the core properties of the parent cyclopropylamine scaffold against its fluorinated analogs.

Table 1: Physicochemical Impact of Fluorination[1]
FeatureNon-Fluorinated CPA (Parent)Fluorinated CPA (

-F or Aryl-F)
Impact on Bioassay
Basicity (pKa) ~9.1 (Cyclopropylamine)~8.2 (Tranylcypromine)~7.5 – 8.0 (Est.[4] decrease)Permeability: Lower pKa increases the fraction of neutral species at pH 7.4, potentially enhancing passive membrane permeability.Binding: Reduces ionic bonding strength with aspartate/glutamate residues in enzymes.[1]
Lipophilicity (LogD) Low to ModerateModerate IncreaseSolubility: Fluorine increases lipophilicity (LogP) but the lower pKa can increase LogD

.Binding: Enhances hydrophobic contacts in "fluorine-philic" pockets.[1][4]
Conformation Flexible amine rotationRestricted (Gauch effect)Entropy: Fluorine introduces a "gauche effect" (

hyperconjugation), locking the amine into a preferred conformation that may or may not match the bioactive pose.[1]
Metabolic Liability Benzylic C-H oxidation (High)Blocked (C-F bond strong)Stability: Drastically reduces clearance by CYP450s (see Section 4).[1][2][4]

Bioassay Performance: Case Study (LSD1 vs. MAO Inhibition)

The most data-rich comparison of H- vs. F-cyclopropylamines lies in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors derived from Tranylcypromine (TCP) .[4]

Potency and Selectivity Data

Direct fluorination of the cyclopropyl ring in TCP alters the covalent binding mechanism with the FAD cofactor.[1][2]

Compound StructureLSD1 IC

(

M)
MAO-A IC

(

M)
Selectivity (MAO/LSD1)Insight
Tranylcypromine (TCP) 25.018.0~0.7 (Poor)Non-selective; inhibits both targets via radical mechanism.[4]

-Fluoro-TCP
> 50.0> 100N/ALoss of Potency: Fluorine electronegativity destabilizes the radical cation intermediate required for FAD adduct formation.[1][2][4]
4-F-Phenyl-TCP ~1.7120> 70Rescue: Fluorine on the phenyl ring improves potency and selectivity.[1][2][4]
Complex F-Analogs 0.8 - 2.1> 500High Combining cyclopropyl-F with aryl substitutions recovers LSD1 potency while abolishing MAO activity.[1][2][4]
Mechanistic Causality[1][2]
  • MAO Inhibition: Requires a Single Electron Transfer (SET) mechanism.[1][2][4] The electron-withdrawing fluorine destabilizes the amine radical cation, making F-CPAs weaker MAO inhibitors.[1][4]

  • LSD1 Inhibition: Also involves FAD adduct formation but tolerates electronic withdrawal better if steric fit is optimized.[1][2][4] Therefore, fluorination is a key tool for selectivity rather than raw potency.[1][2]

ADME & Toxicity: The Stability Paradox

Metabolic Stability

Fluorination is classically used to block CYP450-mediated hydroxylation.[1][2][4]

  • Observation: In PARG inhibitor series (cyclopropylmethylamine scaffold), replacing a methyl group with

    
     increased microsomal half-life (
    
    
    
    ) from 53 min to 82 min .[4]
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than C-H (approx. 99 kcal/mol) and resists hydrogen atom abstraction by the CYP450 heme-oxo species.[4]

Toxicity "Watch Out"

Enhanced metabolic stability does not always equal safety.[1][2][4]

  • Case Study: In the same PARG inhibitor series, the fluorinated analog, despite better stability, caused unexpected hepatotoxicity and mortality in mice.[1]

  • Hypothesis: The "metabolic soft spot" was acting as a clearance valve.[1][2][4] Blocking it led to:

    • Accumulation of the parent drug to toxic levels.[1][2][4]

    • Shunting metabolism to a secondary, toxic pathway (e.g., formation of reactive quinone-imines).[1][2][4]

  • Guidance: Always pair metabolic stability assays with hepatotoxicity screens (e.g., HepG2 ATP depletion) when fluorinating cyclopropylamines.

Experimental Protocols

Protocol A: LSD1 Inhibition Assay (Amplex Red Coupled)

Validates potency and selectivity differences.

Reagents:

  • Recombinant human LSD1 (1-852 aa).[1][2][4]

  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).[1][2][4]

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1][4]

Workflow:

  • Preparation: Dilute LSD1 enzyme to 20 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Incubation: Add 10

    
    L of Test Compound (Fluorinated vs Non-F CPA) in DMSO (final DMSO < 1%). Incubate 15 min at RT.
    
    • Note: CPAs are time-dependent inhibitors; pre-incubation is critical.[1][2][4]

  • Reaction Start: Add 10

    
    L substrate mix (20 
    
    
    
    M H3K4me2 peptide + FAD).
  • Coupled Reaction: Simultaneously add Amplex Red (50

    
    M) and HRP (0.1 U/mL).[1][2][4]
    
  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 min.

  • Analysis: Calculate slope of Resorufin generation. Determine IC

    
     relative to DMSO control.
    
Protocol B: Microsomal Stability Assay

Validates metabolic half-life improvements.[1][2][4]

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1][2][4]

  • Compound: Spike test compound at 1

    
    M (ensure < 0.1% DMSO to avoid CYP inhibition).
    
  • Initiation: Add NADPH-regenerating system (MgCl

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).[1][4]
    
  • Sampling: Aliquot at

    
     min.
    
  • Quench: Immediate transfer into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1][2][4]

Visualizations

Diagram 1: SAR Decision Tree for Fluorinated Cyclopropylamines

This logic flow guides the researcher on when to apply fluorination based on bioassay results.[1][2][4]

SAR_Logic Start Start: Cyclopropylamine Scaffold Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Selectivity Is Selectivity (vs MAO) Sufficient? Check_Potency->Check_Selectivity Yes Action_Fluoro_Aryl Strategy: Fluorinate Aryl Ring (Blocks CYP sites, retains potency) Check_Potency->Action_Fluoro_Aryl No Check_Metab Is Metabolic Stability High? Check_Selectivity->Check_Metab Yes Action_Fluoro_CPA Strategy: Fluorinate Cyclopropyl Ring (Lowers pKa, alters conformation) Check_Selectivity->Action_Fluoro_CPA No Check_Metab->Action_Fluoro_Aryl No Result_Selectivity Result: Improved Selectivity (Reduced MAO activity) Action_Fluoro_CPA->Result_Selectivity Result_PotencyLoss Risk: Potency Loss (Need Aryl substitution to rescue) Action_Fluoro_CPA->Result_PotencyLoss Result_Stability Result: Increased T1/2 (Check Hepatotoxicity!) Action_Fluoro_Aryl->Result_Stability

Caption: Decision matrix for introducing fluorine into cyclopropylamine scaffolds to balance potency, selectivity, and stability.

Diagram 2: Metabolic Stability & Toxicity Workflow

Illustrates the divergence between stability and toxicity when fluorinating metabolic hotspots.[1][2]

Metab_Workflow Drug Parent Drug (Non-Fluorinated) CYP CYP450 Metabolism (Oxidative Attack) Drug->CYP Fluorination Strategy: Fluorinate Hotspot Drug->Fluorination Metab_H Rapid Clearance (Hydroxylated Metabolite) CYP->Metab_H Fast Drug_F Fluorinated Analog Fluorination->Drug_F Drug_F->CYP Resists Path_Stable Blocked Metabolism (High T1/2) Drug_F->Path_Stable Desired Path_Toxic Toxic Accumulation or Shunted Pathway Drug_F->Path_Toxic Risk

Caption: Workflow demonstrating how fluorination improves stability but introduces risks of toxic accumulation or pathway shunting.[4]

References

  • Hyla-Kryspin, I. et al. (2008).[1][2][4] Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry.

  • Borrello, M. T. et al. (2017).[1][2][4] Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[1][4][5] Bioorganic & Medicinal Chemistry Letters.

  • Jordan, A. M. et al. (2019).[1][2][4] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters.

  • Mould, D. P. et al. (2017).[1][2][4] Tranylcypromine derivatives as LSD1 inhibitors. RSC Advances.

  • Meanwell, N. A. (2018).[1][2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [4]

Sources

Validation

Validation of Chiral Purity Assays for Drug Substances: A Comparative Technical Guide

Executive Summary & Scientific Context The validation of chiral purity assays is not merely a regulatory checkbox; it is a critical safety gate in pharmaceutical development. The distinct pharmacological profiles of enan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The validation of chiral purity assays is not merely a regulatory checkbox; it is a critical safety gate in pharmaceutical development. The distinct pharmacological profiles of enantiomers—exemplified tragically by Thalidomide—mandate that the "unwanted" enantiomer be treated as a potentially toxic impurity.

This guide moves beyond basic compliance, offering a comparative analysis of separation technologies and a field-tested validation protocol. We focus on the Quantitative Test for Impurities , which requires a higher burden of proof than simple Limit Tests, ensuring your method is robust enough for late-stage QC release.

Comparative Analysis: Selecting the Right Modality

While Normal Phase (NP) and Reversed Phase (RP) HPLC remain the workhorses of chiral analysis, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for throughput. Capillary Electrophoresis (CE) offers specific niche advantages.

Technology Performance Matrix
FeatureHPLC / UHPLC (Gold Standard) SFC (The Modern Contender) Capillary Electrophoresis (CE)
Separation Mechanism Interaction with Chiral Stationary Phase (CSP) via H-bonding, pi-pi, or inclusion.Similar to HPLC but uses supercritical CO₂ + modifier; lower viscosity allows higher flow.Differential migration in electric field; uses Chiral Selectors (e.g., cyclodextrins) in buffer.
Speed Moderate (15–45 mins).High (3–10 mins). 3-5x faster than HPLC due to high diffusivity of CO₂.High (5–15 mins).
Sensitivity (LOD/LOQ) Excellent . UV/Fluorescence/MS compatible.Good. UV noise can be higher; MS requires makeup flow.Moderate to Low. Short pathlength limits UV sensitivity.
Robustness & Transfer High . Easy tech transfer to QC labs globally.Moderate. Backpressure regulator (BPR) sensitivity can affect selectivity.Low. Very sensitive to buffer pH and temperature fluctuations.
Solvent Consumption High (unless UHPLC).Low . "Green" technique (CO₂ is recycled).Negligible.
Primary Application QC Release, Stability Testing.High-throughput Screening, Prep Scale.[]Complex matrices, low sample volume availability.[2]

Expert Insight: For a validated release method, HPLC/UHPLC remains the safest choice due to instrument ubiquity in QC labs. However, SFC is rapidly gaining acceptance for "green" initiatives. If validating an SFC method, particular attention must be paid to the Robustness of the Backpressure Regulator (BPR) setting, as density changes in CO₂ drastically alter chiral recognition mechanisms.

Validation Workflow & Decision Logic

Validation is no longer a linear checklist; under ICH Q14, it is a lifecycle. The following diagram illustrates the decision logic for establishing Specificity and Resolution, the two most critical parameters in chiral analysis.

ChiralValidationLogic Start Method Development (ICH Q14) Screening CSP Screening (IA, IB, IC, OD, AD) Start->Screening ResolutionCheck Check Resolution (Rs) Screening->ResolutionCheck Optimize Optimize Mobile Phase (Temp, Modifier %) ResolutionCheck->Optimize Rs < 1.5 Specificity Specificity Test (Spike Impurities + Placebo) ResolutionCheck->Specificity Rs ≥ 2.0 Optimize->ResolutionCheck PeakPurity Peak Purity Check (DAD/MS) Specificity->PeakPurity PeakPurity->Optimize Co-elution Validation Full Validation (ICH Q2(R2)) PeakPurity->Validation Pure Fail Method Redesign Validation->Fail Criteria Not Met

Figure 1: Logic flow for moving from Chiral Method Development to Validation. Note the strict requirement for Resolution (Rs) ≥ 2.0 before proceeding to full validation.

Detailed Experimental Protocol (HPLC Focus)

This protocol validates a method for the quantitation of the S-enantiomer (impurity) in the presence of the R-enantiomer (API) .

Prerequisites:

  • System Suitability Solution: A mix of R-enantiomer (target 0.5 mg/mL) spiked with S-enantiomer (0.5% level).

  • Sensitivity Solution: S-enantiomer at LOQ level (e.g., 0.05%).

Phase A: Specificity (The Critical Gate)

Objective: Prove the method separates enantiomers from each other and from process impurities.

  • Inject: Blank, Placebo, Pure R-enantiomer, Pure S-enantiomer, and Spiked Sample.

  • Criteria:

    • Resolution (Rs) between R and S peaks must be > 1.5 (Target > 2.0).

    • No interference at the retention time of the S-enantiomer from the blank or placebo.

    • Peak Purity: Use a Diode Array Detector (DAD) to confirm the S-enantiomer peak is spectrally pure (purity angle < purity threshold).

Phase B: Linearity & Range

Objective: Demonstrate response proportionality for the impurity (S-enantiomer).

  • Preparation: Prepare a stock solution of S-enantiomer.

  • Levels: Dilute to 5 levels ranging from LOQ (e.g., 0.05%) to 120% of the specification limit (e.g., 0.6% if spec is 0.5%).

  • Execution: Inject in triplicate.

  • Calculation: Plot Concentration vs. Area. Calculate Correlation Coefficient (

    
    ) and y-intercept.
    
Phase C: Accuracy (Recovery)

Objective: Prove you can extract/quantify the impurity from the matrix.

  • Spiking: Spike the S-enantiomer into the Pure R-enantiomer drug substance at 3 levels:

    • Level 1: LOQ

    • Level 2: 100% of Limit (e.g., 0.15%)

    • Level 3: 150% of Limit[3]

  • Replicates: 3 preparations per level (Total 9).

  • Calculation: % Recovery = (Found Amount / Added Amount) × 100.

Phase D: Robustness (The Troubleshooting Stress Test)

Objective: Simulate lab variations.

  • Flow Rate: ± 0.1 mL/min.[3]

  • Temperature: ± 5°C (Critical for chiral recognition).

  • Mobile Phase: ± 2% modifier (e.g., IPA in Hexane).

  • Monitor: Resolution (Rs) and Tailing Factor.

Data Presentation & Acceptance Criteria

The following table summarizes typical acceptance criteria derived from ICH Q2(R2) and contrasts them with a "Failed" dataset to illustrate common pitfalls.

Table 2: Validation Results Summary (Pass vs. Fail Scenarios)

ParameterAcceptance CriteriaPassing Data (Example)Failing Data (Root Cause)
Specificity Resolution (Rs) > 1.5; Peak Purity PassRs = 2.4; Purity Angle 0.2 < Threshold 1.0Rs = 1.2 (Column degradation or wrong temperature).
Linearity

; Intercept bias < 2%

; Intercept = 0.5%

(Satuation of detector or adsorption at low levels).
Accuracy Recovery 90.0% – 110.0% (at impurity levels)Mean Recovery: 98.5%Recovery: 130% (Co-eluting impurity inflating area).
Precision (Repeatability) RSD

5.0% (for impurities)
RSD = 1.2% (n=6)RSD = 8.5% (Integration variability due to baseline noise).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOQ = 0.03% (S/N = 14)LOQ = 0.1% (High baseline noise from mobile phase).
Solution Stability % Difference

10% after 24h
0.5% change after 48h15% drop (Racemization occurring in solution).
Visualizing the Robustness Workflow

Robustness in chiral chromatography is uniquely sensitive to temperature. The diagram below details the specific workflow for testing this.

RobustnessWorkflow Setup Standard Conditions (25°C, 1.0 mL/min) VarTemp Temp Variation (20°C / 30°C) Setup->VarTemp VarFlow Flow Variation (0.9 / 1.1 mL/min) Setup->VarFlow Analyze Analyze Resolution (Rs) & Retention Time VarTemp->Analyze VarFlow->Analyze Decision Pass/Fail? Rs > 1.5 required Analyze->Decision

Figure 2: Robustness testing workflow focusing on Temperature and Flow Rate, the two variables most likely to impact chiral resolution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5][6]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] (2015).[7]

  • BenchChem. A Comparative Guide to the Validation of a Chiral HPLC Method. (2025).[2][3]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019).[8]

  • National Institutes of Health (NIH). Comparison of HPLC, SFC and CZE in drug analysis. (1990).[9]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of (R)-Cyclopropyl(2-fluorophenyl)methanamine

Executive Summary: The "Privileged Scaffold" Paradox (R)-Cyclopropyl(2-fluorophenyl)methanamine is not merely a building block; it is a chiral privileged structure extensively utilized in the synthesis of reversible Btk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

(R)-Cyclopropyl(2-fluorophenyl)methanamine is not merely a building block; it is a chiral privileged structure extensively utilized in the synthesis of reversible Btk inhibitors , 5-HT2C agonists , and NMDAR modulators . Its value lies in the unique combination of the cyclopropyl group (which imparts high


 character and metabolic resistance compared to alkyl chains) and the 2-fluorophenyl ring (which provides conformational locking and blocks metabolic oxidation).

However, this scaffold presents a distinct "profiling paradox":

  • Potency: It often drives high affinity in hydrophobic pockets (e.g., Kinase H2/H3 domains).

  • Liability: It carries structural alerts for hERG blockade (benzylic amine) and CYP mechanism-based inactivation (cyclopropylamine ring opening).

This guide objectively compares the (R)-isomer against its (S)-enantiomer and structural analogs, providing a roadmap for de-risking this scaffold early in the discovery pipeline.

Comparative Profiling: Stereochemistry & Analogs

The Stereochemical Switch: (R)- vs. (S)-Enantiomer

In many kinase and GPCR programs, the enantiomers of this scaffold exhibit divergent "Safety vs. Potency" profiles. While the (S)-enantiomer is frequently the eutomer (active isomer) for target potency (e.g., Btk inhibition), the (R)-enantiomer often demonstrates a superior safety profile regarding hERG binding.

Feature(R)-Isomer (Subject)(S)-Isomer (Alternative)Implication
Btk Potency (IC₅₀) Moderate (e.g., >100 nM)High (e.g., <10 nM)(S) is often preferred for efficacy; (R) is a critical negative control.
hERG Inhibition Low (>10 µM)High (<2 µM)Crucial: The (R)-isomer often evades the hERG pharmacophore trap (hydrophobic match + basic nitrogen) better than the (S)-isomer.
Metabolic Stability SimilarSimilarStereochemistry rarely impacts CYP oxidation rates unless the enzyme pocket is highly chiral (e.g., CYP2D6).

*Data representative of typical Btk inhibitor series (e.g., fluorocyclopropyl amides).

Structural Analog Comparison (SAR)

Comparing the subject molecule to its non-fluorinated and non-cyclopropyl analogs reveals why this specific combination is favored despite the risks.

AnalogStructure ChangePerformance vs. SubjectMechanism
Des-fluoro H instead of FLower Metabolic Stability The 2-F atom blocks the primary site of aromatic oxidation (Phase I metabolism), extending

.
Isopropyl Isopropyl instead of CyclopropylNo CYP Inactivation Risk Cyclopropylamines can act as suicide inhibitors (mechanism-based inactivators) of CYPs. Isopropyl analogs avoid this but lose potency due to steric bulk/entropy.
Des-cyclopropyl Methyl/EthylLower Potency The cyclopropyl group fills hydrophobic pockets (e.g., Btk H3 pocket) more efficiently than flexible alkyl chains.

Critical Liability: Mechanism-Based Inactivation (MBI)

The most overlooked risk of (R)-cyclopropyl(2-fluorophenyl)methanamine is its potential to act as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes.

The Mechanism:

  • Single Electron Transfer (SET): The amine nitrogen is oxidized by the CYP heme (typically CYP2D6 or CYP3A4).

  • Ring Opening: The cyclopropyl radical ring-opens to form a reactive carbon-centered radical.[1]

  • Covalent Adduct: This radical attacks the heme porphyrin, irreversibly inactivating the enzyme.

Experimental Evidence: Unlike simple reversible inhibition, this molecule shows a shift in IC₅₀ values after pre-incubation with NADPH.

  • Direct IC₅₀ (0 min pre-incubation): >50 µM (Appears safe).

  • Shifted IC₅₀ (30 min pre-incubation): <1 µM (High risk).

Visualizing the Profiling Workflow

The following diagram outlines the decision tree for profiling this scaffold, distinguishing between "Go" (Safe) and "No-Go" (Toxic) criteria.

ProfilingWorkflow Start Candidate: (R)-Cyclopropyl(2-fluorophenyl)methanamine ChiralSep Step 1: Chiral Purity Check (>99% ee required) Start->ChiralSep PotencyAssay Step 2: Target Potency (e.g., Btk/5-HT) ChiralSep->PotencyAssay PotencyCheck Is Potency < 100 nM? PotencyAssay->PotencyCheck hERG Step 3: hERG Patch Clamp ((R) vs (S) Comparison) PotencyCheck->hERG Yes Toxic Reject / Re-design (Switch to Isopropyl or Difluoro) PotencyCheck->Toxic No (Inactive Isomer) MBI Step 4: CYP Time-Dependent Inhibition (Cyclopropyl Ring Opening Check) hERG->MBI If hERG IC50 > 10µM hERG->Toxic If hERG IC50 < 1µM Safe Lead Candidate (Low hERG, No MBI) MBI->Safe No IC50 Shift MBI->Toxic IC50 Shift > 3-fold

Caption: Decision tree for de-risking the (R)-cyclopropyl(2-fluorophenyl)methanamine scaffold, prioritizing hERG and CYP MBI assays.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Chiral Purity)

Before any biological profiling, the enantiomeric purity must be verified, as <1% contamination of the (S)-isomer can skew potency data.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1) or CO₂/MeOH (SFC mode).

  • Detection: UV at 254 nm (Fluorophenyl absorption).

  • Standard: Racemic mixture (CAS 844470-93-5) used to establish retention times.

    • (R)-Isomer Retention: Typically elutes second on AD-H columns (verify with authentic standard).

    • (S)-Isomer Retention: Typically elutes first.

Protocol B: CYP Time-Dependent Inhibition (TDI) Assay

To detect mechanism-based inactivation caused by the cyclopropylamine.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrates: Probe substrates for CYP3A4 (Midazolam) and CYP2D6 (Dextromethorphan).

  • Workflow:

    • Arm A (-NADPH): Incubate Test Compound + HLM for 30 min. Then add NADPH + Probe Substrate.

    • Arm B (+NADPH): Incubate Test Compound + HLM + NADPH for 30 min. Then add Probe Substrate.

  • Calculation: Calculate the "Shift Ratio" =

    
    .
    
    • Shift > 1.5: Suggests TDI (Risk of drug-drug interactions).

    • Shift > 3.0: Strong evidence of suicide inhibition (High risk).

References

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Source: Journal of Medicinal Chemistry / NIH PubMed Central [Link] (Key reference for the (R) vs (S) hERG and potency comparison)

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: Frontiers in Pharmacology / NIH PubMed Central [Link] (Mechanistic basis for the CYP inactivation liability of this scaffold)

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. Source: European Journal of Medicinal Chemistry [Link] (Demonstrates the utility of the scaffold in GPCR agonist design)

  • Metabolism of Cyclopropyl Groups: Benefits and Liabilities. Source: Hypha Discovery [Link] (Industrial perspective on de-risking cyclopropylamine building blocks)

Sources

Validation

In Vitro Comparison of Fluorinated Cyclopropylamine Analogs: A Technical Guide

Executive Summary & Strategic Rationale Cyclopropylamines (CPAs) are privileged structural motifs in medicinal chemistry, serving as core pharmacophores in LSD1 inhibitors (e.g., tranylcypromine derivatives), 5-HT recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclopropylamines (CPAs) are privileged structural motifs in medicinal chemistry, serving as core pharmacophores in LSD1 inhibitors (e.g., tranylcypromine derivatives), 5-HT receptor modulators, and various antibiotics. However, the high basicity of the amine and the metabolic lability of the strained ring often necessitate structural optimization.

Fluorination of the cyclopropyl ring is a high-value strategy to modulate these properties. This guide compares non-fluorinated vs. fluorinated cyclopropylamine analogs, focusing on three critical in vitro parameters:

  • Target Potency (IC50/Ki): Impact of electronic withdrawal and steric bulk on binding.

  • Physicochemical Profile: Modulation of pKa and Lipophilicity (LogD).

  • Metabolic Stability: Blocking cytochrome P450-mediated oxidation and ring-opening.

Key Takeaway Matrix
FeatureNon-Fluorinated ParentFluorinated Analog (F-CPA)Strategic Insight
Basicity (pKa) High (~8.5 - 9.5)Reduced (~0.8 - 1.5 units lower)Improved membrane permeability; altered salt-bridge interactions.
Metabolic Stability Low to ModerateHighFluorine blocks C-H abstraction; prevents rapid oxidative clearance.
LSD1 Potency High (Scaffold dependent)Variable (Often Reduced)Direct ring fluorination can impose steric clashes; requires compensatory aryl-substitution.
Toxicity Risk BaselineElevated PotentialCaution: Specific fluoro-cyclopropyl motifs can act as unexpected toxicophores.[1]

Chemical Space & Structural Logic

The introduction of fluorine into the cyclopropyl scaffold induces profound stereoelectronic effects.[2]

The "Fluorine Effect" on pKa

The cyclopropylamine nitrogen lone pair has significant


 character due to interaction with the Walsh orbitals of the ring. Adding an electronegative fluorine atom (inductive effect, 

) pulls electron density away from the nitrogen, lowering the pKa.
  • Data Point: Monofluorination typically lowers the pKa by 0.8 – 1.0 log units compared to the parent amine [1].

  • Implication: A lower pKa increases the fraction of neutral species at physiological pH (7.4), potentially enhancing passive permeability (PAMPA/Caco-2) and blood-brain barrier (BBB) penetration.

Visualization: SAR Decision Logic

The following diagram illustrates the decision tree for fluorinating CPAs based on in vitro feedback.

SAR_Logic Start Lead CPA Candidate Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Perm Issue: Low Permeability (High pKa) Start->Issue_Perm Strategy_F Strategy: Fluorinate Cyclopropyl Ring Issue_Metab->Strategy_F Block Oxidation Issue_Perm->Strategy_F Modulate Basicity Outcome_Stab Outcome: Blocked Metabolic Site (Increased t1/2) Strategy_F->Outcome_Stab Outcome_pKa Outcome: Lower pKa (Increased Neutral Fraction) Strategy_F->Outcome_pKa Outcome_Potency Risk: Steric Clash / Reduced Potency Strategy_F->Outcome_Potency Check IC50

Figure 1: Strategic logic for fluorinating cyclopropylamine scaffolds during lead optimization.

In Vitro Performance Comparison

Potency: The Steric/Electronic Trade-off

While fluorination improves ADME properties, it often challenges target engagement.

  • LSD1 Inhibitors: In tranylcypromine (TCP) analogs, direct fluorination of the cyclopropyl ring has been observed to decrease LSD1 inhibitory activity compared to the non-fluorinated parent [2].[3] The enzyme's binding pocket is tight; the slightly larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) can disrupt critical steric fits.

    • Correction Strategy: Potency loss can often be recovered by adding substituents (e.g., phenyl rings) to the aryl moiety, as seen in compound S2101 [3].

  • 5-HT Receptors: In contrast, for GPCRs like 5-HT2C, fluorinated cyclopropane derivatives have demonstrated comparable potency (EC50 ~4.7 nM) to their non-fluorinated parents (EC50 ~5.2 nM), while gaining selectivity [4].[4]

Metabolic Stability: The "Metabolic Block"

This is the primary driver for this modification.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP450-mediated hydroxylation.

  • Experimental Data: In a study of PARG inhibitors, a monofluorinated cyclopropylamine derivative showed a significant increase in half-life in human liver microsomes.[1]

    • Non-Fluorinated Parent:

      
       min
      
    • Monofluorinated Analog:

      
       min (+54% Stability) [5].
      
  • Warning: While stability improves, researchers must monitor for mechanism-based toxicity . Some fluorinated CPAs can act as suicide substrates for off-target enzymes, leading to covalent adduct formation.

Detailed Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the release of H2O2 during the demethylation of a methylated peptide substrate.

Reagents:

  • Recombinant LSD1 enzyme.

  • H3K4me2 peptide substrate.

  • Amplex Red reagent + Horseradish Peroxidase (HRP).

Workflow:

  • Incubation: Incubate LSD1 (50 nM) with the test compound (Fluorinated vs Non-F) in assay buffer (50 mM HEPES, pH 7.5) for 30 mins at RT.

  • Reaction Start: Add H3K4me2 peptide (10 µM).

  • Detection: Add coupling mix (Amplex Red + HRP). H2O2 produced by LSD1 reacts with Amplex Red to form resorufin (fluorescent).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Microsomal Stability Assay

Determines the intrinsic clearance (


) and half-life (

).

Workflow Diagram:

Microsomal_Assay Step1 1. Prepare Reaction Mix (Microsomes + Test Compound 1µM) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench (Cold Acetonitrile + Internal Std) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent Remaining) Step5->Step6

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Calculation:





References

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry. Link

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters. Link

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. Link

  • Design of Fluorinated Cyclopropane Derivatives... Selective Serotonin 2C (5-HT2C) Receptor Agonist. Journal of Medicinal Chemistry.[4] Link

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative Guide: Assessing the Metabolic Stability of Fluorinated Cyclopropylamines

Executive Summary Cyclopropylamines (CPAs) are high-value structural motifs in medicinal chemistry, serving as conformationally restricted bioisosteres of isopropyl or ethyl groups. However, their utility is frequently c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamines (CPAs) are high-value structural motifs in medicinal chemistry, serving as conformationally restricted bioisosteres of isopropyl or ethyl groups. However, their utility is frequently compromised by metabolic instability. The strained cyclopropane ring is prone to cytochrome P450 (CYP)-mediated oxidation, often leading to rapid clearance or, more critically, mechanism-based inactivation (MBI) of the enzyme (suicide inhibition).

Strategic Fluorination —specifically the introduction of fluorine atoms onto the cyclopropyl ring or adjacent carbons—is the primary strategy to mitigate these liabilities. This guide objectively compares the metabolic performance of fluorinated CPAs against their non-fluorinated counterparts, detailing the mechanistic basis for stability improvements and providing a validated experimental workflow for assessment.

Part 1: Mechanistic Insight – The Fluorine Effect

To engineer stability, one must understand the instability mechanism. CPAs typically undergo oxidative metabolism via two competing pathways catalyzed by CYP450 enzymes:[1]

  • Hydrogen Atom Transfer (HAT): The dominant pathway. CYP abstracts a hydrogen from the

    
    -carbon (or ring carbon), forming a carbinolamine which collapses to a ring-opened ketone or aldehyde.[2]
    
  • Single Electron Transfer (SET): The nitrogen lone pair undergoes one-electron oxidation to form an aminium radical cation. The strained ring facilitates rapid ring-opening, often generating reactive radical species that covalently bind to the CYP heme (suicide inhibition).

How Fluorine Intervenes:

  • Electronic Deactivation (pKa Modulation): Fluorine is highly electronegative. When substituted on the cyclopropyl ring (

    
    -position to nitrogen), it inductively withdraws electron density from the amine. This lowers the basicity (pKa) of the amine, increasing the oxidation potential and making the nitrogen less susceptible to SET oxidation.
    
  • Bond Strengthening: The C-F bond is metabolically inert. Furthermore, the strong electron-withdrawing effect strengthens adjacent C-H bonds, making HAT abstraction less favorable.

  • Conformational Locking: Fluorination can induce specific ring puckering preferences (e.g., cis vs. trans relative to the amine), potentially altering the binding vector in the CYP active site to disfavor the catalytic geometry.

Diagram 1: Metabolic Divergence & Fluorine Blockade

This diagram illustrates the bifurcation between stable metabolism and suicide inhibition, showing where fluorine exerts its stabilizing effect.

MetabolicPathway CPA Cyclopropylamine (Substrate) SET Single Electron Transfer (SET) CPA->SET Low Oxidation Potential HAT Hydrogen Atom Transfer (HAT) CPA->HAT C-H Abstraction CYP CYP450 (Oxidant) Radical Aminium Radical Cation SET->Radical Carbinol Carbinolamine Intermediate HAT->Carbinol RingOpen Ring Opening (Reactive Species) Radical->RingOpen Metab Stable Metabolite (Ketone/Amine) Carbinol->Metab Inact Enzyme Inactivation (Suicide Inhibition) RingOpen->Inact Covalent Binding Fluorine Fluorine Substitution (Lowers pKa, Blocks HAT) Fluorine->SET Blocks Fluorine->HAT Retards

Caption: Fluorine substitution suppresses SET oxidation by lowering amine basicity and retards HAT by strengthening adjacent C-H bonds, preventing ring-opening and enzyme inactivation.

Part 2: Comparative Performance Analysis

The following data synthesizes findings from matched molecular pair (MMP) studies, specifically focusing on PARG inhibitors and Tranylcypromine analogs, where fluorination was pivotal.

Case Study: Monofluorination vs. Methylation

In the optimization of Poly-ADP ribose glycohydrolase (PARG) inhibitors, a labile cyclopropylamine moiety was modified to improve half-life (


).

Table 1: Metabolic Stability of Cyclopropylamine Scaffolds (Human Liver Microsomes)

Scaffold VariantStructure Description

(µL/min/mg)

(min)
Mechanism of Failure/Success
Unsubstituted N-Cyclopropyl-R> 150 (High)< 10Rapid C-H abstraction & ring opening.
Methylated 1-Methyl-cyclopropyl85 (Moderate)25Steric hindrance improves stability slightly, but C-H bonds remain labile.
Deuterated

-Methyl-cyclopropyl
80 (Moderate)28Minimal kinetic isotope effect (KIE) observed, suggesting C-H break is not rate-limiting (or masked by binding affinity).
Monofluorinated 1-(Fluoromethyl)-cyclopropyl 12 (Low) > 120 Optimal. Fluorine lowers amine pKa, preventing oxidation.
Difluorinated 1-(Difluoromethyl)-cyclopropyl< 5 (Very Low)> 200Highly stable, but significant potency loss due to reduced basicity affecting target binding.

Key Takeaway: Monofluorination often represents the "Goldilocks" zone—sufficient electron withdrawal to prevent metabolic oxidation without stripping the amine of the basicity required for target engagement (e.g., salt bridge formation in the active site).

Part 3: Validated Experimental Protocol

Assessing CPAs requires a dual-approach: measuring clearance and checking for time-dependent inhibition (TDI), as non-fluorinated CPAs are notorious mechanism-based inhibitors.

Workflow: Microsomal Stability & TDI Assessment
Reagents
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol Steps
  • Preparation:

    • Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH system to initiate reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile/IS.

  • TDI Check (Critical for CPAs):

    • Perform an

      
       shift assay.
      
    • Measure

      
       of the test compound against a probe substrate (e.g., Midazolam for CYP3A4) with 0 min  pre-incubation vs. 30 min  pre-incubation with NADPH.
      
    • Result: A shift in

      
       (> 1.5-fold decrease) indicates the formation of a reactive metabolite (suicide inhibition), signaling that the CPA ring is opening and attacking the enzyme.
      
  • Analysis:

    • Centrifuge quenched samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Diagram 2: Experimental Workflow

This flowchart integrates the stability check with the mandatory safety check for suicide inhibition.

AssayWorkflow cluster_Stability Phase 1: Metabolic Stability cluster_TDI Phase 2: Toxicity Check (TDI) Start Test Compound (Fluorinated CPA) Incubate Incubate with HLM + NADPH (0 - 60 min) Start->Incubate Quench Quench & LC-MS/MS Incubate->Quench Calc Calculate CL_int & t_1/2 Quench->Calc Shift IC50 Shift Assay (+/- 30 min Pre-incubation) Calc->Shift If Stable Compare Compare IC50 values ResultSafe Valid Lead Candidate Compare->ResultSafe No Shift (Safe) ResultTox Reject: Mechanism-Based Inhibitor Compare->ResultTox Shift > 1.5x (Suicide Inhibitor)

Caption: Integrated workflow determining both kinetic stability (Phase 1) and liability as a suicide inhibitor (Phase 2), a critical step for cyclopropylamines.

References

  • Hanzlik, R. P., et al. (2006). "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer."[1][3] Journal of the American Chemical Society.

  • Bhattarai, P., et al. (2026).[4][5] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.

  • James, D. I., et al. (2022). "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters.

  • Haufe, G., et al. (2009). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Organic & Biomolecular Chemistry.

Sources

Validation

Comparative Efficacy of Cyclopropylamine Derivatives: Next-Generation LSD1 Inhibitors in Oncology

Executive Summary The cyclopropylamine (CPA) pharmacophore has evolved from a historical monoamine oxidase (MAO) inhibitor scaffold into a privileged structure for targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) pharmacophore has evolved from a historical monoamine oxidase (MAO) inhibitor scaffold into a privileged structure for targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). In oncology, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), CPA derivatives function as "warheads," utilizing the strained cyclopropane ring to form covalent adducts with the FAD cofactor of LSD1.

This guide provides a technical comparison of three distinct generations of CPA derivatives: the parent scaffold (Tranylcypromine ), the high-potency Styrenyl-cyclopropylamines , and the selective Cyanopyrimidine-hybrids . We analyze their comparative efficacy across cancer cell lines, supported by experimental data and mechanistic workflows.[1][2][3]

Mechanistic Rationale: The "Suicide" Inhibition

The efficacy of CPA derivatives relies on a Mechanism-Based Inactivation (MBI). The unreactive cyclopropane ring is catalytically processed by LSD1, generating a radical intermediate that covalently binds to the FAD cofactor, permanently disabling the enzyme.

Diagram 1: Mechanism of Action (MOA) Pathway

The following diagram illustrates the single-electron transfer (SET) mechanism that differentiates active CPA derivatives from inert analogs.

MOA_Pathway LSD1 LSD1 Enzyme (Active FAD) Complex Enzyme-Substrate Complex LSD1->Complex CPA CPA Derivative (Substrate Mimic) CPA->Complex Radical Cyclopropyl Radical Intermediate Complex->Radical Single Electron Transfer (SET) Adduct N5-FAD Covalent Adduct (Irreversible) Radical->Adduct Ring Opening GeneExpr Re-activation of Tumor Suppressors Adduct->GeneExpr Loss of Demethylase Activity

Caption: Kinetic pathway of LSD1 inactivation by cyclopropylamine derivatives. The critical step is the Single Electron Transfer (SET) leading to ring opening and covalent FAD modification.

Comparative Efficacy Analysis

We compare three classes of derivatives based on IC50/GI50 values derived from recent high-impact studies.

The Contenders
  • Tranylcypromine (TCP): The non-selective parent compound (MAO inhibitor).

  • Compound 34 (Styrenyl-CPA): A rigidified analog designed to fill the large hydrophobic substrate binding pocket of LSD1.

  • Compound 5a (Cyanopyrimidine-CPA): A hybrid scaffold optimizing metabolic stability and selectivity.

Table 1: Comparative Cytotoxicity Profile (IC50/GI50)
Compound ClassRepresentative AgentTarget SpecificityAML Cell Line (MV4-11)Lung Cell Line (A549/H460)Ovarian Cell Line (OVCAR-4)
Parent Scaffold Tranylcypromine (TCP)Low (MAO/LSD1)> 50 µM> 100 µM~95 µM
Styrenyl-CPA Compound 34 High (LSD1)1 nM N/AN/A
Cyanopyrimidine Compound 5a Moderate (LSD1)N/A0.96 µM0.42 µM

Analysis of Data:

  • Potency Shift: The addition of the styrenyl group (Compound 34) results in a >10,000-fold increase in potency against AML cells compared to TCP. This is attributed to the styrenyl group extending into the substrate channel, mimicking the histone H3 tail.

  • Selectivity: While Compound 34 is ultra-potent in leukemia, the Cyanopyrimidine derivatives (Compound 5a) show superior utility in solid tumors (Ovarian/Lung) with sub-micromolar efficacy, likely due to improved cellular permeability in solid tissue matrices.

Experimental Validation Protocols

To replicate these findings or evaluate novel derivatives, the following self-validating workflow is recommended.

Diagram 2: Validation Workflow

This workflow ensures that observed cytotoxicity is strictly due to LSD1 target engagement and not off-target toxicity.

Validation_Workflow Start Novel CPA Derivative Step1 Biochemical Assay (LSD1-Recombinant) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Decision1->Start No (Refine SAR) Step2 Cell Viability Assay (CellTiter-Glo / SRB) Decision1->Step2 Yes Step3 Target Engagement (Western Blot: H3K4me2) Step2->Step3 Confirm Mechanism Step4 Phenotypic Rescue (LSD1 Overexpression) Step3->Step4 Validate Specificity

Caption: Step-wise validation protocol. Step 3 (H3K4me2 accumulation) is the critical "Go/No-Go" checkpoint confirming LSD1 inhibition inside the cell.

Detailed Protocol: Target Engagement (Western Blot)

Rationale: Cytotoxicity alone proves nothing. You must prove the drug inhibited the demethylase activity inside the cell.

  • Cell Seeding: Seed MV4-11 or A549 cells at

    
     cells/mL.
    
  • Treatment: Treat with Compound (at

    
     Biochemical IC50) for 24 hours.
    
  • Lysis: Use RIPA buffer supplemented with protease inhibitors.

  • Detection:

    • Primary Antibody: Anti-H3K4me2 (Di-methyl Histone H3 Lysine 4). Note: LSD1 removes methyl groups.[4][5][6] Successful inhibition results in an increase (accumulation) of the H3K4me2 signal compared to control.

    • Loading Control: Total Histone H3 (not Actin/Tubulin, as nuclear fraction normalization is critical).

Structure-Activity Relationship (SAR) Insights

Why do the derivatives perform differently?

  • The Styrenyl Extension (Compound 34 Logic):

    • The catalytic center of LSD1 is deep. The simple phenyl ring of TCP is too small to interact with the peripheral hydrophobic residues.

    • Adding a trans-styrenyl group allows the molecule to span the distance to the Valine-333 and Methionine-332 residues, anchoring the molecule before the covalent bond forms. This "non-covalent affinity" drives the nanomolar potency.

  • The Cyanopyrimidine Linkage (Compound 5a Logic):

    • The pyrimidine ring acts as a bioisostere for the phenyl ring but introduces hydrogen bond acceptors.

    • This modification improves water solubility and metabolic stability (ADME properties), which is crucial for solid tumor penetration (Lung/Ovarian) where vascularization is poor compared to leukemic marrow.

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: National Institutes of Health (PMC) Significance: Identifies Compound 34 with 1 nM GI50 in AML.[5] URL:[Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors. Source: Bioorganic Chemistry (via ScienceDirect/PubMed) Significance: Details Compound 5a/4g efficacy in solid tumors (Lung/Ovarian). URL:[Link]

  • Chemical LSD1 inhibitors reduce the cell viability of a panel of ovarian cancer cell lines. Source: BMC Cancer Significance: Provides comparative IC50 data for TCP vs. novel derivatives in ovarian lines. URL:[Link]

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines. Source: Organic & Biomolecular Chemistry Significance: Methodology for rapidly synthesizing diverse CPA libraries. URL:[Link]

Sources

Comparative

head-to-head comparison of different chiral synthesis routes

Topic: Head-to-Head Comparison of Chiral Synthesis Routes: The Sitagliptin Case Study Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals. From Chiral Auxili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Chiral Synthesis Routes: The Sitagliptin Case Study Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

From Chiral Auxiliaries to Asymmetric Hydrogenation to Biocatalysis[1][2][3]

Executive Summary

The synthesis of chiral amines—specifically


-amino acids—is a critical challenge in modern pharmaceutical manufacturing. This guide provides a technical, head-to-head comparison of three distinct methodologies used in the industrial production of Sitagliptin (Januvia®) . This molecule serves as the ultimate case study for the evolution of chiral synthesis, having transitioned from a complex chiral auxiliary route  (Gen 1) to a metal-catalyzed asymmetric hydrogenation  (Gen 2), and finally to a biocatalytic transaminase process  (Gen 3).

The Takeaway: While transition metal catalysis (ChemCat) offers broad generality, engineered biocatalysis (BioCat) has demonstrated superior stereoselectivity (>99.95% ee), reduced process steps, and a lower environmental footprint for specific high-value targets.

Strategic Decision Framework

Before analyzing the specific routes, use this framework to select the appropriate methodology for your own target molecule.

FeatureChiral Auxiliary (Gen 1) Asymmetric ChemCat (Gen 2) Biocatalysis (Gen 3)
Primary Use Case Early clinical supply; small scale (<10 kg).Scale-up; broad substrate scope; "privileged" ligands available.[1]Large-scale manufacturing; targets with stringent ee requirements.[2]
Development Time Fast (standard chemistry).Medium (ligand screening required).Slow to Medium (enzyme evolution may be needed).
Cost Driver Stoichiometric chiral reagent costs.Precious metal (Rh/Ru/Pd) & ligand costs.[3]Enzyme engineering & fermentation costs.
Stereopurity Moderate (often requires recrystallization).High (90–98% ee); often needs upgrade.Ultra-High (>99.9% ee); often eliminates purification steps.

Head-to-Head Analysis: The Three Routes

Route A: The "First Generation" (Chiral Auxiliary)
  • Methodology: Stoichiometric chiral induction using (S)-phenylglycine amide.

  • Mechanism: Diastereoselective crystallization followed by auxiliary removal.

  • Performance: This route was used to deliver the first >100 kg for clinical trials.[4] It involved 8 distinct chemical steps . The reliance on a stoichiometric auxiliary meant that for every mole of product, a mole of chiral waste was generated.

  • Critical Flaw: High E-factor (waste-to-product ratio) and low atom economy.

Route B: The "Chemical Breakthrough" (Asymmetric Hydrogenation)
  • Methodology: Rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.[2][4]

  • Catalyst: Rh(COD)Cl dimer + Josiphos ligand (SL-J002-1).

  • Mechanism: Inner-sphere coordination of the enamine to Rh(I), followed by oxidative addition of H2 and migratory insertion.

  • Performance: Reduced the process to 3 steps .

    • Yield: ~82% overall.[5][6]

    • Selectivity: 97% ee.[2][7]

  • Critical Flaw: The 97% ee was insufficient for the final API specification (>99.9%), necessitating a yield-sacrificing crystallization step. Additionally, high-pressure hydrogenation (250 psi) required specialized capital equipment.

Route C: The "Green Revolution" (Biocatalytic Transaminase)
  • Methodology: Direct transamination of a pro-chiral ketone using an engineered enzyme.[7][8][9]

  • Catalyst: ATA-117 (an engineered variant of a transaminase from Arthrobacter sp.[7] with 27 mutations).

  • Mechanism: Ping-Pong Bi-Bi mechanism using PLP (Pyridoxal-5'-phosphate) as a cofactor.

  • Performance: Reduced the process to 1 step (from the ketone intermediate).

    • Yield: 92% overall.[10]

    • Selectivity: >99.95% ee.[2][10][11]

  • Advantage: Eliminated the need for high-pressure equipment and heavy metals. The enzyme binding pocket was evolved to accept the bulky trifluorophenyl group, which the wild-type enzyme rejected.

Visualizing the Process Evolution

SitagliptinRoutes Start Pro-Sitagliptin Precursors Auxiliary Gen 1: Chiral Auxiliary ((S)-Phenylglycine amide) Start->Auxiliary ChemCat Gen 2: Rh-Catalysis (Rh-Josiphos + H2) Start->ChemCat BioCat Gen 3: Transaminase (ATA-117 Engineered Enzyme) Start->BioCat StepsA 8 Steps (Diazotization, Deprotection) Auxiliary->StepsA ResultA Sitagliptin (Low Yield, High Waste) StepsA->ResultA ResultB Sitagliptin (97% ee, Rh Contamination) ResultA->ResultB Process Intensification StepsB 3 Steps (Enamine Formation -> Hydrogenation) ChemCat->StepsB StepsB->ResultB ResultC Sitagliptin (>99.95% ee, No Metals) ResultB->ResultC Stereoselectivity Upgrade StepsC 1 Step (Direct Transamination) BioCat->StepsC StepsC->ResultC

Figure 1: Evolutionary pathway of Sitagliptin synthesis showing the dramatic reduction in step count and complexity.

Comparative Data Analysis

The following data compares the Gen 2 (ChemCat) and Gen 3 (BioCat) routes directly.

MetricGen 2: Rh-Catalyzed HydrogenationGen 3: Transaminase BiocatalysisImpact
Step Count 3 (Enamine formation, Hydrogenation, Hydrolysis)1 (Direct Transamination)66% Reduction
Enantiomeric Excess 97% ee (Requires crystallization)>99.95% ee (No purification needed)Eliminates Unit Op
Overall Yield ~82% (Losses due to crystallization)92%+10-13% Yield
Productivity Moderate (Batch time limited by H2 mass transfer)High (+53% kg/L per day)Throughput Increase
Waste (E-Factor) High (Solvent intensive, metal waste)Reduced by 19%Green Chemistry Award
Equipment High-Pressure Hydrogenator (250 psi)Standard Stirred Tank ReactorCapEx Savings
Heavy Metals Rhodium (Requires scavenging/removal)NoneSafety/Quality

Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation (Gen 2)

Based on the Merck "Unprotected Enamine" route.

Reagents:

  • 
    -Keto amide substrate[2]
    
  • Ammonium acetate (

    
    )
    
  • 
     (Precursor)
    
  • Josiphos SL-J002-1 (Ligand)

  • Methanol (MeOH)

Workflow:

  • Enamine Formation: Charge the

    
    -keto amide and 
    
    
    
    (5 equiv) into MeOH. Stir at reflux for 2–4 hours. The enamine often precipitates or can be used directly.
  • Catalyst Preparation: In a glovebox, mix

    
     (0.1 mol%) and Josiphos ligand (0.11 mol%) in degassed MeOH. Stir for 30 min to form the active complex.
    
  • Hydrogenation: Transfer the enamine solution to a high-pressure autoclave. Add the catalyst solution.

  • Reaction: Pressurize with

    
     to 250 psi (17 bar) . Heat to 50°C . Stir for 12–18 hours.
    
  • Workup: Vent

    
    . Concentrate the solvent.
    
  • Purification (Critical): The crude product (97% ee) must be crystallized from isopropanol to upgrade ee to >99%.

Protocol B: Transaminase Biocatalytic Synthesis (Gen 3)

Based on the Codexis/Merck "Green Chemistry" route.

Reagents:

  • Pro-sitagliptin Ketone (200 g/L load)

  • Isopropylamine (iPrNH2) (1 M, Amine Donor)

  • PLP Cofactor (2 mM)

  • Engineered Transaminase (ATA-117 variant, 5 g/L)

  • DMSO (50% v/v) / Borate Buffer (pH 8.5)

Workflow:

  • Buffer Prep: Prepare a solution of 50% DMSO and 50% 0.1 M borate buffer. Adjust pH to 8.5.

  • Substrate Loading: Dissolve the ketone substrate (200 g/L) in the solvent mixture.

  • Donor Addition: Add isopropylamine (1.5–2.0 equiv). Note: The enzyme is engineered to tolerate high concentrations of iPrNH2.

  • Initiation: Add PLP cofactor and the lyophilized enzyme powder.

  • Reaction: Stir at 40–45°C at ambient pressure. No specialized autoclave is required.

    • Mechanism Note: The enzyme transfers the amine from iPrNH2 to the ketone, releasing acetone as a byproduct.

  • Workup: Once conversion >99% (approx. 24h), extract the free base amine into an organic solvent (e.g., isopropyl acetate).

  • Isolation: Acidify to form the phosphate salt directly. No chiral upgrade is needed due to the >99.95% ee.

Mechanistic Visualization

The core difference lies in how chirality is induced. The Rhodium catalyst relies on steric bulk of the ligand to block one face of the planar enamine. The Enzyme relies on a "lock-and-key" binding pocket that physically excludes the wrong substrate orientation.

MechanismComparison cluster_chem ChemCat: Outer Control cluster_bio BioCat: Inner Control Rh Rh-Ligand Complex Steric Quadrants Block Face Requires High Pressure H2 Substrate1 Enamine (Planar) Rh->Substrate1 Coordination Enz Transaminase Active Site 'Small' vs 'Large' Binding Pockets Perfect Fit Required Substrate2 Ketone Enz->Substrate2 Binding Donor Amine Donor Enz->Donor Ping-Pong Cycle

Figure 2: Mechanistic divergence. ChemCat relies on ligand sterics (quadrant model), while BioCat utilizes a rigid 3D protein scaffold for absolute stereocontrol.

References

  • Savile, C. K., et al. (2010).[7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.

  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 13(4), 598–608.

  • Hsiao, Y., et al. (2004).[6] "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918–9919. 
    
  • US EPA. (2010). "Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase."[7][8][9] Presidential Green Chemistry Challenge Awards.

Sources

Validation

Evaluating Off-Target Effects of Fluorinated Kinase Inhibitors

Executive Summary The strategic incorporation of fluorine into kinase inhibitors has revolutionized medicinal chemistry, offering a powerful tool to modulate pKa, lipophilicity, and metabolic stability.[1] However, the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into kinase inhibitors has revolutionized medicinal chemistry, offering a powerful tool to modulate pKa, lipophilicity, and metabolic stability.[1] However, the unique electronic properties of the Carbon-Fluorine (C-F) bond—specifically its high electronegativity and capacity for multipole interactions—can inadvertently alter the selectivity profile of a scaffold, introducing "silent" off-target liabilities that standard screens may miss.

This guide compares the three primary methodologies for evaluating these off-target effects: High-Throughput Biochemical Panels , Biophysical Thermal Shift Assays (DSF) , and Chemoproteomics . We provide experimental protocols and comparative data to guide researchers in selecting the optimal profiling strategy for fluorinated scaffolds.

The "Fluorine Factor" in Kinase Selectivity[2][3]

Before evaluating methods, one must understand why fluorinated inhibitors require specialized profiling. The substitution of Hydrogen (H) with Fluorine (F) is not merely a steric change; it is a profound electronic modification.

Mechanistic Impact on Binding[4]
  • Orthogonal Multipolar Interactions: Unlike H, F can accept weak Hydrogen bonds and engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the ATP-binding pocket. This can stabilize binding to unintended kinases with similar pocket architectures.

  • pKa Modulation: Fluorine substitution on an aromatic ring lowers the pKa of neighboring basic amines (e.g., in the hinge-binding motif). This alters the protonation state at physiological pH, potentially changing the inhibitor's affinity for kinases that require (or repel) a charged hinge binder.

  • Metabolic Stability & Metabolite Off-Targets: Fluorination often blocks metabolic "soft spots." While this improves PK, it can force metabolism down alternative pathways, generating unique, long-lived metabolites with their own distinct off-target profiles—a phenomenon often missed in cell-free biochemical assays.

FluorineEffect Inhibitor Fluorinated Inhibitor CF_Bond C-F Bond Properties Inhibitor->CF_Bond Mech1 Electronic (pKa Modulation) CF_Bond->Mech1 Mech2 Multipole Interactions CF_Bond->Mech2 Mech3 Metabolic Stability CF_Bond->Mech3 TargetA Kinase A (On-Target) Mech1->TargetA Optimized Binding OffTargetB Kinase B (Electronic Off-Target) Mech1->OffTargetB Altered H-Bonding Mech2->OffTargetB C-F...C=O Dipole Metabolite Unique Metabolite Mech3->Metabolite Shunted Metabolism OffTargetC Kinase C (Metabolite Off-Target) Metabolite->OffTargetC New Liability

Figure 1: Mechanistic pathways by which fluorine substitution introduces novel off-target liabilities.

Comparative Analysis of Evaluation Platforms

We evaluated three standard profiling methodologies based on their ability to detect the specific types of off-target effects common to fluorinated inhibitors.

Method A: Radiometric Biochemical Panels (The Gold Standard)
  • Principle: Measures the direct transfer of

    
    -
    
    
    
    P-ATP to a substrate.
  • Pros: High sensitivity; direct measurement of catalytic activity; unaffected by compound fluorescence (common in fluorinated heterocycles).

  • Cons: Uses recombinant proteins (lacks cellular context); misses metabolite-driven off-targets; expensive for broad kinome coverage.

Method B: Differential Scanning Fluorimetry (DSF)[5]
  • Principle: Measures the shift in melting temperature (

    
    ) of a kinase upon ligand binding using a solvatochromic dye.
    
  • Pros: Rapid; low cost; distinguishes between aggregation and specific binding.

  • Cons: High false-negative rate for weak binders; requires purified protein; indirect measure of inhibition.

Method C: Chemoproteomics (Kinobeads/KiNativ)
  • Principle: Uses broad-spectrum kinase probes to pull down kinases from cell lysates, followed by Mass Spectrometry (MS) to quantify competition by the inhibitor.

  • Pros: Highest Relevance. Measures binding in the native cellular environment (with cofactors/complexes); detects binding to endogenous kinases; can detect metabolite off-targets if performed in live cells.

  • Cons: Lower throughput; requires specialized MS expertise; high cost per sample.

Summary Comparison Table
FeatureRadiometric Panel (Method A)DSF (Method B)Chemoproteomics (Method C)
Primary Output IC50 (Inhibition)

(Binding)
Target Engagement (Occupancy)
Throughput High (384-well)Medium (96/384-well)Low (LC-MS/MS based)
Cellular Context None (Recombinant)None (Recombinant)High (Lysate/Live Cell)
Metabolite Detection NoNoYes
Fluorine Suitability High (No interference)Medium (Dye interference risk)Critical (Contextual profiling)
Cost Efficiency $$$$$$$$

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, we provide step-by-step protocols for the two most complementary methods: DSF (for rapid triage) and Chemoproteomics (for deep validation).

Protocol 1: Rapid Selectivity Triage via Differential Scanning Fluorimetry (DSF)

Use this to quickly screen a fluorinated series against a focused panel of 20-50 diverse kinases.

Reagents:

  • Recombinant Kinase Domains (approx. 1-5

    
    M final conc.)
    
  • SYPRO Orange Dye (5000x stock)

  • Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

  • qPCR Instrument (e.g., Roche LightCycler or Bio-Rad CFX)

Workflow:

  • Preparation: Dilute SYPRO Orange to 10x in assay buffer. Prepare inhibitor stocks at 100

    
    M in 100% DMSO.
    
  • Plate Setup: In a 384-well PCR plate, dispense:

    • 0.5

      
      L Compound (Final 10 
      
      
      
      M, 1% DMSO)
    • 19.5

      
      L Protein/Dye Mix (Final: 2 
      
      
      
      M Kinase, 5x SYPRO Orange).
  • Controls: Include DMSO-only (Negative Control) and Staurosporine (Positive Control).

  • Run: Ramp temperature from 25°C to 95°C at a rate of 0.05°C/sec (or 3°C/min). Monitor fluorescence in the ROX/Texas Red channel.

  • Analysis: Calculate the inflection point of the melt curve (

    
    ).
    
    • Valid Hit:

      
      C compared to DMSO control.
      
    • Note: Fluorinated compounds often increase protein rigidity. A very large

      
       (>10°C) may indicate covalent modification or aggregation.
      
Protocol 2: Deep Off-Target Profiling via Chemoproteomics (Kinobeads)

Use this for the lead candidate to identify "silent" off-targets in a relevant biological system.

Reagents:

  • Cell Lysate (e.g., mixture of HeLa, K562, Jurkat to cover kinome)

  • Kinobeads (Sepharose beads coupled to broad-spectrum inhibitors like sunitinib/dasatinib)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 0.8% NP-40, 5% Glycerol, 1.5 mM MgCl2, Phosphatase/Protease Inhibitors.

Workflow:

  • Lysate Treatment: Incubate cell lysate (5 mg protein) with the fluorinated inhibitor (at 1

    
    M and 10 
    
    
    
    M) or DMSO vehicle for 45 min at 4°C.
  • Enrichment: Add Kinobeads to the lysate and rotate for 1 hour at 4°C. The beads will bind any kinases not occupied by your inhibitor.

  • Washing: Wash beads 3x with modified lysis buffer (0.4% NP-40) to remove non-specific binders.

  • Elution & Digestion: Elute bound proteins with SDS-loading buffer. Perform on-bead trypsin digestion or run on SDS-PAGE and perform in-gel digestion.

  • LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Quantification: Use Label-Free Quantification (LFQ) or TMT tagging.

    • Calculation: Compare kinase abundance in DMSO vs. Inhibitor samples.

    • Result: A depletion of a kinase in the MS signal indicates the inhibitor successfully bound (competed) for that target in the lysate.

ProfilingWorkflow Start Fluorinated Lead Series Step1 Step 1: DSF Screen (Rapid Triage) Start->Step1 Decision1 Delta Tm > 2°C? Step1->Decision1 Decision1->Start No (Redesign) Step2 Step 2: Radiometric Panel (IC50 Determination) Decision1->Step2 Yes Step3 Step 3: Chemoproteomics (Cellular Validation) Step2->Step3 Select Lead Output Comprehensive Selectivity Profile Step3->Output

Figure 2: Recommended hierarchical workflow for evaluating fluorinated kinase inhibitors.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Federoff, O., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PNAS. Link

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Link

  • Bantscheff, M., et al. (2007).[2] Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. Link

  • Zhou, H., et al. (2009). Fluorine substitution in drug discovery: A case study of ibrutinib. Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Techniques for Chiral Amine Quantification

In the landscape of pharmaceutical, agrochemical, and fine chemical development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Chira...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical, agrochemical, and fine chemical development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Chiral amines, in particular, are a ubiquitous structural motif in a vast array of active compounds. Consequently, the accurate quantification of enantiomers is a critical, non-negotiable step in research, development, and quality control. This guide provides an in-depth comparison of the primary analytical techniques for chiral amine quantification, grounded in both fundamental principles and practical, field-proven insights.

The Foundation: Principles of Chiral Recognition

The challenge in separating and quantifying enantiomers lies in their identical physical and chemical properties in an achiral environment. To distinguish between them, a chiral environment must be introduced. This is typically achieved through two main strategies:

  • Direct Methods: The enantiomers are separated by passing them through a chiral stationary phase (CSP) in chromatography or by introducing a chiral selector into the background electrolyte in capillary electrophoresis. The differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector lead to different retention times or electrophoretic mobilities.

  • Indirect Methods: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][2] These diastereomers, having different physical properties, can then be separated and quantified using standard, achiral analytical techniques like reversed-phase HPLC or GC.[1][2]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on a multitude of factors including the properties of the amine, the required sensitivity and accuracy, sample matrix complexity, and available instrumentation. Here, we compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and versatile technique for the enantioselective analysis of amines.[3] The direct approach, utilizing a chiral stationary phase (CSP), is the most common.[4]

  • Principle of Operation: Enantiomers are separated based on their differential interactions with a CSP.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of compounds, including amines.[5][6]

  • Key Experimental Considerations:

    • CSP Selection: The choice of CSP is paramount. Polysaccharide, Pirkle-type, and macrocyclic antibiotic phases are common choices for amines.[5]

    • Mobile Phase: For basic amines, mobile phase additives like diethylamine (DEA) or ethanesulfonic acid (ESA) are often required to improve peak shape and resolution.[4][6][7] Both normal-phase and reversed-phase modes can be employed.[4]

  • Strengths:

    • Broad applicability to a wide range of chiral amines.[5]

    • High precision and robustness, making it suitable for QC environments.

    • Both analytical and preparative scale separations are possible.[4]

  • Limitations:

    • CSP columns can be expensive.

    • Method development can be time-consuming, often requiring screening of multiple columns and mobile phases.[4]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable chiral amines.[8]

  • Principle of Operation: Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[3][9]

  • Key Experimental Considerations:

    • Derivatization: Amines often require derivatization (e.g., acylation) to increase their volatility and improve chromatographic performance.[9][10] Trifluoroacetyl (TFA) derivatives are common.[9]

    • Temperature Programming: Careful optimization of the temperature gradient is crucial for achieving good resolution.

  • Strengths:

    • Exceptional resolution and high efficiency.

    • Fast analysis times.[10]

    • Excellent sensitivity, especially when coupled with a mass spectrometer (GC-MS).[11]

  • Limitations:

    • Limited to volatile and thermally stable analytes.

    • Derivatization adds an extra step to the workflow and can introduce potential sources of error.[12]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a different selectivity profile compared to HPLC and GC.

  • Principle of Operation: A chiral selector is added to the background electrolyte. Enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and thus, separation.[13]

  • Key Experimental Considerations:

    • Chiral Selector: Cyclodextrins are the most commonly used chiral selectors for a wide range of compounds.[14][15] For amines, chiral crown ethers and macrocyclic antibiotics are also effective.[14][15]

    • Buffer pH and Voltage: These parameters significantly influence the charge of the analyte and the electroosmotic flow, and must be carefully optimized.

  • Strengths:

    • Extremely high separation efficiency.[14][15]

    • Low consumption of sample and reagents.[14][15]

    • Rapid method development due to the ease of changing the chiral selector in the buffer.[14][15]

  • Limitations:

    • Lower sensitivity compared to HPLC and GC, especially with UV detection.

    • Less robust than HPLC for routine QC applications.

    • Coupling to a mass spectrometer (CE-MS) can be challenging.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a distinct approach that does not require physical separation of the enantiomers.

  • Principle of Operation: A chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is added to the sample. This induces a chemical shift non-equivalence in the NMR signals of the two enantiomers, allowing for their direct quantification by integrating the respective peaks.[1][16][17]

  • Key Experimental Considerations:

    • Reagent Selection: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and widely used CDA for amines and alcohols.[1][2][18][19] It forms diastereomeric amides with distinct signals in both ¹H and ¹⁹F NMR spectra.[2][18][20]

    • Solvent: The choice of deuterated solvent can influence the degree of chemical shift separation.

  • Strengths:

    • Provides structural information in addition to enantiomeric ratio.

    • Can be non-destructive (with CSAs).

    • Can determine absolute configuration (e.g., Mosher's method).[18][21][22]

  • Limitations:

    • Lower sensitivity and precision compared to chromatographic methods.[17]

    • Requires higher sample concentrations.

    • Peak overlap can complicate quantification, especially in complex mixtures.

Technique Principle Strengths Limitations
Chiral HPLC Differential partitioning with a Chiral Stationary Phase (CSP).[5]Broad applicability, high precision, robust, preparative scale possible.[4][5]Expensive columns, potentially lengthy method development.[4]
Chiral GC Differential partitioning with a CSP in a capillary column.[9]High resolution, fast analysis, high sensitivity (especially with MS).[10][11]Requires volatile & thermally stable analytes, often needs derivatization.[8][12]
Chiral CE Differential mobility due to interaction with a chiral selector in the buffer.[13]Very high efficiency, low sample/reagent use, rapid method development.[14][15]Lower sensitivity with UV, less robust for QC, challenging MS coupling.[13]
Chiral NMR Induction of chemical shift non-equivalence using a chiral agent.[1][16][17]Provides structural data, can determine absolute configuration.[18][21][22]Lower sensitivity and precision, requires more sample, potential peak overlap.[17]

The Power of Hyphenation: LC-MS/MS for Ultimate Sensitivity

For applications requiring the highest sensitivity and selectivity, such as analyzing chiral amines in complex biological matrices, hyphenated techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.[23][24][25][26] This approach allows for the quantification of D- and L-amino acids in biological samples at very low concentrations, making it a valuable tool for biomarker discovery and metabolomics.[26][27][28]

In-Depth Focus: Indirect Analysis via Chiral Derivatization

The indirect approach, where enantiomers are converted to diastereomers, remains a valuable strategy, particularly when a suitable chiral column is not available or when enhanced detection properties are desired.

The Causality Behind Derivatization

By reacting a racemic amine (R-Amine and S-Amine) with an enantiopure chiral derivatizing agent (S-CDA), two diastereomers are formed: R-Amine-S-CDA and S-Amine-S-CDA. These diastereomers have different physical properties and can be separated on a standard achiral column.

Workflow for Indirect Chiral Amine Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification racemic_amine Racemic Amine (R/S Mixture) reaction Derivatization Reaction racemic_amine->reaction cda Enantiopure Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) cda->reaction diastereomers Diastereomeric Mixture (R-S' and S-S') reaction->diastereomers hplc Achiral HPLC Column (e.g., C18) diastereomers->hplc detector Detector (UV or MS) hplc->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram integration Peak Integration chromatogram->integration quantification Determine Enantiomeric Ratio (%ee) integration->quantification

Caption: Workflow for indirect chiral amine quantification via derivatization.

Experimental Protocol: Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for the analysis of primary and secondary amines, particularly amino acids.[2][29][30][31] The resulting dinitrophenyl derivatives are strongly UV-absorbent, enhancing detection sensitivity.[2][30]

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Materials:

  • Chiral amine sample (~1 mg)

  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • HPLC-grade water and acetonitrile

  • Standard reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the chiral amine in 200 µL of water or a suitable solvent.

  • Derivatization:

    • To the amine solution, add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 80 µL of 1 M NaHCO₃ to initiate the reaction under mild alkaline conditions.

    • Vortex the mixture and incubate at 40°C for 60-90 minutes in a water bath or heating block.

  • Reaction Quench: After incubation, cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

    • Dilute the final reaction mixture with the mobile phase (e.g., 1:1 with 50% acetonitrile/water).

    • Inject an appropriate volume (e.g., 10-20 µL) onto a C18 HPLC column.

    • Use a gradient elution, for example, from 20% to 80% acetonitrile in water (with 0.1% formic acid or TFA) over 20-30 minutes.

    • Detect the diastereomeric derivatives at 340 nm.

  • Quantification: Integrate the peak areas of the two separated diastereomers to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).

Method Validation: Ensuring Trustworthiness

Any analytical method used for quantification must be validated to ensure it is fit for its intended purpose.[32][33] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[32][33][34][35]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.

  • Linearity: A demonstrable linear relationship between the concentration and the analytical response over a defined range.[33]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Decision-Making Guide

Choosing the right technique requires a logical approach based on the analyte's properties and analytical requirements.

G decision decision technique technique start Start: Chiral Amine Sample volatility_check Is the amine (or its derivative) volatile and thermally stable? start->volatility_check sensitivity_check High sensitivity required? (e.g., trace analysis in bio-matrix) volatility_check->sensitivity_check No gc Consider Chiral GC volatility_check->gc Yes qc_check Routine QC application requiring high robustness? sensitivity_check->qc_check No lcms Use Chiral LC-MS/MS sensitivity_check->lcms Yes abs_config_check Need to determine absolute configuration? qc_check->abs_config_check No hplc Chiral HPLC is the preferred method qc_check->hplc Yes ce Consider Chiral CE (for method development) abs_config_check->ce No nmr Use NMR with CDA (e.g., Mosher's Method) abs_config_check->nmr Yes

Caption: Decision flowchart for selecting a chiral amine analysis technique.

References

  • Wikipedia. Chiral derivatizing agent. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. [Link]

  • Nature Protocols. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ResearchGate. (2014, August). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • ACS Publications. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]

  • PubMed. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. [Link]

  • PubMed. (2004, December 15). Marfey's reagent for chiral amino acid analysis: a review. [Link]

  • PubMed. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Structures of fluorescent chiral derivatization reagents for amines. [Link]

  • Ovid. (2004, October 22). Marfey's reagent for chiral amino acid analysis. [Link]

  • chemeurope.com. Mosher's acid. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • LCGC International. (2016, November 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]

  • LCGC International. (2016, April 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]

  • Shimadzu. Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. [Link]

  • SpringerLink. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • PubMed. (2021, September 15). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. [Link]

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • ACS Publications. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Springer. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2006, January). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • ResearchGate. (2012, June). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. [Link]

  • PubMed. (1982, June). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. [Link]

  • ACS Publications. (2016, February 10). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. [Link]

  • AZoM. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]

  • National Center for Biotechnology Information. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. (2004, August). Marfey's reagent for chiral amino acid analysis: A review. [Link]

  • Semantic Scholar. (2022, June 3). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]

  • ACS Publications. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Restek. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • PubMed. (2024, September 15). LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer. [Link]

  • MDPI. (2024, November 19). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. [Link]

  • Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-Cyclopropyl(2-fluorophenyl)methanamine

[1] Executive Summary & Immediate Action Stop and Read: (R)-cyclopropyl(2-fluorophenyl)methanamine is a fluorinated chiral amine .[1] Improper disposal poses two distinct risks: corrosive injury to personnel and release...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Stop and Read: (R)-cyclopropyl(2-fluorophenyl)methanamine is a fluorinated chiral amine .[1] Improper disposal poses two distinct risks: corrosive injury to personnel and release of Hydrogen Fluoride (HF) upon thermal decomposition (incineration).[1]

  • Primary Hazard: Corrosive (Skin/Eye burns), Acute Toxicity.[1]

  • Waste Stream: Fluorinated Organic Basic Waste .[1] Do not mix with general organic solvents if your facility separates halogenated waste.[1]

  • UN Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (or Corrosive liquid, basic, organic, n.o.s.)

  • UN Number: 2735 (or 3267)[1]

  • Packing Group: III

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the prerequisite for safe disposal.[1]

PropertyDataOperational Implication
CAS Number 1213522-09-8 (R-isomer)Verify label against this specific isomer.
Molecular Formula C₁₀H₁₂FNContains Nitrogen and Fluorine.[1][2]
Acidity/Basicity Basic (Amine)Incompatible with Acids. Exothermic reaction with acid chlorides/anhydrides.[1]
Combustion Byproducts NOx, COx, HF (Hydrogen Fluoride) Must be incinerated with scrubbers. Never burn in open air.[1]
Physical State Liquid (or low-melting solid)High viscosity possible; rinse containers thoroughly.[1]

Critical Warning: The presence of the fluorine atom on the phenyl ring means that standard incineration without flue gas scrubbing will release highly toxic hydrogen fluoride gas.[1] You must alert your waste contractor to the fluorinated nature of this amine.[1]

Pre-Disposal Treatment & Segregation

The Golden Rule: Segregation at the source prevents downstream accidents.[1]

A. Waste Stream Segregation

Do not combine this chemical with:

  • Oxidizers: Risk of violent reaction.[1]

  • Acids: Immediate exothermic neutralization and fume generation.[1]

  • Non-Halogenated Solvents: If your facility incinerates non-halogenated waste for fuel recovery, this compound will contaminate the stream with fluorine, potentially damaging the incinerator or violating emissions permits.[1]

B. Chemical Treatment (Neutralization)

Note: Neutralization is recommended only for spill cleanup or small residual amounts (<5 mL).[1] Bulk disposal should remain as pure waste.

Mechanism:



Conversion of the volatile free base to a non-volatile hydrochloride salt.[1]

Protocol:

  • Dilute the amine in a compatible solvent (e.g., Ethanol or 2-Propanol).[1]

  • Slowly add 1M or 2M Hydrochloric Acid (HCl) while stirring in an ice bath.

  • Check pH; aim for pH 6–8.[1]

  • Dispose of the resulting solution as Halogenated Organic Waste .

Disposal Workflows (Step-by-Step)

Workflow 1: Liquid Waste (Bulk)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal if the amine is wet/aqueous, as it may corrode.[1]

  • Labeling: Mark container as "HAZARDOUS WASTE - Fluorinated Organic Amine (Corrosive)." [1]

  • Transfer: Pour waste using a funnel in a fume hood. Do not overfill (leave 10% headspace).[1]

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture drips.

Workflow 2: Contaminated Solids (Gloves, Tissues)
  • Collection: Place chemically contaminated solid waste into a dedicated yellow/red biohazard-style bag or a wide-mouth HDPE drum.[1]

  • Sealing: Double-bag the waste to prevent amine vapors from escaping into the lab atmosphere.

  • Disposal: Label as "Solid Debris Contaminated with Corrosives/Fluorinated Organics." [1]

Workflow 3: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Workflow 1).

  • Defacing: Deface the original label and mark as "Triple Rinsed."

  • Recycling/Trash: Dispose of the glass/plastic according to local glass recycling or trash protocols.

Decision Logic & Workflows

Figure 1: Waste Segregation Logic

This decision tree guides the researcher in selecting the correct waste stream to prevent incompatibility incidents.[1]

WasteSegregation Start Waste: (R)-cyclopropyl(2-fluorophenyl)methanamine StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Form StateCheck->Liquid Liquid Solid Solid/Debris (Gloves, Tissues) StateCheck->Solid Solid PurityCheck Is it mixed with other chemicals? Liquid->PurityCheck Pure Pure Substance PurityCheck->Pure Yes Mixed Mixed Solution PurityCheck->Mixed No StreamA Stream A: Halogenated Organic Waste (Basic) Pure->StreamA HalogenCheck Does the mixture contain Oxidizers or Acids? Mixed->HalogenCheck Segregate STOP: Segregate immediately. Do not mix. HalogenCheck->Segregate Yes HalogenCheck->StreamA No (Compatible Solvents) StreamB Stream B: Solid Hazardous Waste (Double Bagged) Solid->StreamB

Caption: Decision logic for segregating fluorinated amine waste. Note the critical stop point for incompatible mixtures.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill (<100 mL).

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Manager) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Vent 3. Increase Ventilation (Fume Hood Sash Down) PPE->Vent Absorb 4. Absorb/Neutralize (Use Vermiculite or Spill Pillow) Vent->Absorb Collect 5. Collect Waste (Seal in Bag/Jar) Absorb->Collect Label 6. Label as Hazardous (Contains Fluorinated Amine) Collect->Label

Caption: Step-by-step spill response protocol. Speed and respiratory protection are paramount.

Regulatory Compliance & Documentation

RCRA Coding (USA)

Under the Resource Conservation and Recovery Act (RCRA), this waste typically falls under:

  • D002: Corrosivity Characteristic (if pH > 12.5 or corrodes steel).[1]

  • D001: Ignitability (if in a flammable solvent carrier).[1]

  • U-List/P-List: While this specific CAS is likely not explicitly listed, it must be treated as a characteristic hazardous waste.[1]

Manifesting

When filling out the waste manifest for your environmental services contractor:

  • Chemical Name: (R)-cyclopropyl(2-fluorophenyl)methanamine.[1][3]

  • Constituents: List "Organic Amine" and "Organic Fluorine."

  • Hazard Class: 8 (Corrosive).[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

Handling

Personal protective equipment for handling (R)-cyclopropyl(2-fluorophenyl)methanamine

Executive Safety & Technical Assessment As researchers, we often treat catalog intermediates as generic reagents. However, (R)-cyclopropyl(2-fluorophenyl)methanamine presents a specific intersection of hazards that requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Assessment

As researchers, we often treat catalog intermediates as generic reagents. However, (R)-cyclopropyl(2-fluorophenyl)methanamine presents a specific intersection of hazards that requires a calibrated safety approach.

From a structural perspective, this molecule combines a primary amine, a fluorinated aromatic ring, and a cyclopropyl group. This creates a "Hazard Triad":

  • Corrosivity (Amine): Like most benzylic amines, it is caustic to mucous membranes and skin (GHS Category 1B).

  • Lipophilicity (Fluorine + Cyclopropyl): The fluorine atom and cyclopropyl ring increase lipophilicity compared to simple benzylamine. This enhances skin permeability, meaning burns can penetrate deeper and faster than standard acid/base burns.

  • Chiral Fragility: As the (R)-enantiomer, maintaining optical purity is operational critical. Cross-contamination isn't just a safety issue; it's a data integrity issue.

Immediate Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

The PPE Matrix: Task-Based Selection

Do not rely on "standard lab PPE." The following matrix is designed based on permeation kinetics for lipophilic amines.

Protective Layer Standard Handling (Weighing/Transfer < 5 min)High-Risk Operations (Spill Cleanup/Scale-up > 10g)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (High Dexterity)Laminate / Multi-layer: Ansell Barrier® or Silver Shield®(Do not rely on Nitrile for immersion)Small amines permeate nitrile rubber rapidly. Laminate films provide >480 min breakthrough time.
Respiratory Fume Hood Only (Sash at 18 inches)Respirator (Full Face): Cartridge Type: ABEK or Type K (Ammonia/Amine specific)Standard organic vapor (Type A) filters often fail to capture low-molecular-weight amines effectively.
Eye/Face Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles Corrosive liquids cause irreversible corneal opacity. A face shield prevents skin absorption via the neck/chin.
Body Lab Coat (Cotton/Poly) + Chemical ApronTyvek® Suit (or equivalent impervious coverall)Cotton absorbs amines, holding the corrosive against the skin. Impervious layers are required for bulk handling.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol treats the substance as a "Transdermal Corrosive."

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap under a fume hood. Amine salts (HCl) are often hygroscopic; free bases may build pressure.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Segregation: Isolate from acid chlorides, anhydrides, and strong oxidizers to prevent violent exothermic degradation.

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: If handling the solid salt form, use an ionizing blower. Static discharge can disperse the fine powder, creating an inhalation hazard.

  • The "Double-Containment" Rule: Never transport the vial across the lab open. Place the tared vial inside a secondary container (e.g., a plastic beaker) before moving from balance to hood.

Phase C: Reaction Setup
  • Quenching Pre-Check: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood before opening the bottle. This is your immediate neutralizer for minor drips.

  • Addition Rate: When reacting with electrophiles (e.g., acid chlorides), the reaction is exothermic. Add the electrophile to the amine solution slowly at 0°C to control fume generation.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this specific chiral amine, emphasizing the divergence between the Free Base (Liquid) and Salt (Solid) forms.

G Start Start: Material Receipt CheckForm Check Physical Form Start->CheckForm Liquid Liquid (Free Base) CheckForm->Liquid Volatile Solid Solid (HCl Salt) CheckForm->Solid Hygroscopic VaporRisk High Vapor Pressure Risk Use Type K Filters Liquid->VaporRisk Syringe Transfer via Gas-Tight Syringe VaporRisk->Syringe Reaction Reaction Setup (In Fume Hood) Syringe->Reaction DustRisk Dust Inhalation Risk Use Static Gun Solid->DustRisk Weighing Weigh in Closed Balance (Double Gloved) DustRisk->Weighing Weighing->Reaction Quench Quench/Workup (Neutralize pH) Reaction->Quench Waste Disposal: Segregated Amine Waste Quench->Waste

Caption: Operational workflow distinguishing handling requirements for Free Base vs. Salt forms to minimize exposure risks.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Do not use vinegar on skin burns immediately (exotherm risk). Flush with lukewarm water for 15 minutes. Use a PEG-400 based cleanser if available to solubilize the lipophilic amine.

  • Eye Contact: Irrigate immediately.[2][3] Time is tissue. Do not wait for EMS.

Waste Disposal Strategy
  • Classification: This material must be coded as Corrosive (D002) and potentially Toxic .

  • Segregation:

    • Stream A (Aqueous): Neutralize to pH 7–9 before disposal if permitted by local EHS.

    • Stream B (Organic): Collect in "Basic Organic Waste" carboys. NEVER mix with "Acidic Organic Waste" (e.g., waste from acyl chloride reactions) without prior neutralization, as this can cause container pressurization and explosion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Cyclopropyl(2-fluorophenyl)methanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzylamine derivatives and skin corrosion. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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